Pppapp
Description
Structure
3D Structure
Properties
CAS No. |
53951-06-7 |
|---|---|
Molecular Formula |
C10H18N5O19P5 |
Molecular Weight |
667.14 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H18N5O19P5/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(31-38(25,26)32-35(17,18)19)4(30-10)1-29-37(23,24)34-39(27,28)33-36(20,21)22/h2-4,6-7,10,16H,1H2,(H,23,24)(H,25,26)(H,27,28)(H2,11,12,13)(H2,17,18,19)(H2,20,21,22)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
BEZXPSZCIDIMAS-KQYNXXCUSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N |
Other CAS No. |
53951-06-7 |
Related CAS |
53951-06-7 (Parent) 53951-06-7 (unspecified hydrochloride salt) |
Synonyms |
adenosine 5'-triphosphate 3'-diphosphate adenosine 5'-triphosphate 3'-diphosphate, lithium salt adenosine 5'-triphosphate 3'-diphosphate, sodium salt pppApp |
Origin of Product |
United States |
Foundational & Exploratory
The Emerging Role of pppApp in Bacterial Signaling: A Technical Guide
An In-depth Examination of Adenosine 3',5'-bis(triphosphate) in the Stringent Response and Beyond
Abstract
The bacterial stringent response, a crucial survival mechanism triggered by nutritional stress, has long been associated with the alarmones guanosine 3',5'-bis(diphosphate) (ppGpp) and guanosine 3',5'-bis(triphosphate) (pppGpp). However, recent discoveries have unveiled a parallel and, in some aspects, contrasting role for their adenosine analogs, particularly adenosine 3',5'-bis(triphosphate) (pppApp). This technical guide provides a comprehensive overview of the current understanding of this compound's function in bacterial physiology. It delves into the enzymatic synthesis and degradation of this compound, its molecular targets, and its distinct regulatory effects on gene expression. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this emerging player in bacterial signaling, with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways involved.
Introduction
The stringent response is a highly conserved bacterial stress response that enables adaptation to nutrient-limiting conditions. This response is primarily mediated by the accumulation of (p)ppGpp, which acts as a global regulator of transcription, translation, and other cellular processes. The discovery of (p)ppApp, and specifically this compound, has added a new layer of complexity to our understanding of this critical signaling network. While structurally similar to (p)ppGpp, this compound exhibits unique biochemical properties and physiological roles, sometimes acting in opposition to its guanosine counterpart. This guide will explore the multifaceted role of this compound, from its synthesis by specialized enzymes to its impact on key cellular machinery.
Synthesis and Degradation of this compound
The intracellular concentration of this compound is tightly controlled by the coordinated action of synthetases and hydrolases.
This compound Synthesis
The synthesis of this compound is catalyzed by a class of enzymes known as (p)ppApp synthetases. These enzymes transfer a pyrophosphate group from a donor molecule, typically ATP, to the 3'-hydroxyl of an acceptor adenosine nucleotide.
Two prominent examples of enzymes capable of synthesizing this compound are:
-
Tas1 (Type VI (p)ppApp Synthetase 1): A potent toxin delivered by the Type VI Secretion System (T6SS) in bacteria like Pseudomonas aeruginosa. Tas1 exhibits a remarkably high catalytic rate, efficiently converting ATP to this compound, leading to rapid ATP depletion in target cells.[1][2][3][4]
-
RSHMex (RelA/SpoT Homolog from Methylobacterium extorquens): This enzyme displays a broader substrate specificity, capable of synthesizing both (p)ppGpp and this compound in vitro.[1][3][5][6][7][8]
The synthesis reaction can be summarized as follows:
ATP + ATP → this compound + AMP
This compound Degradation
The hydrolysis of this compound is carried out by specific hydrolases, which are crucial for detoxifying cells from the effects of this compound-synthesizing toxins and for potentially regulating endogenous this compound levels. These enzymes, often referred to as (p)ppApp hydrolases, belong to the HD domain superfamily of metallohydrolases. An example is the SAH enzyme from Pseudomonas aeruginosa, which can hydrolyze both (p)ppGpp and (p)ppApp.[9]
Molecular Targets and Mechanism of Action
This compound exerts its physiological effects through direct interaction with key cellular components, leading to a cascade of downstream events.
RNA Polymerase (RNAP)
A primary target of this compound is the bacterial RNA polymerase. X-ray crystallography has revealed that (p)ppApp binds to E. coli RNAP near the active site and switch regions.[5] This interaction leads to a distinct transcriptional response compared to (p)ppGpp. Notably, while (p)ppGpp typically inhibits the transcription of ribosomal RNA (rRNA) promoters, such as rrnB P1, this compound has been shown to activate transcription from this promoter.[3][5] This opposing effect highlights a "Yin-Yang" like regulatory plasticity of RNAP in response to different alarmones.[5] The presence of the transcription factor DksA can hinder the activating effect of this compound at the rrnB P1 promoter.[5]
Purine Biosynthesis Pathway
This compound, along with ppApp, can directly inhibit enzymes involved in purine biosynthesis. One such target is PurF (glutamine phosphoribosylpyrophosphate amidotransferase), a key enzyme in the de novo purine synthesis pathway.[10] Both (p)ppApp and (p)ppGpp bind to and inhibit PurF, suggesting a shared mechanism for regulating nucleotide metabolism.[10][11]
ATP Depletion
In the context of bacterial warfare, the rapid synthesis of this compound by toxins like Tas1 leads to a drastic depletion of the cellular ATP pool.[1][2][3][4] This has widespread consequences, disrupting numerous essential metabolic pathways that are dependent on ATP and ultimately leading to target cell death.[1][2][3][4]
Quantitative Data
The following tables summarize the available quantitative data on the kinetics of this compound-related enzymes and its interaction with molecular targets.
Table 1: Kinetic Parameters of (p)ppApp Synthetases
| Enzyme | Organism | Substrate | Apparent Km (mM) | kcat (s-1) | Reference |
| Tas1 | Pseudomonas aeruginosa | ATP | - | ~3000 | [2] |
| RSHMex | Methylobacterium extorquens | ATP (for pppGpp synthesis) | ~0.7 | - | [3] |
| RSHMex | Methylobacterium extorquens | GTP (for pppGpp synthesis) | ~2.5 | - | [3] |
Note: Kinetic data for this compound synthesis by RSHMex is not fully characterized.
Table 2: Kinetic Parameters of (p)ppApp Hydrolases
| Enzyme | Organism | Substrate | Hydrolysis Rate (molecules/min/enzyme) | Reference |
| Aph1 | Bacteroides caccae | ppApp | ~478 | [12] |
| SAHMex | Methylobacterium extorquens | ppApp | ~16 | [12] |
Table 3: Interaction of this compound with Cellular Targets
| Target | Organism | Ligand | Binding Affinity (Kd) | Inhibition (IC50/Ki) | Reference |
| PurF | Escherichia coli | This compound | - | Similar to (p)ppGpp | [13] |
| RelA | Escherichia coli | ppApp | - | 24.5 ± 3.5 µM (IC50) | [14] |
Note: Direct binding affinity (Kd) of this compound to E. coli RNA polymerase has not been quantitatively determined in the reviewed literature, though binding has been structurally and functionally demonstrated.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the role of this compound.
In Vitro Synthesis of this compound
This protocol is adapted for the enzymatic synthesis of this compound using a purified (p)ppApp synthetase like Tas1 or RSHMex.
Materials:
-
Purified (p)ppApp synthetase (e.g., Tas1, RSHMex)
-
ATP solution (e.g., 100 mM, pH 7.5)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.9, 10 mM MgCl2 or 8 mM CoCl2 for RSHMex)[3]
-
Nuclease-free water
Procedure:
-
Set up the reaction mixture in a microcentrifuge tube on ice:
-
Reaction Buffer (10X): 2 µL
-
ATP (100 mM): 2 µL
-
Purified (p)ppApp synthetase (e.g., 1 µM): 1 µL
-
Nuclease-free water: to a final volume of 20 µL
-
-
Mix gently by pipetting and centrifuge briefly to collect the contents.
-
Incubate the reaction at 37°C for a desired time (e.g., 1-2 hours). The optimal time may need to be determined empirically.
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA to a final concentration of 50 mM.
-
The synthesized this compound can be purified using anion-exchange chromatography or HPLC.
Quantification of this compound by HPLC-MS
This protocol outlines a general procedure for the extraction and quantification of intracellular this compound from bacterial cultures.
Materials:
-
Bacterial culture
-
Quenching solution (e.g., 60% methanol, -20°C)
-
Extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v, with 0.1 M formic acid, -20°C)
-
HPLC system coupled to a mass spectrometer (e.g., HILIC-MS)[15]
-
This compound standard
Procedure:
-
Harvesting and Quenching: Rapidly harvest bacterial cells from a defined volume of culture by centrifugation at 4°C. Immediately resuspend the cell pellet in ice-cold quenching solution to stop metabolic activity.
-
Extraction: Centrifuge the quenched cells and discard the supernatant. Add the cold extraction solvent to the cell pellet. Vortex vigorously and incubate on ice for 30 minutes with intermittent vortexing.
-
Clarification: Centrifuge the extract at maximum speed at 4°C for 10-15 minutes to pellet cell debris.
-
Analysis: Transfer the supernatant to a new tube and analyze by HPLC-MS. Use a suitable chromatography method, such as Hydrophilic Interaction Liquid Chromatography (HILIC), for separation of polar metabolites like this compound.[15]
-
Quantification: Generate a standard curve using a purified this compound standard to quantify the concentration in the bacterial extracts.
In Vitro Transcription Assay
This protocol is designed to assess the effect of this compound on transcription initiation from a specific promoter (e.g., rrnB P1).
Materials:
-
Purified E. coli RNA polymerase holoenzyme (Eσ70)
-
Linear DNA template containing the promoter of interest (e.g., rrnB P1)
-
This compound solution
-
(p)ppGpp solution (for comparison)
-
NTP mix (ATP, GTP, CTP, UTP)
-
[α-32P]-UTP for radiolabeling
-
Transcription Buffer (e.g., 40 mM Tris-HCl pH 7.9, 100 mM KCl, 10 mM MgCl2, 1 mM DTT)
-
Stop Solution (e.g., 95% formamide, 20 mM EDTA, loading dyes)
Procedure:
-
Assemble the transcription reaction on ice:
-
Transcription Buffer (10X): 2 µL
-
DNA template (e.g., 10 nM final): 1 µL
-
This compound or (p)ppGpp (at desired concentrations) or water: 2 µL
-
E. coli RNAP holoenzyme (e.g., 50 nM final): 1 µL
-
Nuclease-free water: to 18 µL
-
-
Incubate at 37°C for 15 minutes to allow for open complex formation.
-
Initiate transcription by adding 2 µL of NTP mix containing [α-32P]-UTP.
-
Incubate at 37°C for 10-15 minutes.
-
Stop the reaction by adding an equal volume of Stop Solution.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualize the radiolabeled transcripts using autoradiography or phosphorimaging and quantify the band intensities.
Electrophoretic Mobility Shift Assay (EMSA)
This protocol is used to qualitatively assess the binding of this compound to RNA polymerase and its effect on the formation of the RNAP-promoter complex.
Materials:
-
Purified E. coli RNA polymerase holoenzyme (Eσ70)
-
Radiolabeled DNA probe containing the promoter of interest
-
This compound solution
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.9, 50 mM KCl, 1 mM DTT, 5% glycerol)
-
Native polyacrylamide gel
-
TBE buffer
Procedure:
-
Set up the binding reactions in microcentrifuge tubes on ice:
-
Binding Buffer (5X): 2 µL
-
Radiolabeled DNA probe (e.g., 1 nM final): 1 µL
-
This compound (at desired concentrations) or water: 2 µL
-
E. coli RNAP holoenzyme (at desired concentrations): 1 µL
-
Nuclease-free water: to a final volume of 10 µL
-
-
Incubate at room temperature for 20-30 minutes to allow binding to reach equilibrium.
-
Add loading dye (without SDS or denaturing agents).
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system.
-
Dry the gel and visualize the bands by autoradiography or phosphorimaging. A shift in the mobility of the radiolabeled probe indicates the formation of a protein-DNA complex.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathways and experimental workflows involving this compound.
Caption: Signaling pathway of this compound synthesis and its cellular effects.
Caption: Experimental workflow for an in vitro transcription assay.
Conclusion and Future Directions
The discovery of this compound as a signaling molecule has opened new avenues of research in bacterial physiology and intercellular communication. Its distinct and sometimes opposing roles compared to (p)ppGpp suggest a more nuanced and complex regulatory network than previously appreciated. While significant progress has been made in identifying the enzymes that synthesize and degrade this compound and in characterizing its primary targets, many questions remain. Future research should focus on:
-
Elucidating the endogenous role of this compound: While its function as a toxin is well-established, the physiological relevance of endogenously produced this compound in non-conflict situations needs further investigation.
-
Identifying additional this compound targets: A comprehensive understanding of the this compound regulon will require the identification of all its cellular binding partners.
-
Exploring the interplay between this compound and (p)ppGpp signaling: The co-existence of these two alarmones raises questions about how their signals are integrated to produce a coherent cellular response.
-
Developing specific inhibitors of this compound synthesis: Such molecules could serve as valuable research tools and potentially as novel antimicrobial agents that disarm pathogenic bacteria.
A deeper understanding of the role of this compound in the bacterial stringent response and other cellular processes will undoubtedly provide new insights into bacterial adaptation and survival, and may reveal novel targets for therapeutic intervention.
References
- 1. Structure-function comparisons of (p)ppApp vs (p)ppGpp for Escherichia coli RNA polymerase binding sites and for rrnB P1 promoter regulatory responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function comparisons of (p)ppApp vs (p)ppGpp for Escherichia coli RNA polymerase binding sites and for rrnB P1 promoter regulatory responses in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and this compound in vitro and in vivo, and Leads to Discovery of this compound Synthesis in Escherichia coli [frontiersin.org]
- 4. Still looking for the magic spot: the crystallographically-defined binding site for ppGpp on RNA polymerase is unlikely to be responsible for rRNA transcription regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ppGpp binding to a site at the RNAP-DksA interface accounts for its dramatic effects on transcription initiation during the stringent response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and this compound in vitro and in vivo, and Leads to Discovery of this compound Synthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dspace.mit.edu [dspace.mit.edu]
- 12. pnas.org [pnas.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism [frontiersin.org]
- 15. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
The Stringent Response and its Mediators: A Technical Guide to the Discovery and History of (p)ppApp Nucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the competitive microbial world, the ability to swiftly adapt to fluctuating nutrient availability is paramount for survival. Bacteria have evolved a sophisticated signaling network known as the stringent response to reprogram their physiology in the face of nutritional stress. At the heart of this response lie the alarmones, guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively referred to as (p)ppGpp. These molecules act as central regulators, orchestrating a global shift in cellular processes, from transcription and translation to metabolism and virulence. More recently, related adenosine-based alarmones, (p)ppApp, have also been identified, adding another layer of complexity to this intricate regulatory network. This technical guide provides an in-depth exploration of the discovery, history, and core molecular mechanisms of (p)ppGpp and (p)ppApp signaling, tailored for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this critical bacterial survival strategy.
Discovery and Historical Perspective
The journey to understanding (p)ppGpp began with the observation of a curious phenomenon in Escherichia coli. In the 1950s, scientists noted that amino acid starvation triggered a rapid cessation of stable RNA (rRNA and tRNA) synthesis, a phenomenon termed the "stringent response". In contrast, certain mutant strains, dubbed "relaxed," continued to accumulate RNA under the same conditions. This genetic dichotomy hinted at a dedicated regulatory system.
The breakthrough came in 1969 when Michael Cashel and Jon Gallant, while studying nucleotide metabolism in E. coli during amino acid starvation, identified two unknown spots on their two-dimensional thin-layer chromatography (TLC) autoradiograms. These spots, which appeared "as if by magic" only in stringent strains undergoing starvation, were aptly named "Magic Spot I" (MSI) and "Magic Spot II" (MSII)[1][2]. Subsequent biochemical analysis revealed MSI to be guanosine 5'-diphosphate 3'-diphosphate (ppGpp) and MSII to be guanosine 5'-triphosphate 3'-diphosphate (pppGpp)[2][3]. This seminal discovery provided the missing molecular link between nutrient sensing and the global physiological changes characteristic of the stringent response.
Further research elucidated the enzymatic machinery responsible for (p)ppGpp metabolism. The relA gene was identified as the locus responsible for the stringent phenotype, encoding a (p)ppGpp synthetase, RelA[4]. Another key enzyme, SpoT, was later discovered to possess both (p)ppGpp synthetase and hydrolase activities, providing a mechanism for both the production and degradation of these alarmones[5][6]. The discovery of these enzymes laid the foundation for dissecting the intricate signaling pathways governed by (p)ppGpp. While initially discovered in the context of amino acid starvation, it is now known that the stringent response and (p)ppGpp accumulation are triggered by a wide array of stresses, including carbon, fatty acid, and iron limitation, as well as heat shock[6][7].
The story of these alarmones continues to unfold with the more recent discovery of adenosine-based counterparts, pppApp and ppApp, initially found in Bacillus subtilis during sporulation and in response to amino acid analogues[8]. These findings suggest that the stringent response may be part of a broader network of nucleotide-based signaling that extends beyond guanosine derivatives.
The Core Signaling Pathway
The central dogma of the stringent response revolves around the dynamic regulation of (p)ppGpp levels by the RelA/SpoT homolog (RSH) enzymes. In gammaproteobacteria like E. coli, this is primarily managed by the monofunctional synthetase RelA and the bifunctional synthetase/hydrolase SpoT.
-
RelA Activation: Under amino acid starvation, uncharged tRNAs bind to the A-site of the ribosome, a signal that is recognized by the ribosome-associated RelA. This interaction activates RelA's synthetase activity, leading to the rapid conversion of GTP and ATP into pppGpp and AMP[6].
-
SpoT's Dual Role: SpoT's activity is modulated by various other stresses, such as fatty acid, carbon, and phosphate starvation. It can synthesize (p)ppGpp in response to these cues. Crucially, SpoT also possesses a hydrolase domain that degrades (p)ppGpp to GDP and pyrophosphate, allowing the cell to terminate the stringent response when conditions become favorable again[6][9].
-
Downstream Effects: The accumulation of (p)ppGpp triggers a cascade of regulatory events. A primary target is the RNA polymerase (RNAP). (p)ppGpp, in conjunction with the transcription factor DksA, binds to RNAP and alters its promoter specificity. This leads to the downregulation of transcription from promoters of genes involved in growth, such as those for rRNA and ribosomal proteins, and the upregulation of genes involved in stress survival and amino acid biosynthesis[10]. (p)ppGpp also directly inhibits various enzymes involved in key metabolic pathways, including nucleotide biosynthesis, to conserve resources.
Quantitative Data on (p)ppGpp Metabolism
The cellular concentrations of (p)ppGpp are tightly regulated and can fluctuate dramatically in response to environmental cues. Understanding these quantitative dynamics is crucial for appreciating the dose-dependent effects of these alarmones on cellular physiology.
Cellular Concentrations of (p)ppGpp
The basal levels of (p)ppGpp in unstressed, exponentially growing bacteria are generally low, but they can increase by several orders of magnitude upon induction of the stringent response.
| Bacterial Species | Condition | ppGpp Concentration | pppGpp Concentration | Reference(s) |
| Escherichia coli | Exponential Growth (Minimal Medium) | ~10-50 pmol/OD600 | Undetectable | [3] |
| Escherichia coli | Amino Acid Starvation | >500 pmol/OD600 | ~100-200 pmol/OD600 | [3] |
| Escherichia coli | Carbon Source Downshift | ~100-300 pmol/OD600 | Undetectable | [3] |
| Bacillus subtilis | Exponential Growth | Low/Undetectable | Low/Undetectable | [8] |
| Bacillus subtilis | Amino Acid Starvation | Significant Increase | Significant Increase | [8] |
| Staphylococcus aureus | Exponential Growth | ~20-40 pmol/OD600 | ~5-10 pmol/OD600 | [11] |
| Staphylococcus aureus | Amino Acid Starvation | >400 pmol/OD600 | >100 pmol/OD600 | [11] |
Note: Concentrations can vary depending on the specific strain, growth medium, and method of induction and measurement.
Kinetic Parameters of Key Enzymes
The synthesis and degradation of (p)ppGpp are governed by the kinetic properties of the RSH enzymes.
| Enzyme | Organism | Substrate(s) | Km | Vmax | Reference(s) |
| Synthetases | |||||
| RelA | Escherichia coli | ATP | ~250-500 µM | - | [12] |
| GTP | ~300-600 µM | - | [12] | ||
| RelSeq | Streptococcus equisimilis | ATP | ~1.2 mM | - | [13] |
| GTP | ~0.5 mM | - | [13] | ||
| RelP | Staphylococcus aureus | GDP | 0.3 ± 0.2 mM | - | [14] |
| GTP | 0.1 ± 0.1 mM | - | [14] | ||
| Hydrolases | |||||
| SpoT | Escherichia coli | ppGpp | ~50-100 µM | - | [9][15] |
| SpoT | Acinetobacter baumannii | ppGpp | ~35 µM (KD for Mn2+) | - | [15] |
Note: Kinetic parameters can be influenced by various factors, including the presence of ribosomes, uncharged tRNA, and divalent cations (e.g., Mg2+, Mn2+). Vmax values are often reported in relative units and are highly dependent on the specific assay conditions.
Experimental Protocols
The study of (p)ppGpp has been underpinned by the development of sensitive and specific detection methods. Here, we outline the methodologies for two key experimental approaches: the classic two-dimensional thin-layer chromatography (2D-TLC) and the more modern high-performance liquid chromatography-mass spectrometry (HPLC-MS).
Two-Dimensional Thin-Layer Chromatography (2D-TLC) for (p)ppGpp Detection
This method, based on the original technique used by Cashel and Gallant, is a robust way to separate and visualize radiolabeled nucleotides.
I. In Vivo Labeling and Nucleotide Extraction
-
Grow bacterial cultures to the desired optical density in a low-phosphate medium.
-
Add [32P]orthophosphoric acid to the culture and incubate to allow for incorporation into the cellular nucleotide pools.
-
Induce the stringent response (e.g., by adding an amino acid analog like serine hydroxamate or by shifting to a medium lacking a required amino acid).
-
Harvest the cells rapidly by centrifugation.
-
Extract the nucleotides by resuspending the cell pellet in cold 1 M formic acid.
-
Centrifuge to remove cell debris and collect the supernatant containing the extracted nucleotides.
-
Lyophilize the supernatant to remove the formic acid.
II. 2D-TLC Separation
-
Resuspend the dried nucleotide extract in a small volume of water.
-
Spot the sample onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the chromatogram in the first dimension using a buffer system such as 3.3 M ammonium formate with 4.2% boric acid, pH 7.0.
-
Air dry the TLC plate completely.
-
Rotate the plate 90 degrees and develop in the second dimension using a different buffer system, for example, 1.5 M KH2PO4, pH 3.4.
-
Air dry the plate.
III. Detection and Quantification
-
Expose the dried TLC plate to a phosphor screen or X-ray film to visualize the radiolabeled nucleotide spots.
-
Identify the ppGpp and pppGpp spots based on their migration relative to known standards or by their characteristic appearance upon stringent response induction.
-
Quantify the intensity of the spots using densitometry software.
HPLC-MS for (p)ppGpp Quantification
This modern approach offers high sensitivity and specificity and does not require radioactive labeling.
I. Sample Preparation
-
Grow and treat bacterial cultures as described for the 2D-TLC method (steps 1-4).
-
Quench metabolism rapidly by, for example, adding the culture to a cold methanol solution.
-
Harvest the cells by centrifugation at a low temperature.
-
Extract the nucleotides using a cold extraction solvent, such as an acetonitrile/methanol/water mixture.
-
Include an internal standard (e.g., 13C-labeled (p)ppGpp) in the extraction solvent for accurate quantification.
-
Centrifuge to remove cell debris and collect the supernatant.
-
Lyophilize or evaporate the supernatant to dryness.
II. HPLC-MS Analysis
-
Resuspend the dried extract in a suitable buffer for HPLC analysis.
-
Inject the sample onto an appropriate HPLC column (e.g., a C18 reverse-phase column or a HILIC column).
-
Separate the nucleotides using a gradient of mobile phases, for instance, an ion-pairing reagent in an aqueous buffer and an organic solvent.
-
Elute the separated nucleotides into a mass spectrometer.
-
Detect and quantify (p)ppGpp based on their specific mass-to-charge ratios (m/z) and fragmentation patterns using multiple reaction monitoring (MRM).
III. Data Analysis
-
Generate a standard curve using known concentrations of (p)ppGpp standards.
-
Calculate the concentration of (p)ppGpp in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.
Conclusion and Future Directions
The discovery of (p)ppGpp and the elucidation of the stringent response have revolutionized our understanding of bacterial physiology and survival. From the initial serendipitous observation of "magic spots," the field has blossomed into a complex web of signaling pathways, regulatory networks, and intricate molecular mechanisms. The ability of bacteria to fine-tune their metabolism in response to nutrient availability, orchestrated by these simple nucleotide alarmones, is a testament to their remarkable adaptability.
For drug development professionals, the stringent response represents a compelling target. As a central hub for controlling virulence, persistence, and antibiotic tolerance in many pathogenic bacteria, inhibitors of (p)ppGpp synthesis or modulators of its degradation hold significant promise as novel antimicrobial strategies. A deeper understanding of the structural biology of the RSH enzymes and their interactions with regulatory molecules will be crucial for the rational design of such inhibitors.
The ongoing discovery of new alarmones, such as (p)ppApp, and the expanding repertoire of (p)ppGpp's cellular targets suggest that we have only scratched the surface of this fascinating area of microbiology. Future research will undoubtedly uncover further layers of complexity in these signaling networks, providing new insights into bacterial life and offering novel avenues for therapeutic intervention. The "magic" of these spots continues to inspire and drive scientific inquiry, promising exciting discoveries for years to come.
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Diversity in E. coli (p)ppGpp Levels and Its Consequences [frontiersin.org]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of nucleotide pools in bacteria using HPLC-MS in HILIC mode [ouci.dntb.gov.ua]
- 8. Growth suppression by altered (p)ppGpp levels results from non-optimal resource allocation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SpoT - Wikipedia [en.wikipedia.org]
- 10. The stringent response and physiological roles of (pp)pGpp in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Positive allosteric feedback regulation of the stringent response enzyme RelA by its product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A revised mechanism for (p)ppGpp synthesis by Rel proteins: The critical role of the 2′-OH of GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure of SpoT reveals evolutionary tuning of catalysis via conformational constraint - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (p)ppGpp Signaling Pathways in Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stringent response is a highly conserved adaptive mechanism in bacteria that enables their survival under various stress conditions, including nutrient limitation, heat shock, and antibiotic exposure.[1] Central to this response are the alarmone nucleotides guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. These molecules act as global regulators, reprogramming bacterial physiology to conserve resources and enhance stress resistance. In Gram-negative bacteria, the metabolism of (p)ppGpp is primarily controlled by two key enzymes: RelA and SpoT.[2] This technical guide provides a comprehensive overview of the core (p)ppGpp signaling pathways in Gram-negative bacteria, with a focus on experimental methodologies and quantitative data to aid researchers and drug development professionals in this field.
Core Signaling Pathways
The intracellular concentration of (p)ppGpp is meticulously regulated by the opposing activities of the synthetase RelA and the bifunctional synthetase/hydrolase SpoT.[3]
-
RelA: This ribosome-associated synthetase is activated by amino acid starvation. When uncharged tRNAs enter the A-site of the ribosome, RelA catalyzes the synthesis of pppGpp from GTP and ATP.[1]
-
SpoT: This bifunctional enzyme possesses both (p)ppGpp synthetase and hydrolase activities. Its synthetase activity is triggered by various stresses, including fatty acid, iron, and carbon source limitation.[2] Conversely, its hydrolase activity, which degrades (p)ppGpp to GDP/GTP and pyrophosphate, is dominant under nutrient-replete conditions, preventing the toxic accumulation of (p)ppGpp.[1][4]
The accumulation of (p)ppGpp triggers a cascade of downstream effects, primarily through its interaction with RNA polymerase (RNAP), leading to a global reprogramming of gene expression.[5] This includes the downregulation of genes involved in growth, such as those for ribosomal RNAs and proteins, and the upregulation of genes involved in stress survival and amino acid biosynthesis.[6][7]
Quantitative Data Summary
The following tables summarize key quantitative data related to (p)ppGpp signaling in Escherichia coli.
Table 1: Kinetic Parameters of RelA and SpoT
| Enzyme | Substrate | Km (µM) | kcat (s-1) | Reference |
| RelA | GTP | ~300 | ~0.1 | [3] |
| ATP | ~500 | [3] | ||
| SpoT (Hydrolase) | ppGpp | - | - | [8] |
| SpoT (Synthetase) | GTP/GDP | - | - | [9] |
Note: Specific kinetic parameters for SpoT are less defined due to the dual nature of the enzyme and its complex regulation.
Table 2: Cellular (p)ppGpp Concentrations in E. coli
| Condition | Basal (p)ppGpp Level | Stringent Response (p)ppGpp Level | Reference |
| Nutrient-rich medium | < 20 pmol/OD600 | > 200 pmol/OD600 | [10] |
| Amino acid starvation | - | 10- to 100-fold increase | [11] |
Table 3: Selected Gene Expression Changes in E. coli During the Stringent Response
| Gene/Operon | Function | Fold Change | Reference |
| Upregulated | |||
| hisG | Histidine biosynthesis | > 2 | [6] |
| leuA | Leucine biosynthesis | > 2 | [6] |
| rpoS | Stationary phase sigma factor | > 2 | [6] |
| Downregulated | |||
| rrnB | Ribosomal RNA | < -2 | [6] |
| rpsL | Ribosomal protein S12 | < -2 | [6] |
| fis | Global DNA-binding protein | < -2 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for studying (p)ppGpp signaling.
Protocol 1: Quantification of (p)ppGpp by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of (p)ppGpp from other cellular nucleotides without the need for radioactive labeling.[12]
1. Sample Preparation: a. Grow bacterial cultures to the desired optical density (OD600). b. Rapidly harvest cells by filtration. c. Immediately extract nucleotides with a cold acid solution (e.g., 1 M formic acid). d. Lyophilize the extracts to dryness.
2. HPLC Analysis: a. Resuspend the dried extracts in a suitable buffer. b. Separate nucleotides using a combination of ion-pair reverse-phase (IPRP) HPLC and strong anion exchange (SAX) HPLC. c. Detect (p)ppGpp and other nucleotides by UV absorbance at 254 nm. d. Quantify (p)ppGpp levels by comparing peak areas to a standard curve of known concentrations.
Protocol 2: In Vitro (p)ppGpp Synthesis Assay
This assay measures the enzymatic activity of purified RelA or SpoT.
1. Reaction Setup: a. Prepare a reaction buffer containing Tris-HCl, MgCl₂, KCl, and DTT. b. Add purified RelA or SpoT enzyme. c. To measure RelA activity, include purified 70S ribosomes and uncharged tRNA. d. Initiate the reaction by adding substrates: ATP and [α-³²P]GTP (for radioactive detection) or non-labeled GTP (for HPLC detection).[13]
2. Reaction and Analysis: a. Incubate the reaction at 37°C for a defined period. b. Stop the reaction by adding formic acid. c. Analyze the products by thin-layer chromatography (TLC) on a PEI-cellulose plate, separating [α-³²P]pppGpp from [α-³²P]GTP.[14] d. Visualize the radioactive spots by autoradiography and quantify using a phosphorimager.
Protocol 3: Analysis of Stringent Response using a lacZ Reporter Assay
This method indirectly measures the stringent response by quantifying the expression of a target gene fused to a lacZ reporter.
1. Strain Construction: a. Construct a reporter strain by fusing the promoter of a (p)ppGpp-regulated gene (e.g., a ribosomal RNA promoter) to the lacZ gene on a plasmid or integrated into the chromosome.
2. Induction of Stringent Response and β-Galactosidase Assay: a. Grow the reporter strain to mid-log phase. b. Induce the stringent response by adding an amino acid analog like serine hydroxamate (SHX). c. At various time points, collect cell samples and measure the OD600. d. Permeabilize the cells (e.g., with SDS and chloroform) and add the substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).[15] e. Measure the development of the yellow product (o-nitrophenol) at 420 nm over time. f. Calculate β-galactosidase activity in Miller units, which reflects the promoter activity.
Conclusion
The (p)ppGpp signaling network is a critical component of bacterial stress adaptation and represents a promising target for the development of novel antimicrobial strategies. A thorough understanding of the core pathways, coupled with robust experimental methodologies and quantitative analysis, is essential for advancing research in this area. This guide provides a foundational framework for researchers and drug development professionals to explore the intricacies of (p)ppGpp signaling in Gram-negative bacteria.
References
- 1. Stringent response - Wikipedia [en.wikipedia.org]
- 2. Bacteria Possessing Two RelA/SpoT-Like Proteins Have Evolved a Specific Stringent Response Involving the Acyl Carrier Protein-SpoT Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uniprot.org [uniprot.org]
- 5. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcription Profiling of the Stringent Response in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Stringent Response and Cell Cycle Arrest in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene expression profiling of Escherichia coli growth transitions: an expanded stringent response model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SpoT - Wikipedia [en.wikipedia.org]
- 10. Frontiers | Diversity in E. coli (p)ppGpp Levels and Its Consequences [frontiersin.org]
- 11. Novel (p)ppGpp Binding and Metabolizing Proteins of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Possible Roles for Basal Levels of (p)ppGpp: Growth Efficiency Vs. Surviving Stress [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. uniprot.org [uniprot.org]
The Biological Significance of Adenosine 3',5'-Bisphosphate: A Core Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Adenosine 3',5'-bisphosphate (pAp), a molecule historically viewed as a simple metabolic byproduct, has emerged as a critical signaling molecule in a diverse range of biological processes across kingdoms. From its fundamental role in sulfur metabolism to its intricate involvement in plant stress responses and the regulation of RNA catabolism, pAp stands at the crossroads of cellular metabolism and signaling. This technical guide provides an in-depth exploration of the core biological significance of pAp, detailing its synthesis, degradation, and multifaceted functions. We present a comprehensive overview of the enzymatic players that govern pAp homeostasis and the signaling cascades it modulates. Quantitative data on enzyme kinetics and binding affinities are systematically tabulated for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for the quantification of pAp and the characterization of its associated enzymes, alongside visual workflows and signaling pathway diagrams to facilitate a deeper understanding of its complex roles. This document is intended to be a valuable resource for researchers investigating pAp-mediated processes and for professionals in drug development targeting the associated pathways.
Introduction to Adenosine 3',5'-Bisphosphate (pAp)
Adenosine 3',5'-bisphosphate, also known as 3'-phosphoadenosine 5'-phosphate (pAp), is a purine nucleotide phosphorylated at both the 3' and 5' positions of the ribose sugar.[1] Unlike adenosine diphosphate (ADP), where two phosphate groups are linked in a pyrophosphate chain at the 5' position, pAp features two separate phosphate groups.[1] Initially identified as a byproduct of sulfur metabolism, its biological significance was long underestimated.[1][2] Recent research has unveiled its crucial roles as a signaling molecule, particularly in the plant kingdom, where it acts as a key mediator of stress responses.[3][4] The intracellular concentration of pAp is tightly regulated by a series of synthases and hydrolases, and its accumulation can have profound effects on cellular function, including the inhibition of key enzymes involved in RNA degradation.[4][5]
Biosynthesis and Degradation of pAp
The cellular pool of pAp is primarily maintained through a dynamic balance between its synthesis from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) and coenzyme A, and its degradation to adenosine monophosphate (AMP).
Synthesis of pAp
The primary route of pAp synthesis is as a byproduct of sulfotransferase reactions.[1] Sulfotransferases (SOTs) catalyze the transfer of a sulfonate group from the universal sulfate donor, PAPS, to an acceptor molecule. This reaction releases pAp.[1]
PAPS + Acceptor Molecule → Sulfated Acceptor Molecule + pAp
In bacteria, pAp is also generated from coenzyme A through the transfer of the phosphopantetheine group.
Degradation of pAp
The hydrolysis of pAp to AMP and inorganic phosphate (Pi) is a critical step in maintaining cellular homeostasis and preventing the toxic accumulation of pAp. This reaction is catalyzed by 3'(2'),5'-bisphosphate nucleotidases.[1][6]
pAp + H₂O → AMP + Pi
Several enzymes with pAp phosphatase activity have been identified across different organisms, including:
-
SAL1 (FRY1) in Arabidopsis thaliana : A key regulator of pAp levels in plants, primarily localized to chloroplasts and mitochondria. Its inactivation under stress conditions leads to pAp accumulation and the initiation of retrograde signaling.[3][7]
-
CysQ in Escherichia coli : A 3'(2'),5'-bisphosphate nucleotidase involved in the sulfur assimilation pathway.
-
Other Nucleotidases : Various other nucleotidases with the ability to hydrolyze pAp have been identified in different organisms.[6]
Quantitative Data on pAp Interactions
The biological effects of pAp are dictated by its concentration and its interactions with various cellular components. The following tables summarize key quantitative data related to pAp metabolism and binding.
| Enzyme | Organism | Substrate | KM (µM) | kcat (min⁻¹) | kcat/KM (M⁻¹s⁻¹) | Reference |
| Monomeric AtSAL1 (reduced) | Arabidopsis thaliana | pAp | 9.9 ± 3.3 | 123 ± 18 | - | [7] |
| Monomeric AtSAL1 (oxidized) | Arabidopsis thaliana | pAp | 8.3 ± 1.2 | 119 ± 13 | - | [7] |
| Dimeric AtSAL1 (reduced) | Arabidopsis thaliana | pAp | 8.7 ± 5.2 | 24.4 ± 1.1 | - | [7] |
| Dimeric AtSAL1 (oxidized) | Arabidopsis thaliana | pAp | 4.2 ± 1.8 | 4.3 ± 1.3 | - | [7] |
| OsSAL1 (reduced) | Oryza sativa | pAp | 20 ± 6.9 | 44 ± 3.9 | - | [7] |
| OsSAL1 (oxidized) | Oryza sativa | pAp | 61 ± 23.6 | 11 ± 1.5 | - | [7] |
| Target Protein | Organism | Ligand | KD (nM) | Reference |
| hXRN1-Avi | Homo sapiens | pAp | 12 ± 1 | [8] |
| hXRN2-Avi | Homo sapiens | pAp | 14 ± 4 | [8] |
| Condition | Organism/Cell Type | Fold Change in pAp | Reference |
| sal1 mutant vs. Wild Type | Arabidopsis thaliana | ~20-fold increase | [1] |
Biological Roles and Signaling Pathways
pAp plays a central role in several key biological processes, acting as a signaling molecule that integrates metabolic status with cellular responses.
Sulfur Metabolism
In the sulfur assimilation pathway, pAp is generated from PAPS, the activated form of sulfate.[2][9] In bacteria and fungi, PAPS is reduced to sulfite, releasing pAp.[2] This pAp is then hydrolyzed to AMP, which can be re-phosphorylated to ATP. The regulation of pAp levels is crucial for maintaining the flux through the sulfur assimilation pathway.[10][11]
Plant Stress Signaling: The SAL1-pAp Retrograde Pathway
In plants, pAp is a critical retrograde signaling molecule that communicates stress signals from the chloroplasts and mitochondria to the nucleus.[3][4] Under conditions of abiotic stress, such as drought and high light, the production of reactive oxygen species (ROS) in the chloroplasts leads to the oxidative inactivation of the SAL1 phosphatase.[7] This inactivation results in the accumulation of pAp in the chloroplasts. pAp is then transported to the cytosol and subsequently to the nucleus, where it inhibits the activity of 5'-3' exoribonucleases (XRNs).[4][12] The inhibition of XRNs alters RNA metabolism, leading to the upregulation of stress-responsive genes and enhanced stress tolerance.[3][4] The SAL1-pAp pathway also interacts with other signaling pathways, including those mediated by abscisic acid (ABA), to fine-tune the plant's response to environmental challenges.[3]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of adenosine 3',5'-bisphosphate.
Quantification of pAp by HPLC-MS/MS
This protocol is adapted from methods for quantifying adenosine nucleotides in plant tissues.[13][14]
Objective: To accurately quantify the concentration of pAp in plant tissue samples.
Materials:
-
Plant tissue (e.g., Arabidopsis thaliana leaves)
-
Liquid nitrogen
-
Extraction buffer: 80% methanol, 20% water, pre-chilled to -20°C
-
Internal standard: ¹³C₅,¹⁵N₅-labeled pAp (if available) or a structurally similar labeled nucleotide
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
Reversed-phase C18 HPLC column (e.g., Luna C18, Phenomenex)
-
Mobile Phase A: 10 mM ammonium acetate in water, pH 7.5
-
Mobile Phase B: Acetonitrile
-
0.45 µm syringe filters
Procedure:
-
Sample Collection and Quenching: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.
-
Homogenization: Grind the frozen tissue to a fine powder using a mortar and pestle pre-chilled with liquid nitrogen.
-
Extraction: a. Weigh approximately 100 mg of the frozen powder into a pre-chilled microcentrifuge tube. b. Add 1 mL of ice-cold extraction buffer containing the internal standard. c. Vortex vigorously for 1 minute. d. Incubate on ice for 30 minutes, with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Sample Cleanup: a. Transfer the supernatant to a new microcentrifuge tube. b. Filter the extract through a 0.45 µm syringe filter into an HPLC vial.
-
HPLC-MS/MS Analysis: a. HPLC Conditions:
- Column: Reversed-phase C18
- Column Temperature: 35°C
- Flow Rate: 0.2 mL/min
- Injection Volume: 10 µL
- Gradient:
- 0-5 min: 2% B
- 5-15 min: 2-50% B (linear gradient)
- 15-20 min: 50% B
- 20-21 min: 50-2% B (linear gradient)
- 21-30 min: 2% B (equilibration) b. Mass Spectrometry Conditions:
- Ionization Mode: Negative Electrospray Ionization (ESI-)
- Multiple Reaction Monitoring (MRM) transitions for pAp:
- Precursor ion (m/z): 426.0
- Product ions (m/z): 346.0 (loss of HPO₃), 134.1 (adenine)
- Optimize other MS parameters (e.g., collision energy, declustering potential) for maximal signal intensity.
-
Data Analysis: a. Generate a standard curve using known concentrations of a pAp standard. b. Quantify pAp in the samples by comparing the peak area ratio of endogenous pAp to the internal standard against the standard curve.
3'(2'),5'-Bisphosphate Nucleotidase Activity Assay
This protocol is a generalized method for measuring the activity of enzymes that hydrolyze pAp, such as SAL1.[15][16]
Objective: To determine the enzymatic activity of a 3'(2'),5'-bisphosphate nucleotidase using pAp as a substrate.
Materials:
-
Purified enzyme (e.g., recombinant SAL1)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 5 mM MgCl₂, 1 mM DTT
-
pAp stock solution (10 mM in water)
-
Malachite Green Phosphate Assay Kit (or similar phosphate detection reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents: a. Prepare a series of pAp substrate dilutions in the Assay Buffer (e.g., from 0 to 500 µM). b. Dilute the purified enzyme to the desired concentration in ice-cold Assay Buffer.
-
Enzymatic Reaction: a. In a 96-well microplate, add 25 µL of each pAp dilution to triplicate wells. b. Add 50 µL of Assay Buffer to each well. c. To initiate the reaction, add 25 µL of the diluted enzyme solution to each well. For the negative control, add 25 µL of Assay Buffer without the enzyme. d. Incubate the plate at 37°C for a set time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.
-
Phosphate Detection: a. Stop the reaction by adding the stop solution from the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions. b. Add the Malachite Green reagent and incubate for the recommended time to allow color development.
-
Measurement and Analysis: a. Measure the absorbance at the recommended wavelength (e.g., 620-650 nm) using a microplate reader. b. Generate a standard curve using the provided phosphate standards. c. Calculate the amount of inorganic phosphate released in each reaction. d. Determine the specific activity of the enzyme (e.g., in µmol of Pi released/min/mg of enzyme). e. To determine kinetic parameters (KM and Vmax), plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
Experimental and Logical Workflows
Visualizing the workflow of experiments and the logical relationships within signaling pathways is crucial for understanding the complex role of pAp.
References
- 1. researchgate.net [researchgate.net]
- 2. Roles for nucleotide phosphatases in sulfate assimilation and skeletal disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Arabidopsis SAL1-PAP Pathway: A Case Study for Integrating Chloroplast Retrograde, Light and Hormonal Signaling in Modulating Plant Growth and Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Cellular 5'-3' mRNA Exoribonuclease XRN1 Inhibits Interferon Beta Activation and Facilitates Influenza A Virus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sensing and signaling of oxidative stress in chloroplasts by inactivation of the SAL1 phosphoadenosine phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Plastid-cytosol partitioning and integration of metabolic pathways for APS/PAPS biosynthesis in Arabidopsis thaliana [frontiersin.org]
- 10. Frontiers | Molecular mechanisms of regulation of sulfate assimilation: first steps on a long road [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. m.youtube.com [m.youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Enzymatic Assay of 5’-Nucleotidase [sigmaaldrich.com]
The Toxin Within: A Technical Guide to the Mechanism of (p)ppApp in Bacterial Warfare
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the perpetual microscopic arms race, bacteria have evolved sophisticated weaponry to outcompete their rivals. Among these is the deployment of toxins that manipulate fundamental cellular processes. This technical guide delves into the mechanism of action of a recently discovered class of bacterial toxins that function by synthesizing the alarmone (p)ppApp (guanosine pentaphosphate and tetraphosphate). This document provides a comprehensive overview of the enzymatic activity of these toxins, their molecular targets, and the ensuing physiological consequences for the intoxicated cell. Detailed experimental protocols and quantitative data are presented to equip researchers with the knowledge to investigate this fascinating toxic mechanism and explore its potential as a target for novel antibacterial strategies.
Introduction: A New Front in Bacterial Competition
Interbacterial competition is a critical driver of microbial community dynamics. Bacteria employ a variety of strategies to inhibit the growth of competitors, including the secretion of protein toxins. The Type VI Secretion System (T6SS) is a sophisticated molecular machine utilized by many Gram-negative bacteria to inject effector proteins directly into neighboring cells.[1][2] One such effector, Tas1 from the opportunistic pathogen Pseudomonas aeruginosa, represents a novel class of toxin that synthesizes the signaling molecules ppApp and pppApp, collectively known as (p)ppApp.[3][4][5][6][7][8][9] Unlike the canonical alarmone (p)ppGpp, which is a key regulator of the stringent response to nutritional stress, (p)ppApp, when produced by toxins like Tas1, acts as a potent weapon, driving the target cell towards a swift demise.[3][4][5][6][7][10] This guide will elucidate the multifaceted mechanism of (p)ppApp-mediated toxicity.
The Toxic Arsenal: (p)ppApp Synthetase Toxins
The primary example of a (p)ppApp-synthesizing toxin is Tas1, a T6SS effector from P. aeruginosa.[3][4][5][6][7][8][9]
Enzymatic Activity of Tas1
Tas1 is a highly efficient enzyme that pyrophosphorylates adenosine nucleotides (AMP, ADP, and ATP) to produce pApp, ppApp, and this compound, respectively.[3][9] Its catalytic prowess is a key feature of its toxic activity.
Table 1: Kinetic Parameters of Tas1 and Related Enzymes
| Enzyme | Substrate(s) | Product(s) | Catalytic Rate (molecules/min/enzyme) | Reference |
| Tas1 (P. aeruginosa) | ATP, ADP, AMP | This compound, ppApp, pApp | ~180,000 (for ATP) | [3][4][5][6][7][8] |
| PaSAH (P. aeruginosa) | ppApp, this compound | AMP, ADP + 2Pi | Vmax (ppApp): 1336 ± 132 nmol/min/nmolVmax (this compound): 2507 ± 274 nmol/min/nmol | [11] |
Mechanism of Action: A Two-Pronged Assault
The toxicity of (p)ppApp stems from a dual-pronged attack on the target cell's metabolism, leading to a rapid cessation of growth and eventual cell death.[6]
ATP Depletion and Metabolic Collapse
The primary and most immediate effect of Tas1 injection is the rapid and massive synthesis of (p)ppApp, which consumes the cell's ATP pool.[3][4][5][6][7] This ATP depletion has catastrophic consequences, leading to a widespread dysregulation of essential metabolic pathways that are dependent on this central energy currency.
Inhibition of Purine Biosynthesis
The second arm of (p)ppApp's toxic action is the direct inhibition of a key enzyme in the de novo purine biosynthesis pathway, PurF (phosphoribosyl pyrophosphate amidotransferase).[6] By binding to PurF, (p)ppApp prevents the synthesis of purines, the essential building blocks for nucleotides like ATP and GTP. This inhibition not only exacerbates the ATP depletion but also cripples the cell's ability to recover.
Table 2: Binding and Inhibition Parameters of (p)ppApp
| Ligand | Target | Binding Affinity (Kd) | Inhibition (IC50) | Reference |
| This compound | PurF (E. coli) | Data not available in snippets | Data not available in snippets | |
| ppApp | PurF (E. coli) | Data not available in snippets | Data not available in snippets |
Note: While the interaction between (p)ppApp and PurF has been demonstrated, specific quantitative data for Kd and IC50 were not available in the provided search results.
Signaling Pathway of (p)ppApp Toxicity
The following diagram illustrates the key events in the signaling pathway of (p)ppApp-mediated bacterial toxicity.
References
- 1. youtube.com [youtube.com]
- 2. A Visual Assay to Monitor T6SS-mediated Bacterial Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Type VI Secretion Systems Effector Proteins That Contribute to Interbacterial Competition in Salmonella Dublin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp (Journal Article) | OSTI.GOV [osti.gov]
- 6. communities.springernature.com [communities.springernature.com]
- 7. researchgate.net [researchgate.net]
- 8. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp – McArthur Lab [mcarthurbioinformatics.ca]
- 9. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. researchgate.net [researchgate.net]
The Stringent Response's Enigmatic Player: An In-depth Technical Guide to Intracellular pppApp Concentrations Under Stress
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the intricate world of the bacterial stringent response, with a specific focus on the often-overlooked alarmone, guanosine 5'-triphosphate 3'-diphosphate (pppApp). While its counterpart, (p)ppGpp, has been extensively studied, this compound's precise intracellular concentrations and regulatory dynamics under various stress conditions remain a developing area of research. This document aims to consolidate the current understanding of this compound metabolism, provide detailed methodologies for its quantification, and visualize the complex signaling pathways involved.
Quantitative Landscape of this compound Under Stress
The stringent response is a crucial bacterial survival strategy triggered by a variety of environmental insults. This response is primarily mediated by the accumulation of alarmones, which act as second messengers to globally reprogram cellular processes. While the collective term "(p)ppGpp" (guanosine tetraphosphate and pentaphosphate) is frequently used, dissecting the individual contributions of ppGpp and pppGpp, as well as the analogous adenosine-based alarmone this compound, is critical for a comprehensive understanding.
Data on the specific intracellular concentrations of this compound under various stress conditions are sparse in the current literature. Most studies quantify the more abundant guanosine-based alarmones, (p)ppGpp. However, the available information suggests that this compound does accumulate under certain stress conditions, albeit generally at lower levels than (p)ppGpp. The following table summarizes the available quantitative data for (p)ppGpp, which provides a contextual framework for the less-defined concentrations of this compound.
| Stress Condition | Organism | Intracellular Concentration (pmol/OD600 or other units) | Method of Quantification | Reference(s) |
| Amino Acid Starvation | Escherichia coli | (p)ppGpp: >400 pmol/mL/OD | Proteomics | [1] |
| Escherichia coli | ppGpp: ~1.65 µmol/gCDW; pppGpp: ~0.94 µmol/gCDW (peak after SHX treatment) | LC-MS/MS | [2] | |
| Clavibacter michiganensis | ppGpp: 15.6 - 20.4 nM (after SHX treatment) | LC-MS/MS | [3] | |
| Heat Shock | Bacillus subtilis | (p)ppGpp: ~25-fold increase (37°C to 53°C) | Not Specified | [4] |
| Antibiotic Stress | Pseudomonas aeruginosa | (p)ppGpp: 1.39 to 1.48-fold increase (SHX treatment) | Not Specified | [5] |
| Oxidative Stress | Staphylococcus aureus | (p)ppGpp levels are crucial for tolerance, but specific concentrations are not detailed. | Transcriptomics, Redox Biosensors | [6] |
| Acid Stress | Bacillus subtilis | General stress response activated, but specific alarmone concentrations are not provided. | Transcriptomics | [7] |
Note: The data presented for (p)ppGpp should be considered an indicator of the general stringent response activation. The ratio of pppGpp to ppGpp, and by extension the potential for this compound synthesis, can vary depending on the specific stress and the enzymatic machinery of the organism.
Signaling Pathways of this compound Metabolism
The synthesis and degradation of this compound are intricately linked to the central stringent response pathway governed by the RelA/SpoT homolog (RSH) enzymes. These enzymes sense stress signals and catalyze the transfer of a pyrophosphate group from ATP to the 3'-hydroxyl of a purine nucleotide.
This compound Synthesis and Degradation Pathway
The primary mechanism for this compound synthesis is believed to be analogous to that of pppGpp, where an RSH enzyme utilizes ATP as the pyrophosphate donor and ATP as the acceptor. The degradation of this compound is less well-characterized but is presumed to be carried out by the hydrolase activity of bifunctional RSH enzymes like SpoT.
Regulation of this compound Metabolism Under Stress
Various stress conditions converge on the activation of RSH enzymes. For example, amino acid starvation leads to the accumulation of uncharged tRNAs, which activate the ribosome-associated RSH enzyme RelA. Other stresses, such as heat shock, antibiotic exposure, and oxidative stress, can also lead to the accumulation of (p)ppGpp and likely this compound, although the precise signaling cascades are still being elucidated.[4][5][6]
Experimental Protocols for this compound Quantification
Accurate quantification of intracellular this compound requires meticulous sample preparation and sensitive analytical techniques. The following sections provide a detailed methodology for the extraction and analysis of this compound from bacterial cultures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive method.
Workflow for this compound Extraction and Analysis
This workflow outlines the key steps from bacterial culture to data analysis for the quantification of intracellular this compound.
Detailed Methodology for this compound Quantification by LC-MS/MS
This protocol is a composite of methodologies described in the literature for the analysis of bacterial nucleotides.[1][2][3] Optimization may be required for specific bacterial species and LC-MS/MS instrumentation.
3.2.1. Materials and Reagents
-
Bacterial culture of interest
-
Sterile filters (e.g., 0.22 µm pore size)
-
Liquid nitrogen
-
Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Ammonium carbonate
-
This compound standard (if available)
-
Stable isotope-labeled internal standard (e.g., 13C, 15N-labeled ATP, if a specific this compound standard is unavailable)
3.2.2. Sample Preparation and Nucleotide Extraction
-
Culture Growth and Stress Induction: Grow the bacterial culture to the desired optical density (e.g., mid-log phase). Induce stress as required by the experimental design (e.g., addition of an amino acid analog like serine hydroxamate (SHX) for amino acid starvation, temperature shift for heat shock).
-
Rapid Harvesting and Quenching: Rapidly harvest a defined volume of the culture by vacuum filtration through a sterile filter. Immediately plunge the filter with the bacterial cells into liquid nitrogen to quench metabolic activity. This step is critical to prevent the degradation of labile nucleotides.
-
Extraction: Transfer the frozen filter into a tube containing a pre-chilled extraction solvent. Vortex vigorously for 1 minute to lyse the cells and extract the nucleotides.
-
Clarification: Centrifuge the extract at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube. The supernatant contains the intracellular nucleotides.
-
Drying and Reconstitution: Dry the supernatant using a vacuum concentrator or by lyophilization. Reconstitute the dried extract in a small, known volume of the initial LC mobile phase.
3.2.3. LC-MS/MS Analysis
The separation of highly polar nucleotides like this compound can be challenging. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a suitable technique.
| Parameter | Recommended Setting |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | HILIC column (e.g., SeQuant ZIC-pHILIC, 150 x 2.1 mm, 5 µm) |
| Mobile Phase A | 20 mM Ammonium Carbonate in water, pH 9.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute polar compounds. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Triple quadrupole or high-resolution mass spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| MRM Transitions | Specific precursor and product ions for this compound need to be determined empirically or from the literature. |
3.2.4. Data Analysis and Quantification
Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from a this compound standard of known concentrations. The use of a stable isotope-labeled internal standard is highly recommended to correct for variations in extraction efficiency and matrix effects.
Conclusion and Future Directions
The study of this compound is a burgeoning field with the potential to significantly enhance our understanding of the bacterial stringent response. While current research has laid the groundwork for its involvement in stress adaptation, several key areas require further investigation. The development of robust and standardized protocols for this compound quantification is paramount. Furthermore, a more detailed dissection of the signaling pathways that specifically regulate this compound synthesis and degradation under different stress conditions will be crucial. For drug development professionals, a deeper understanding of the this compound-mediated stress response could unveil novel targets for antimicrobial therapies that disrupt bacterial survival mechanisms. As analytical technologies continue to advance, we anticipate a clearer picture of the quantitative and regulatory landscape of this enigmatic alarmone, solidifying its role as a key player in bacterial physiology and pathogenesis.
References
- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (p)ppGpp imposes graded transcriptional changes to impair motility and promote antibiotic tolerance in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The alarmone (p)ppGpp confers tolerance to oxidative stress during the stationary phase by maintenance of redox and iron homeostasis in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid and Base Stress and Transcriptomic Responses in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
(p)ppGpp as a Second Messenger in Microbial Physiology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of microbial physiology, the ability to rapidly adapt to environmental fluctuations is paramount for survival. Central to this adaptive capacity is a sophisticated network of signaling molecules, among which the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp, play a pivotal role.[1][2] First identified as the mediators of the "stringent response" to nutrient starvation, (p)ppGpp are now recognized as master regulators that orchestrate a global reprogramming of bacterial cells, influencing everything from gene expression and metabolism to virulence and antibiotic resistance.[2][3][4][5] This technical guide provides a comprehensive overview of (p)ppGpp as a second messenger, detailing its metabolism, regulatory mechanisms, and the experimental protocols used to study its multifaceted functions.
The Core of the Stringent Response: (p)ppGpp Metabolism
The intracellular concentration of (p)ppGpp is meticulously controlled by the coordinated activities of synthetases and hydrolases.[1][6] Under nutrient-replete conditions, (p)ppGpp levels are kept low. However, upon encountering stress, such as amino acid or fatty acid starvation, a rapid accumulation of (p)ppGpp triggers a cascade of physiological changes.[7][8]
Synthesis of (p)ppGpp
The synthesis of (p)ppGpp is primarily catalyzed by enzymes of the RelA/SpoT homolog (RSH) family.[1][6] In many bacteria, including Escherichia coli, two main RSH enzymes govern (p)ppGpp levels:
-
RelA: This ribosome-associated synthetase is activated by the presence of uncharged tRNA in the ribosomal A-site, a direct signal of amino acid starvation.[6][9] RelA synthesizes pppGpp from GTP and ATP.
-
SpoT: This bifunctional enzyme possesses both synthetase and hydrolase activity. Its synthetase activity is triggered by various stresses, including fatty acid, iron, and phosphate limitation.[3]
In addition to these "long" RSH enzymes, many bacteria possess "short" alarmone synthetases (SAS) that contribute to (p)ppGpp pools under specific conditions.[6]
Degradation of (p)ppGpp
The primary hydrolase responsible for degrading (p)ppGpp is the SpoT enzyme in its hydrolase conformation.[1] It breaks down (p)ppGpp to GDP or GTP. The pyrophosphatase GppA also plays a role by converting pppGpp to ppGpp.[2] The balance between synthesis and degradation is crucial, as the uncontrolled accumulation of (p)ppGpp can be toxic to the cell.[1]
References
- 1. Control of the Escherichia coli rrnB P1 promoter strength by ppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Guanosine tetraphosphate (ppGpp) dependence of the growth rate control of rrnB P1 promoter activity in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying the Binding Proteins of Small Ligands with the Differential Radial Capillary Action of Ligand Assay (DRaCALA) [jove.com]
- 4. ppGpp negatively impacts ribosome assembly affecting growth and antimicrobial tolerance in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio.davidson.edu [bio.davidson.edu]
- 7. journals.asm.org [journals.asm.org]
- 8. Identification des protéines de liaison des petits ligands avec l’action capillaire radiale différentielle du test de ligand (DRaCALA) [jove.com]
- 9. The nucleotide-binding site of bacterial translation initiation factor 2 (IF2) as a metabolic sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Evolutionary Conservation of (p)ppGpp Synthesis Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stringent response is a highly conserved stress adaptation mechanism in bacteria, orchestrated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp. These molecules act as global regulators of bacterial physiology, reprogramming gene expression and metabolism to promote survival under nutrient-limiting and other stressful conditions. The synthesis and degradation of (p)ppGpp are tightly controlled by the RelA/SpoT homolog (RSH) superfamily of enzymes. Understanding the evolutionary conservation of these pathways is crucial for the development of novel antimicrobial strategies that target this fundamental bacterial survival mechanism. This guide provides a comprehensive overview of the core components of (p)ppGpp synthesis, their evolutionary relationships, quantitative data on their function, and detailed experimental protocols for their study.
The RSH Superfamily: An Evolutionary Overview
The RSH superfamily is a diverse group of enzymes responsible for the synthesis and hydrolysis of (p)ppGpp. These proteins are found across the tree of life, including in bacteria, archaea, and plants, highlighting their ancient origins and fundamental importance.[1][2][3] Based on their domain architecture and function, RSH proteins are broadly classified into three main groups:
-
Long RSHs: These are large, multi-domain proteins that can be either bifunctional (possessing both synthetase and hydrolase activities) or monofunctional (synthetase-only).
-
Small Alarmone Synthetases (SASs): These are smaller, single-domain proteins with only synthetase activity.
-
Small Alarmone Hydrolases (SAHs): These are small, single-domain proteins with only hydrolase activity.
Domain Architecture of Long RSHs
Long RSHs, such as the well-characterized RelA, SpoT, and Rel enzymes, typically possess a conserved multi-domain architecture. This architecture consists of an N-terminal enzymatic region and a C-terminal regulatory region.
The N-terminal region comprises:
-
Hydrolase (HD) Domain: Responsible for the degradation of (p)ppGpp to GDP/GTP and pyrophosphate. In monofunctional synthetases like E. coli RelA, this domain is present but catalytically inactive due to mutations in key residues.
-
Synthetase (SYNTH) Domain: Catalyzes the synthesis of (p)ppGpp from ATP and GDP/GTP.
The C-terminal regulatory region is more variable but often includes:
-
TGS Domain (after Threonyl-tRNA Synthetase, GTPases, and SpoT): Involved in sensing the ribosomal status.
-
ACT Domain (after Aspartate kinase, Chorismate mutase, and TyrA): A regulatory domain that can bind small molecules. In some contexts, this domain is also referred to as an RRM (RNA Recognition Motif).
Functional Evolution of RSH Enzymes
Phylogenetic analyses suggest that the diverse RSH families arose from a common ancestral bifunctional enzyme.[1][3] A key evolutionary event was a gene duplication in the common ancestor of β- and γ-proteobacteria, which gave rise to the paralogous enzymes RelA and SpoT.[1]
-
Rel: The ancestral bifunctional enzyme, found in many bacterial phyla, is responsible for both the synthesis and hydrolysis of (p)ppGpp.
-
RelA: Evolved to become a dedicated (p)ppGpp synthetase, activated primarily by amino acid starvation via its interaction with the ribosome. Its hydrolase domain is inactive.
-
SpoT: Retained both synthetase and hydrolase activities, although its synthetase activity is generally weaker than that of RelA. SpoT responds to a broader range of stresses, including fatty acid, carbon, and iron limitation, and is the primary hydrolase in these bacteria.
Small Alarmone Synthetases (SASs)
In addition to the long RSHs, many bacteria, particularly Gram-positive species like Bacillus subtilis and Staphylococcus aureus, possess one or more SASs.[2][4] These smaller enzymes, also known as RelP and RelQ, contribute to the cellular pool of (p)ppGpp and are often involved in responses to specific stresses, such as cell wall stress.[5][6][7]
Signaling Pathways of (p)ppGpp Synthesis
The synthesis of (p)ppGpp is tightly regulated in response to specific environmental cues. The major pathways for the activation of long RSHs and SASs are distinct.
The RelA Pathway: Responding to Amino Acid Starvation
The activation of RelA is a classic example of the stringent response. During amino acid starvation, the concentration of uncharged tRNAs increases. When an uncharged tRNA binds to the A-site of a stalled ribosome, RelA is recruited and activated.[8] This activation involves a conformational change in RelA, leading to the synthesis of (p)ppGpp from ATP and GTP or GDP.
The SpoT Pathway: A Hub for Multiple Stresses
SpoT integrates signals from various metabolic pathways. For instance, during fatty acid starvation, the interaction of SpoT with the acyl carrier protein (ACP) is thought to modulate its activity, leading to an accumulation of (p)ppGpp. SpoT's bifunctional nature allows it to fine-tune the cellular (p)ppGpp levels in response to a wider array of nutritional cues.
SAS Pathways: Responding to Specific Stresses
SASs like RelP and RelQ are often regulated by specific stress signals. In S. aureus, for example, RelP and RelQ are induced in response to cell wall stress, contributing to biofilm formation and antibiotic tolerance under these conditions.[5][6][7]
Quantitative Data on (p)ppGpp Synthesis
The cellular concentration of (p)ppGpp and the kinetic parameters of the enzymes that synthesize it are critical for understanding the dynamics of the stringent response.
In Vivo Concentrations of (p)ppGpp
The intracellular levels of (p)ppGpp can vary dramatically between basal and stringent conditions. The following table summarizes representative concentrations in different bacterial species.
| Bacterial Species | Condition | ppGpp Concentration | pppGpp Concentration | Reference(s) |
| Escherichia coli | Exponential Growth | ~10-50 pmol/OD600 | Low/Undetectable | [9] |
| Amino Acid Starvation | >500 pmol/OD600 | Increases significantly | [9] | |
| Bacillus subtilis | Exponential Growth | Basal levels present | Basal levels present | [10][11] |
| Stringent Response | Increases significantly | Increases significantly | [10][11] | |
| Pseudomonas aeruginosa | Exponential Growth | ~0.28 µmol/gCDW | Low/Undetectable | [3] |
| Amino Acid Starvation (mild) | ~1.3-fold increase | Increases | [12] | |
| Amino Acid Starvation (acute) | Significant increase | Significant increase | [12] | |
| Streptomyces coelicolor | Exponential Growth | Basal levels present | Low/Undetectable | [1][13] |
| Stationary Phase/Nutrient Limitation | ~70-170 µM | - | [13] |
Kinetic Parameters of (p)ppGpp Synthetases
The kinetic parameters of RSH enzymes provide insights into their substrate specificity and catalytic efficiency. The following table presents a selection of reported kinetic data.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| RelA | Escherichia coli | GTP | ~2000 | - | [14] |
| ATP | ~5000 | - | [14] | ||
| Rel | Bacillus subtilis | ATP | 920 | - | [15] |
| L-methionine | 260 | - | [15] | ||
| RelP | Staphylococcus aureus | GDP | 300 ± 200 | - | [16] |
| GTP | 100 ± 100 | - | [16] | ||
| RelQ | Bacillus subtilis | GDP | 1700 ± 100 | - | [16] |
| GTP | 1200 ± 100 | - | [16] |
Note: Kinetic parameters can vary significantly depending on the experimental conditions (e.g., temperature, pH, buffer composition, and the presence of regulatory factors). The data presented here are for comparative purposes.
Experimental Protocols
The study of (p)ppGpp synthesis pathways relies on a variety of in vivo and in vitro techniques. This section provides detailed methodologies for key experiments.
In Vivo Measurement of (p)ppGpp by Thin-Layer Chromatography (TLC)
This protocol is adapted for the detection of (p)ppGpp in bacteria like Streptomyces coelicolor following induction of the stringent response.[2][17]
Materials:
-
Bacterial culture
-
32P-orthophosphate
-
Serine hydroxamate (SHX) or other stress-inducing agent
-
Formic acid
-
PEI-cellulose TLC plates
-
TLC developing chamber
-
1.5 M KH2PO4 (pH 3.4) developing buffer
-
Phosphorimager system
Procedure:
-
Labeling: Grow the bacterial culture to the desired optical density in a low-phosphate medium. Add 32P-orthophosphate and incubate to allow for incorporation into the nucleotide pool.
-
Induction of Stringent Response: Induce the stringent response by adding a stressor, such as SHX (to mimic amino acid starvation).
-
Sampling and Extraction: At various time points before and after induction, take aliquots of the culture and immediately mix with an equal volume of cold formic acid to stop metabolic activity and extract nucleotides.
-
TLC Separation: Spot the formic acid extracts onto a PEI-cellulose TLC plate. Develop the chromatogram in a TLC chamber containing 1.5 M KH2PO4 (pH 3.4) as the mobile phase.[18]
-
Detection and Quantification: Dry the TLC plate and expose it to a phosphor screen. Analyze the screen using a phosphorimager to visualize and quantify the spots corresponding to GTP, ppGpp, and pppGpp. The relative amounts of (p)ppGpp can be calculated based on the intensity of the spots.
Quantification of (p)ppGpp by High-Performance Liquid Chromatography (HPLC)
HPLC offers a non-radioactive method for the quantification of (p)ppGpp and other nucleotides.[1][19]
Materials:
-
Bacterial cell pellet
-
Formic acid or other extraction buffer
-
HPLC system with a suitable column (e.g., C18 reverse-phase or strong anion exchange)
-
Mobile phase buffers (e.g., potassium phosphate buffer with an ion-pairing agent like tetrabutylammonium hydrogen sulfate for reverse-phase)
-
(p)ppGpp standards
Procedure:
-
Extraction: Harvest bacterial cells by centrifugation and resuspend in an appropriate extraction buffer (e.g., formic acid).
-
Sample Preparation: Lyse the cells and clarify the extract by centrifugation to remove cell debris. The supernatant containing the nucleotides can be further processed (e.g., by freeze-drying and resuspension) to concentrate the sample.
-
HPLC Analysis: Inject the prepared sample onto the HPLC column. Elute the nucleotides using a defined gradient of the mobile phase. Detect the nucleotides by their UV absorbance (typically at 254 nm).
-
Quantification: Identify and quantify the peaks corresponding to ppGpp and pppGpp by comparing their retention times and peak areas to those of known standards.
In Vitro (p)ppGpp Synthesis Assay
This assay allows for the characterization of the enzymatic activity of purified RSH enzymes.[9][20][21]
Materials:
-
Purified RSH enzyme (e.g., RelA, SpoT, or a SAS)
-
Reaction buffer (e.g., Tris-HCl with MgCl2)
-
ATP
-
GTP or GDP (one of which can be radiolabeled, e.g., [α-32P]GTP or [3H]GDP)
-
For ribosome-dependent enzymes like RelA: purified 70S ribosomes, mRNA, and deacylated tRNA
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, ATP, and GTP/GDP. For ribosome-dependent assays, include ribosomes, mRNA, and deacylated tRNA.
-
Initiation: Start the reaction by adding the purified RSH enzyme.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme.
-
Termination: Stop the reaction at different time points by adding formic acid.
-
Analysis: Analyze the reaction products by TLC and phosphorimaging (if using radiolabeled substrates) or by HPLC to quantify the amount of (p)ppGpp synthesized.
Conclusion and Future Directions
The (p)ppGpp synthesis pathways are remarkably conserved across the bacterial kingdom, underscoring their critical role in bacterial survival and adaptation. The core machinery, centered around the RSH superfamily of enzymes, has evolved to respond to a wide array of environmental and metabolic cues. This guide has provided an in-depth overview of the evolutionary conservation, signaling mechanisms, quantitative aspects, and experimental methodologies related to these pathways.
For drug development professionals, the enzymes of the (p)ppGpp synthesis pathways represent promising targets for novel antimicrobial agents. By inhibiting (p)ppGpp synthesis, it may be possible to disrupt the ability of pathogenic bacteria to survive under stress, rendering them more susceptible to host defenses and conventional antibiotics. Future research should focus on:
-
High-throughput screening for inhibitors of RSH and SAS enzymes.
-
Structural studies of RSH enzymes from a wider range of pathogenic bacteria to facilitate structure-based drug design.
-
Further elucidation of the regulatory mechanisms that control the activity of these enzymes, which may reveal novel targets for intervention.
A deeper understanding of the evolutionary and mechanistic intricacies of (p)ppGpp synthesis will undoubtedly pave the way for the development of innovative and effective strategies to combat bacterial infections.
References
- 1. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp | Semantic Scholar [semanticscholar.org]
- 3. Dynamic Metabolic Response to (p)ppGpp Accumulation in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ComGA-RelA interaction and persistence in the Bacillus subtilis K-state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Small Alarmone Synthetases RelP and RelQ of Staphylococcus aureus Are Involved in Biofilm Formation and Maintenance Under Cell Wall Stress Conditions [frontiersin.org]
- 7. Small Alarmone Synthetases RelP and RelQ of Staphylococcus aureus Are Involved in Biofilm Formation and Maintenance Under Cell Wall Stress Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the Regulation of (p)ppGpp Metabolism and Its Perturbation Through the Over-Expression of Nudix Hydrolases in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Control of spoT-dependent ppGpp synthesis and degradation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RelA Inhibits Bacillus subtilis Motility and Chaining - PMC [pmc.ncbi.nlm.nih.gov]
- 11. RelA inhibits Bacillus subtilis motility and chaining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. (p)ppGpp imposes graded transcriptional changes to impair motility and promote antibiotic tolerance in biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. (p)ppGpp Inhibits Polynucleotide Phosphorylase from Streptomyces but Not from Escherichia coli and Increases the Stability of Bulk mRNA in Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uniprot.org [uniprot.org]
- 15. Structural and kinetic properties of Bacillus subtilis S-adenosylmethionine synthetase expressed in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 19. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Escherichia coli RelA Regulation via Its C-Terminal Domain [frontiersin.org]
- 21. Diversity in (p)ppGpp metabolism and effectors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Measuring the "Magic Spot": Application Notes and Protocols for Quantifying (p)ppGpp Levels in Bacterial Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Central Role of (p)ppGpp in Bacterial Survival and Pathogenesis
In the competitive microbial world, bacteria have evolved sophisticated mechanisms to adapt to fluctuating and often harsh environments. Central to this adaptive capacity is the stringent response, a global reprogramming of cellular physiology triggered by nutritional stress. This response is orchestrated by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp or the "magic spot". These signaling molecules accumulate in response to various stressors, particularly amino acid starvation, and act as pleiotropic regulators, modulating transcription, translation, DNA replication, and metabolism.[1][2][3] This widespread influence makes (p)ppGpp a critical factor in bacterial virulence, antibiotic tolerance, and the formation of persistent infections.[1] Consequently, the accurate measurement of intracellular (p)ppGpp levels is paramount for understanding bacterial stress responses and for the development of novel antimicrobial strategies targeting this crucial pathway.
This document provides detailed application notes and protocols for the quantification of (p)ppGpp in bacterial cells, tailored for researchers, scientists, and drug development professionals.
The (p)ppGpp Signaling Pathway
The intracellular concentration of (p)ppGpp is tightly regulated by the interplay of synthesis and degradation enzymes. In many bacteria, the key enzymes belong to the RelA/SpoT homolog (RSH) superfamily.[2][3]
-
Synthesis: Upon amino acid starvation, uncharged tRNAs bind to the ribosomal A-site, activating the ribosome-associated synthetase RelA to produce pppGpp from GTP and ATP. Bifunctional enzymes like SpoT can also synthesize (p)ppGpp in response to other stresses such as carbon, phosphate, or fatty acid limitation.
-
Conversion and Degradation: pppGpp can be converted to ppGpp by the enzyme GppA. Both ppGpp and pppGpp can be degraded by the hydrolase activity of SpoT.
The accumulation of (p)ppGpp leads to a global downregulation of genes involved in growth, such as those for ribosomal RNAs and proteins, and an upregulation of genes involved in stress survival and amino acid biosynthesis.
Figure 1: Simplified (p)ppGpp signaling pathway in bacteria.
Methods for Measuring (p)ppGpp Levels
Several methods are available for the detection and quantification of (p)ppGpp, each with its own advantages and limitations. The choice of method often depends on the specific research question, available equipment, and desired sensitivity.
Thin-Layer Chromatography (TLC)
Thin-layer chromatography is a classic and widely used method for separating and quantifying radiolabeled nucleotides.[4] It is particularly useful for visualizing changes in the relative abundance of (p)ppGpp.
Principle: Bacterial cells are grown in the presence of 32P-orthophosphate to label the intracellular nucleotide pool. Nucleotides are then extracted and separated on a polyethyleneimine (PEI)-cellulose TLC plate using a phosphate buffer as the mobile phase. The separated, radiolabeled nucleotides are visualized by autoradiography and quantified by densitometry.
Figure 2: Experimental workflow for TLC-based (p)ppGpp measurement.
Detailed Protocol:
-
Bacterial Growth and Labeling:
-
Grow bacterial cells in a low-phosphate defined medium to the desired optical density (e.g., OD600 of 0.4-0.6).
-
Add 32P-orthophosphate (10-100 µCi/mL) to the culture and incubate for a sufficient period to ensure uniform labeling of the nucleotide pools (e.g., 2-3 generations).
-
-
Induction of Stress:
-
To induce the stringent response, add a stress-inducing agent. For amino acid starvation, serine hydroxamate (a serine analog) is commonly used.
-
Incubate for a specific time period (e.g., 10-30 minutes) to allow for (p)ppGpp accumulation. A control culture without the stressor should be run in parallel.
-
-
Nucleotide Extraction:
-
Rapidly harvest the cells by centrifugation.
-
Resuspend the cell pellet in ice-cold 1 M formic acid.
-
Incubate on ice for 30 minutes to lyse the cells and extract the nucleotides.
-
Centrifuge to pellet the cell debris.
-
-
Thin-Layer Chromatography:
-
Spot a small volume (1-5 µL) of the nucleotide extract onto a PEI-cellulose TLC plate.
-
Allow the spot to dry completely.
-
Develop the TLC plate in a sealed chromatography tank containing 1.5 M KH2PO4 (pH 3.4) as the mobile phase.
-
Allow the solvent front to migrate near the top of the plate.
-
-
Detection and Quantification:
-
Air-dry the TLC plate.
-
Expose the plate to a phosphor screen or X-ray film for autoradiography.
-
Quantify the spots corresponding to GTP, pppGpp, and ppGpp using densitometry software. The levels of (p)ppGpp are often expressed as a percentage of the total guanine nucleotide pool [(ppGpp + pppGpp) / (GTP + ppGpp + pppGpp)].
-
Advantages and Limitations:
| Advantages | Limitations |
| Relatively inexpensive. | Requires the use of radioisotopes. |
| Provides a good qualitative and semi-quantitative measure of relative (p)ppGpp levels. | Can be time-consuming. |
| Widely established method. | Co-migration of other nucleotides can be an issue in one-dimensional TLC. |
High-Performance Liquid Chromatography (HPLC)
HPLC offers a more quantitative and non-radioactive method for measuring (p)ppGpp levels. It can be coupled with UV detection or, for higher sensitivity and specificity, with mass spectrometry (MS).
Principle: Nucleotides are extracted from bacterial cells and separated by HPLC. Strong anion exchange (SAX) chromatography is commonly used to separate the highly negatively charged (p)ppGpp molecules from other nucleotides. The separated nucleotides are then detected by their UV absorbance (typically at 254 nm) and quantified by comparing their peak areas to those of known standards.
Figure 3: Experimental workflow for HPLC-based (p)ppGpp measurement.
Detailed Protocol:
-
Sample Collection and Quenching:
-
Grow bacterial cultures to the desired state.
-
Rapidly quench metabolic activity by mixing the culture with a cold quenching solution (e.g., 60% methanol at -40°C).
-
Harvest the cells by centrifugation at low temperature.
-
-
Nucleotide Extraction:
-
Resuspend the cell pellet in a cold extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).
-
Lyse the cells by methods such as bead beating or sonication on ice.
-
Centrifuge to remove cell debris.
-
-
Sample Preparation:
-
Evaporate the supernatant to dryness under a vacuum.
-
Reconstitute the nucleotide extract in a suitable buffer for HPLC analysis.
-
Filter the sample through a 0.22 µm filter to remove any remaining particulates.
-
-
HPLC Analysis:
-
Inject the prepared sample onto an HPLC system equipped with a strong anion exchange (SAX) column.
-
Elute the nucleotides using a gradient of a high-salt buffer (e.g., ammonium phosphate).
-
Monitor the eluate at 254 nm for UV detection. For HPLC-MS, the eluate is directed to the mass spectrometer for detection and quantification.
-
-
Quantification:
-
Identify the peaks for pppGpp and ppGpp based on their retention times compared to pure standards.
-
Calculate the concentration of each nucleotide by integrating the peak area and comparing it to a standard curve generated with known concentrations of (p)ppGpp standards.
-
Advantages and Limitations:
| Advantages | Limitations |
| Highly quantitative and reproducible. | Requires specialized and expensive equipment. |
| Does not require radioisotopes. | Method development and optimization can be complex. |
| Can be coupled with mass spectrometry for high sensitivity and specificity. | Sample preparation is critical to avoid nucleotide degradation. |
Malachite Green Enzymatic Assay
This is a colorimetric assay that can be used for the in vitro detection of (p)ppGpp, particularly for screening enzyme inhibitors.
Principle: The malachite green assay detects the release of free phosphate. In the context of (p)ppGpp, it can be used to measure the activity of (p)ppGpp hydrolases like SpoT. The decrease in the (p)ppGpp substrate, which is detected by malachite green, is proportional to the enzyme's activity.
Detailed Protocol (for in vitro hydrolase activity):
-
Reaction Setup:
-
Prepare a reaction mixture containing a suitable buffer (e.g., HEPES), the purified hydrolase enzyme (e.g., SpoT), and its cofactors (e.g., MnCl2).
-
Initiate the reaction by adding a known concentration of the (p)ppGpp substrate.
-
-
Incubation:
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time.
-
-
Detection:
-
Stop the reaction and add the malachite green reagent.
-
After color development, measure the absorbance at a specific wavelength (e.g., 620-660 nm).
-
-
Quantification:
-
The amount of remaining (p)ppGpp is inversely proportional to the absorbance. A standard curve with known concentrations of (p)ppGpp can be used for quantification.
-
Advantages and Limitations:
| Advantages | Limitations |
| Simple, rapid, and cost-effective. | Primarily for in vitro applications. |
| Suitable for high-throughput screening of enzyme inhibitors. | Lacks the specificity to distinguish between ppGpp and pppGpp. |
| Does not require specialized equipment beyond a spectrophotometer. | Not suitable for direct measurement in complex biological samples like cell lysates.[1] |
Quantitative Data on (p)ppGpp Levels in Bacteria
The intracellular concentrations of (p)ppGpp can vary significantly depending on the bacterial species, growth conditions, and the nature of the stress. Below is a summary of reported (p)ppGpp levels in different bacteria.
| Bacterial Species | Condition | ppGpp Level | pppGpp Level | Method | Reference |
| Escherichia coli | Exponential Growth (Minimal Medium) | ~10-50 pmol/OD600 | Undetectable | HPLC-MS | (Varik et al., 2017) |
| Escherichia coli | Amino Acid Starvation (SHX) | >500 pmol/OD600 | ~100-200 pmol/OD600 | HPLC-MS | (Varik et al., 2017) |
| Bacillus subtilis | Exponential Growth | Low/Undetectable | Low/Undetectable | TLC | (Kriel et al., 2014)[5] |
| Bacillus subtilis | Nutritional Downshift | Significant Increase | Significant Increase | TLC | (Kriel et al., 2014)[5] |
| Pseudomonas aeruginosa | Exponential Growth | ~0.28 µmol/gCDW | Low/Undetectable | LC-MS | (Patacq et al., 2022)[6][7] |
| Pseudomonas aeruginosa | Amino Acid Starvation (SHX) | ~2.3-3.3 µmol/gCDW | Significant Increase | LC-MS | (Patacq et al., 2022)[6][7] |
| Enterococcus faecalis | Exponential Growth (Wild-type) | Basal Level | Basal Level | TLC | (Gaca et al., 2013) |
| Enterococcus faecalis | Exponential Growth (Δrsh mutant) | ~4-fold higher than wild-type | Similar to wild-type | TLC | (Gaca et al., 2013) |
Note: The absolute values of (p)ppGpp can vary between studies due to differences in experimental conditions and quantification methods. SHX: Serine hydroxamate; CDW: Cell Dry Weight.
Conclusion
The accurate measurement of (p)ppGpp levels is crucial for dissecting the intricate regulatory networks that govern bacterial stress adaptation. The choice of methodology—be it the classic TLC, the quantitative HPLC, or the high-throughput enzymatic assay—should be guided by the specific research objectives. The detailed protocols and comparative data presented in these application notes provide a comprehensive resource for researchers aiming to quantify these critical signaling molecules. A deeper understanding of (p)ppGpp dynamics will undoubtedly pave the way for innovative strategies to combat bacterial infections and overcome antibiotic resistance.
References
- 1. Frontiers | Possible Roles for Basal Levels of (p)ppGpp: Growth Efficiency Vs. Surviving Stress [frontiersin.org]
- 2. Frontiers | Diversity in E. coli (p)ppGpp Levels and Its Consequences [frontiersin.org]
- 3. ppGpp coordinates nucleotide and amino-acid synthesis in E. coli during starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Possible Roles for Basal Levels of (p)ppGpp: Growth Efficiency Vs. Surviving Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dynamic Metabolic Response to (p)ppGpp Accumulation in Pseudomonas putida [frontiersin.org]
- 7. Dynamic Metabolic Response to (p)ppGpp Accumulation in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Synthesis of (p)ppApp with Tas1 Enzyme
These application notes provide a comprehensive protocol for the enzymatic synthesis of adenosine 5'-mono/di/triphosphate 3'-diphosphate ((p)ppApp) in a laboratory setting utilizing the Tas1 enzyme. This guide is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Tas1 is a potent (p)ppApp synthetase identified in Pseudomonas aeruginosa, where it functions as an interbacterial toxin delivered via the Type VI Secretion System (T6SS).[1][2][3] Unlike canonical RelA/SpoT homolog (RSH) enzymes that synthesize (p)ppGpp in response to nutritional stress, Tas1 specifically pyrophosphorylates adenosine nucleotides (AMP, ADP, and ATP) to generate pApp, ppApp, and pppApp, respectively.[1][4][5] The enzyme exhibits an exceptionally high catalytic rate, capable of pyrophosphorylating approximately 180,000 molecules of ATP per minute.[1][3][6][7] This rapid consumption of ATP, coupled with the accumulation of (p)ppApp which can inhibit essential metabolic enzymes like PurF, leads to metabolic collapse and cell death in target bacteria.[4] The in vitro synthesis of (p)ppApp is crucial for studying its physiological roles, identifying its cellular targets, and for screening potential inhibitors of Tas1 and other (p)ppApp synthetases.
Quantitative Data
The following table summarizes the key quantitative parameters of the Tas1 enzyme.
| Parameter | Value | Substrate(s) | Source(s) |
| Catalytic Rate | ~180,000 molecules/minute per enzyme | ATP, ADP | [1][2][3][4][6][7] |
| Substrate Specificity | Adenosine Nucleotides | AMP, ADP, ATP | [1][4][5] |
| Guanosine Nucleotide Activity | None detected | GDP, GTP | [4] |
Experimental Protocols
This section outlines the detailed methodology for the expression and purification of the Tas1 enzyme and the subsequent in vitro synthesis of (p)ppApp.
This protocol is a general guideline and may require optimization based on the specific expression construct and available laboratory equipment.
Materials:
-
E. coli expression strain (e.g., BL21(DE3)) transformed with a Tas1 expression vector (e.g., pET vector with a His-tag)
-
Luria-Bertani (LB) medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 1 mM PMSF)
-
Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT)
-
Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT)
-
Ni-NTA affinity chromatography column
-
Dialysis tubing (10 kDa MWCO)
-
Storage Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Expression: a. Inoculate a starter culture of the transformed E. coli strain in LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking. b. The following day, inoculate a larger volume of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. d. Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Cell Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in ice-cold Lysis Buffer. c. Lyse the cells by sonication on ice or by using a French press. d. Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C to remove cell debris.
-
Purification: a. Load the clarified lysate onto a pre-equilibrated Ni-NTA column. b. Wash the column with several column volumes of Wash Buffer to remove non-specifically bound proteins. c. Elute the His-tagged Tas1 enzyme with Elution Buffer. d. Collect the elution fractions and analyze them by SDS-PAGE to assess purity.
-
Buffer Exchange and Storage: a. Pool the fractions containing the purified Tas1 enzyme. b. Perform buffer exchange into Storage Buffer using dialysis or a desalting column. c. Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm. d. Aliquot the purified enzyme and store at -80°C.
Materials:
-
Purified Tas1 enzyme
-
10x Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl₂, 10 mM DTT)
-
ATP, ADP, or AMP solution (100 mM stock)
-
Nuclease-free water
Procedure:
-
Set up the reaction on ice in a microcentrifuge tube.
-
For a 50 µL reaction, add the following components in order:
-
Nuclease-free water to a final volume of 50 µL
-
5 µL of 10x Reaction Buffer (final concentration: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM DTT)
-
Substrate (ATP, ADP, or AMP) to the desired final concentration (e.g., 1 mM).
-
Purified Tas1 enzyme to a final concentration of 1-5 µM (this may need optimization).
-
-
Mix the components gently by pipetting.
-
Incubate the reaction at 37°C for a desired time (e.g., 30 minutes to 2 hours). A time-course experiment is recommended to determine the optimal reaction time.
-
Stop the reaction by heat inactivation at 95°C for 5 minutes or by adding an equal volume of 0.2 M EDTA.
-
The reaction products can be analyzed by methods such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or mass spectrometry.
This protocol is adapted from methods used for nucleotide purification.[1]
Materials:
-
In vitro synthesis reaction mixture
-
Buffer A (5 mM Tris-HCl pH 8.0)
-
Buffer B (5 mM Tris-HCl pH 8.0, 1 M LiCl or NaCl)
-
Anion-exchange chromatography column (e.g., MonoQ)
-
HPLC system
Procedure:
-
Dilute the completed in vitro synthesis reaction with water.[1]
-
Load the diluted sample onto an anion-exchange column (e.g., MonoQ 10/100) pre-equilibrated with Buffer A.[1]
-
Wash the column with Buffer A to remove unbound components.
-
Elute the bound nucleotides using a linear gradient of Buffer B.[1]
-
Collect fractions and monitor the absorbance at 259 nm to detect the nucleotide peaks.
-
Identify the fractions containing (p)ppApp by analytical methods such as mass spectrometry.
-
Pool the relevant fractions and desalt if necessary for downstream applications.
Visualizations
Caption: Mechanism of Tas1-mediated interbacterial antagonism.
Caption: Workflow for in vitro (p)ppApp synthesis using Tas1.
References
- 1. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp (Journal Article) | OSTI.GOV [osti.gov]
- 3. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. pnas.org [pnas.org]
- 6. News Brief: New toxin impedes bacterial growth - MIT Department of Biology [biology.mit.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the HPLC Separation of ppApp and ppGpp
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the separation and quantification of the bacterial alarmones guanosine tetraphosphate (ppGpp) and adenosine tetraphosphate (ppApp) using High-Performance Liquid Chromatography (HPLC). These methods are critical for studying bacterial stress responses, identifying novel antimicrobial targets, and developing new therapeutic agents.
Introduction
The stringent response is a universal bacterial survival strategy triggered by various stress conditions, such as nutrient starvation. This response is mediated by the rapid accumulation of intracellular alarmones, primarily ppGpp and in some cases, its adenosine analog ppApp.[1] These molecules act as global regulators, reprogramming bacterial physiology to conserve resources and promote long-term survival. Accurate quantification of ppGpp and ppApp is therefore essential for understanding bacterial adaptation and virulence. HPLC is a powerful and widely used technique for this purpose, offering high resolution and sensitivity.[2][3][4]
This guide details two primary HPLC methodologies for the separation of these critical signaling molecules: Strong Anion Exchange (SAX) HPLC and Ion-Pair Reverse Phase (IPRP) HPLC.
Signaling Pathway of the Stringent Response
The stringent response is a central regulatory network in bacteria. The diagram below illustrates a simplified signaling pathway leading to the production of (p)ppGpp and (p)ppApp, which in turn modulate various cellular processes.
HPLC Methodologies: A Comparative Overview
Both SAX-HPLC and IPRP-HPLC can effectively separate ppGpp and ppApp from other cellular nucleotides. However, they operate on different principles and offer distinct advantages.[3]
-
Strong Anion Exchange (SAX) HPLC: This technique separates molecules based on the strength of their negative charge. Given that nucleotides are polyanionic, SAX-HPLC provides excellent resolution of ppGpp and its precursor pppGpp.[2][3] However, its resolution of other nucleotides, such as ATP and GTP, can be less robust in a single run.[5]
-
Ion-Pair Reverse Phase (IPRP) HPLC: IPRP-HPLC separates molecules based on their hydrophobicity. An ion-pairing agent is added to the mobile phase to neutralize the charge on the nucleotides, allowing them to be retained on a hydrophobic C18 column.[2][6] This method generally offers superior resolution for a broader range of nucleotides in a single chromatographic run.[2][3]
For a comprehensive analysis of the entire nucleotide pool, a combination of both methods is often recommended.[3][4]
Quantitative Data Summary
The following tables summarize typical parameters for the separation of ppGpp and ppApp using SAX-HPLC and IPRP-HPLC. Note that specific retention times can vary depending on the exact column, system, and experimental conditions.
Table 1: Strong Anion Exchange (SAX) HPLC Parameters
| Parameter | Value | Reference |
| Column | Partisil 10 SAX (4.6 x 250 mm, 10 µm) | [2] |
| Mobile Phase A | 0.05 M KH₂PO₄, pH 3.4 | [2] |
| Mobile Phase B | 1 M KH₂PO₄, pH 3.4 | [2] |
| Gradient | Isocratic or gradient elution | [2] |
| Flow Rate | 1.5 mL/min | [2] |
| Detection | UV at 252 nm | [2] |
| Typical Retention Time | ppGpp: ~15-20 min (isocratic) | [2] |
Table 2: Ion-Pair Reverse Phase (IPRP) HPLC Parameters
| Parameter | Value | Reference |
| Column | Supelcosil LC-18-T (4.6 x 250 mm, 5 µm) or similar C18 | [2] |
| Mobile Phase A | 100 mM KH₂PO₄, 10 mM Tetrabutylammonium bromide, pH 4.5 | [2] |
| Mobile Phase B | 70% Mobile Phase A, 30% Methanol | [2] |
| Gradient | Linear gradient from 0% to 100% B | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV at 254 nm | [7] |
| Typical Retention Time | ppGpp: variable with gradient | [2] |
Experimental Protocols
Protocol 1: Nucleotide Extraction from Bacterial Cells
This protocol describes a robust method for extracting nucleotides from bacterial cells for subsequent HPLC analysis.[2][8]
Materials:
-
Bacterial culture
-
0.45 µm nitrocellulose filters
-
Forceps
-
Formic acid (ice-cold)
-
Liquid nitrogen
-
Lyophilizer
-
Microcentrifuge
-
HPLC-grade water
Procedure:
-
Cell Harvesting: Rapidly harvest bacterial cells from a liquid culture by vacuum filtration onto a 0.45 µm nitrocellulose filter. This minimizes changes in the nucleotide pools during harvesting.
-
Metabolism Quenching: Immediately transfer the filter with the cells into a petri dish containing ice-cold formic acid.
-
Extraction: Scrape the cells from the filter into the formic acid. Transfer the cell suspension to a microcentrifuge tube.
-
Freeze-Thaw Lysis: Freeze the sample in liquid nitrogen and thaw at room temperature. Repeat this cycle three times to ensure complete cell lysis.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted nucleotides to a new tube.
-
Lyophilization: Freeze the supernatant in liquid nitrogen and lyophilize to dryness.
-
Reconstitution: Reconstitute the dried nucleotide extract in a small volume of HPLC-grade water or the initial mobile phase of your HPLC method.
-
Final Centrifugation: Centrifuge the reconstituted sample to remove any insoluble material before injecting it into the HPLC system.
Protocol 2: HPLC Analysis
The following is a generalized protocol for the HPLC analysis of the extracted nucleotides. Specific parameters should be optimized based on the chosen method (SAX or IPRP) and the available instrumentation.
Materials:
-
Reconstituted nucleotide extract
-
HPLC system with a UV detector
-
Appropriate HPLC column (SAX or C18)
-
Mobile phases (as described in Tables 1 or 2)
-
Nucleotide standards (ppGpp, ppApp, ATP, GTP, etc.)
Procedure:
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Standard Curve Generation: Prepare a series of dilutions of the nucleotide standards of known concentrations. Inject each standard to generate a standard curve for quantification.
-
Sample Injection: Inject the reconstituted nucleotide extract onto the HPLC column.
-
Chromatographic Separation: Run the HPLC method using the appropriate gradient and flow rate.
-
Data Acquisition: Monitor the absorbance at the specified wavelength (e.g., 252 nm or 254 nm) and record the chromatogram.
-
Data Analysis: Identify the peaks corresponding to ppGpp and ppApp based on their retention times compared to the standards. Quantify the amount of each nucleotide by integrating the peak area and comparing it to the standard curve.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from bacterial culture to data analysis.
Troubleshooting and Considerations
-
Peak Co-elution: In complex biological samples, co-elution of ppApp with other nucleotides like GDP can occur, and pppApp may co-elute with ppGpp.[3][4] In such cases, optimization of the HPLC gradient or the use of a different method (e.g., HILIC-MS) may be necessary.[3][4]
-
Column Maintenance: For IPRP-HPLC, the ion-pairing reagents can be harsh on the column. It is crucial to dedicate a column for this method and to flush it thoroughly with an appropriate solvent after each use.[3]
-
Sample Stability: Nucleotides can be prone to degradation. It is important to keep samples on ice or at 4°C throughout the extraction process and to analyze them promptly or store them at -80°C.
-
Method Validation: Always validate the chosen HPLC method for linearity, accuracy, precision, and sensitivity using appropriate standards and controls.
By following these detailed protocols and considering the key aspects of each technique, researchers can achieve reliable and reproducible quantification of ppGpp and ppApp, enabling deeper insights into bacterial physiology and the development of novel antimicrobial strategies.
References
- 1. journals.asm.org [journals.asm.org]
- 2. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. HPLC Analysis of Nucleotides [protocols.io]
- 8. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Genetic Creation of (p)ppGpp Null Mutant Strains
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to creating (p)ppGpp null mutant strains, which are invaluable tools for studying bacterial physiology, stress responses, antibiotic tolerance, and for the development of novel antimicrobial agents. The stringent response, governed by the alarmones guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp, is a near-universal bacterial survival strategy.[1][2][3] The creation of strains completely devoid of (p)ppGpp, typically by deleting the genes responsible for their synthesis (relA and spoT in Escherichia coli and many other bacteria), is crucial for elucidating the full scope of this regulatory network.[4][5][6][7]
This document details three widely used genetic methods for generating such mutants: Lambda Red Recombineering, Suicide Plasmid-Mediated Gene Replacement, and CRISPR-Cas9-Based Gene Editing. Each section includes the underlying principles, detailed experimental protocols, and expected outcomes.
Principles of (p)ppGpp Null Mutant Construction
To achieve a (p)ppGpp null ((p)ppGpp0) phenotype in many bacterial species, it is necessary to disrupt the genes encoding the primary (p)ppGpp synthetases. In organisms like E. coli, this involves the deletion of both the relA and spoT genes.[6][7] RelA is the primary synthase during amino acid starvation, while SpoT is a bifunctional enzyme with both synthase and hydrolase activity, responding to various other stresses like fatty acid, iron, or phosphate limitation.[5][8] Single relA mutants can still produce (p)ppGpp via SpoT, and attempts to create a single spoT knockout can be challenging in some species.[4] Therefore, a double knockout is essential for a complete null phenotype.
Genetic Methods for Creating (p)ppGpp Null Mutants
Lambda Red Recombineering
This technique utilizes the homologous recombination system of the lambda bacteriophage to facilitate the exchange of a target gene with a selectable marker, such as an antibiotic resistance cassette.[9][10] The lambda Red proteins (Gam, Bet, and Exo) are expressed in the host bacterium, often from a helper plasmid like pKD46, which has a temperature-sensitive origin of replication.[10][11]
Experimental Workflow:
Caption: Workflow for Lambda Red Recombineering.
Protocol for relA and spoT Deletion in E. coli using Lambda Red Recombineering:
Materials:
-
E. coli strain (e.g., BW25113)
-
pKD46 plasmid (Ampicillin resistance, temperature-sensitive)[10][12]
-
pKD3 (Chloramphenicol resistance cassette) or pKD4 (Kanamycin resistance cassette) plasmid[10]
-
Primers for amplifying the resistance cassette with homology arms for relA and spoT
-
LB medium, SOC medium, LB agar plates with appropriate antibiotics
-
Arabinose
-
Electroporator and cuvettes
Step-by-Step Protocol:
-
Primer Design: Design primers to PCR amplify the antibiotic resistance cassette from pKD3 or pKD4. Each primer will have a 20 nt sequence that binds to the plasmid and a 40-50 nt homology arm that corresponds to the regions immediately upstream and downstream of the target gene (relA or spoT).
-
Preparation of the Knockout Cassette:
-
Perform PCR using the designed primers and pKD3 or pKD4 as a template.
-
Run the PCR product on an agarose gel to confirm the correct size.
-
Purify the PCR product. It is crucial to remove template plasmid DNA and salts.[10]
-
-
Preparation of Electrocompetent Cells:
-
Transform the target E. coli strain with the pKD46 plasmid and select for transformants on LB plates with ampicillin at 30°C.[11]
-
Inoculate a single colony into 5 mL of LB with ampicillin and grow overnight at 30°C.
-
The next day, subculture the overnight culture 1:100 into 50 mL of LB with ampicillin and 0.2% L-arabinose to induce the expression of the Lambda Red proteins.[10]
-
Grow at 30°C with shaking to an OD600 of 0.4-0.6.
-
Make the cells electrocompetent by washing them multiple times with ice-cold sterile 10% glycerol.
-
-
Electroporation and Recombination:
-
Add approximately 0.5 µg of the purified PCR product to 50 µL of the electrocompetent cells.[13]
-
Electroporate the mixture using standard E. coli settings (e.g., 2.5 kV).
-
Immediately add 1 mL of SOC medium and incubate at 37°C for 1-2 hours to allow for recombination and expression of the antibiotic resistance gene.[10][13]
-
-
Selection of Mutants:
-
Plate dilutions of the recovered cells onto LB agar plates containing the appropriate antibiotic (chloramphenicol or kanamycin) and incubate at 37°C overnight. The higher temperature also helps in curing the temperature-sensitive pKD46 plasmid.[10]
-
-
Verification of Mutants:
-
Perform colony PCR on the resulting colonies to verify the correct insertion of the resistance cassette. Use one primer that anneals within the cassette and another that anneals to the chromosome outside the region of homology.
-
Streak out positive colonies on plates with and without ampicillin to confirm the loss of the pKD46 plasmid.
-
For a double knockout, repeat the entire procedure using the confirmed single-gene knockout strain as the starting material and a different antibiotic resistance cassette.
-
Suicide Plasmid-Mediated Gene Replacement
This method involves a suicide plasmid, which cannot replicate in the target host, carrying a selectable marker and a cassette for deleting the target gene.[9][14] The process typically involves two homologous recombination events (single-crossover and double-crossover).
Experimental Workflow:
Caption: Workflow for Suicide Plasmid-Mediated Gene Replacement.
Protocol for relA and spoT Deletion using a Suicide Plasmid:
Materials:
-
Target bacterial strain
-
Donor E. coli strain for conjugation (e.g., SM10)
-
Suicide plasmid (e.g., pDS-series) with a counter-selectable marker (like sacB)[15]
-
Primers for amplifying homology arms of relA and spoT
-
Appropriate growth media and antibiotics
-
Sucrose for sacB-based counter-selection
Step-by-Step Protocol:
-
Construction of the Suicide Vector:
-
Amplify by PCR ~500 bp regions upstream and downstream of the target gene (relA or spoT).
-
Clone these two fragments into the suicide vector, flanking a selectable marker if desired, or in a way that results in a clean deletion.[14][16]
-
Transform the final construct into a suitable E. coli strain for plasmid propagation and then into a donor strain for conjugation.
-
-
First Recombination (Integration):
-
Perform conjugation between the donor strain carrying the suicide plasmid and the recipient target strain.
-
Select for transconjugants where the plasmid has integrated into the chromosome via a single homologous recombination event. This is done by plating on a medium that selects for the recipient strain and for the antibiotic resistance marker on the suicide plasmid.
-
-
Second Recombination (Excision and Gene Deletion):
-
Grow the single-crossover mutants in non-selective medium to allow for a second recombination event, which will excise the plasmid backbone.
-
Plate the culture on a medium containing a counter-selective agent. For vectors with the sacB gene, use medium containing sucrose. Cells that retain the plasmid will be killed.[15]
-
-
Screening and Verification:
-
The surviving colonies should be patched onto plates with and without the antibiotic from the suicide plasmid. Colonies that grow on the counter-selective medium but not on the antibiotic-containing medium are potential double-crossover mutants.
-
Verify the gene deletion by colony PCR and sequencing.
-
To create a double knockout, the process is repeated in the confirmed single-mutant background.
-
CRISPR-Cas9-Based Gene Editing
The CRISPR-Cas9 system can be adapted for efficient gene deletion in bacteria.[9] It involves expressing the Cas9 nuclease and a single guide RNA (sgRNA) that directs Cas9 to the target gene, creating a double-strand break. This break is then repaired via homologous recombination using a provided DNA template, which can introduce the desired deletion.
Experimental Workflow:
Caption: Workflow for CRISPR-Cas9-Based Gene Editing.
Protocol for relA and spoT Deletion using CRISPR-Cas9:
Materials:
-
Target bacterial strain
-
CRISPR-Cas9 system plasmids (one or two-plasmid systems)
-
Primers for sgRNA construction and donor template amplification
-
Appropriate growth media and antibiotics/inducers
Step-by-Step Protocol:
-
Design and Construction:
-
Design one or two sgRNAs targeting the coding sequence of relA or spoT.[17][18]
-
Construct a donor DNA template. This template should contain regions of homology upstream and downstream of the target gene, but with the gene itself deleted.
-
Clone the sgRNA expression cassette and the donor template into the appropriate CRISPR-Cas9 vector(s).
-
-
Transformation and Editing:
-
Transform the target strain with the CRISPR-Cas9 plasmid(s). In some systems, it is beneficial to co-transform the Cas9-expressing plasmid with a plasmid containing the sgRNA and the repair template.[19]
-
Grow the transformed cells under conditions that induce the expression of Cas9 and the sgRNA. This will lead to double-strand breaks at the target locus.
-
-
Selection and Verification:
-
Cells that do not undergo homologous recombination with the donor template will be repeatedly cut by Cas9, leading to cell death. Thus, there is a strong selection for cells that have successfully incorporated the deletion.
-
Plate the cells on a suitable medium and screen the resulting colonies by PCR to identify those with the correct deletion.
-
Sequence the targeted region to confirm the precise deletion without unintended mutations.
-
Repeat the process for the second gene in a confirmed single-mutant background.
-
Quantitative Data on Mutant Generation Efficiency
The efficiency of these methods can vary significantly depending on the bacterial species, the specific gene being targeted, and the proficiency of the laboratory. The following table summarizes representative efficiency data from the literature.
| Method | Step | Efficiency Metric | Reported Efficiency | Bacterial Species | Reference |
| Lambda Red Recombineering | Recombination | Knockouts per 10^8 cells | 100-1000 | E. coli | [10](--INVALID-LINK--) |
| Suicide Plasmid | Double Crossover | Positive Selection Rate | ~20% | C. glutamicum | [15] |
| CRISPR-Cas9 | Large Fragment Deletion | Deletion Frequency | 12.1% - 15.8% | Soybean (plant model) | [17] |
| CRISPR-Cas9 | Gene Deletion | Editing Efficiency | 50-100% | S. oneidensis | [19] |
Note: Efficiency data for microbial systems can be highly variable and the provided numbers are for general guidance.
(p)ppGpp Signaling Pathway
The alarmones (p)ppGpp are synthesized in response to various stress signals. They act as global regulators by binding to multiple protein targets, most notably RNA polymerase, to reprogram cellular physiology from rapid growth to survival mode.[2][20][21]
References
- 1. (p)ppGpp Signaling | Wang (Boyuan) Lab | UT Southwestern, Dallas, Texas [labs.utsouthwestern.edu]
- 2. Many birds with one stone: targeting the (p)ppGpp signaling pathway of bacteria to improve antimicrobial therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of RelA and SpoT on ppGpp Production, Stress Response, Growth Regulation, and Pathogenicity in Xanthomonas campestris pv. campestris - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RelA-Dependent (p)ppGpp Production Controls Exoenzyme Synthesis in Erwinia carotovora subsp. atroseptica - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Growth suppression by altered (p)ppGpp levels results from non-optimal resource allocation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bacterial Genome Editing | VectorBuilder [en.vectorbuilder.com]
- 10. mun.ca [mun.ca]
- 11. static.igem.org [static.igem.org]
- 12. static.igem.wiki [static.igem.wiki]
- 13. Protocol for gene knockout – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 14. researchgate.net [researchgate.net]
- 15. An update of the suicide plasmid-mediated genome editing system in Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Large-scale genomic deletions mediated by CRISPR/Cas9 system - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Bacterial genome editing by coupling Cre-lox and CRISPR-Cas9 systems | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. ppGpp coordinates nucleotide and amino-acid synthesis in E. coli during starvation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (p)ppApp Detection by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp, are alarmones that play a crucial role in the stringent response, a bacterial survival strategy under stress conditions such as nutrient starvation.[1][2] These molecules regulate a wide array of cellular processes, including transcription, translation, and DNA replication, making them attractive targets for novel antimicrobial drug development.[2] Accurate and sensitive detection and quantification of (p)ppGpp are therefore essential for understanding bacterial physiology and for screening potential inhibitors of (p)ppGpp synthesis. This document provides a detailed protocol for the detection and quantification of (p)ppGpp using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[2]
Signaling Pathway of (p)ppGpp Synthesis and Regulation
The synthesis and degradation of (p)ppGpp are tightly controlled by RelA/SpoT homolog (RSH) enzymes. In response to amino acid starvation, the ribosome-associated synthetase RelA is activated, leading to the rapid production of (p)ppGpp from GTP and ATP. SpoT, a bifunctional enzyme, possesses both synthetase and hydrolase activity, contributing to the maintenance of basal levels of (p)ppGpp and its degradation when stress conditions are alleviated.
References
Application of Fluorescent Probes for pppApp Localization: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subcellular localization of the signaling molecule guanosine pentaphosphate (pppApp) is crucial for elucidating its role in bacterial physiology and developing novel therapeutic strategies. While specific fluorescent probes for the exclusive detection of this compound are not yet available, existing RNA-based fluorescent sensors for the related alarmone (p)ppGpp offer a powerful tool for the live-cell imaging of this compound, albeit with the caveat of detecting both pppGpp and this compound.
These genetically encoded sensors, based on the fusion of a (p)ppGpp-specific riboswitch to a fluorogenic RNA aptamer, provide unprecedented insights into the spatiotemporal dynamics of these important signaling nucleotides.[1][2][3][4] This document provides detailed application notes and protocols for utilizing these fluorescent probes to infer the localization of this compound in bacterial cells.
Principle of Detection
The current generation of fluorescent sensors for this compound localization operates on a principle of ligand-induced RNA folding.[1] These sensors are composed of three key components:
-
A (p)ppGpp-specific aptamer (a riboswitch) that selectively binds to both pppGpp and ppGpp.[3]
-
A transducer sequence that connects the aptamer to the reporter.
-
A fluorogenic RNA reporter , such as 'Broccoli' or 'Spinach', which fluoresces only when correctly folded.[1][3]
In the absence of this compound or ppGpp, the sensor RNA exists in a conformation where the fluorogenic reporter is unfolded and non-fluorescent. Upon binding of this compound or ppGpp to the aptamer, a conformational change is induced, leading to the correct folding of the reporter RNA.[1] The folded reporter then binds a cell-permeable dye (e.g., DFHBI-1T), resulting in a significant increase in fluorescence that can be visualized using fluorescence microscopy.[1][5]
Data Presentation
The following table summarizes the key characteristics of a representative RNA-based fluorescent sensor, referred to as S2 in the literature, for the detection of (p)ppGpp, which includes this compound.[1][5]
| Parameter | Value | Reference |
| Sensor Name | S2 | [5] |
| Ligands Detected | ppGpp, pppGpp | [1] |
| Detection Range (for ppGpp) | 0.5 µM to 10 µM | [1] |
| EC50 (for ppGpp) | 2.7 µM | [1] |
| Fluorogenic Dye | DFHBI-1T | [1] |
| Expression System | Genetically encoded plasmid (e.g., pET28c) | [5] |
| Host Organism Example | E. coli BL21(DE3) | [5] |
Signaling Pathways and Experimental Workflows
To visualize the processes involved in this compound synthesis and its detection using fluorescent probes, the following diagrams are provided.
Caption: this compound Synthesis and Signaling Pathway.
Caption: Experimental Workflow for this compound Localization.
Experimental Protocols
The following protocols are adapted from established methods for the use of RNA-based fluorescent sensors for (p)ppGpp in E. coli.[5]
Transformation of Bacterial Cells
Objective: To introduce the genetically encoded fluorescent sensor plasmid into the bacterial strain of interest.
Materials:
-
Competent bacterial cells (e.g., E. coli BL21(DE3))
-
Sensor plasmid DNA (e.g., pET28c encoding the S2 sensor)
-
LB agar plates with appropriate antibiotic selection
-
Ice
-
Water bath at 42°C
-
Incubator at 37°C
-
SOC medium
Protocol:
-
Thaw a 50 µL aliquot of competent cells on ice.
-
Add 1-5 µL of the sensor plasmid DNA to the cells.
-
Incubate the mixture on ice for 30 minutes.
-
Heat-shock the cells by placing the tube in a 42°C water bath for 45 seconds.
-
Immediately return the tube to ice for 2 minutes.
-
Add 250 µL of SOC medium to the cells.
-
Incubate at 37°C for 1 hour with shaking.
-
Plate 100 µL of the cell suspension on an LB agar plate containing the appropriate antibiotic.
-
Incubate the plate overnight at 37°C.
Live-Cell Imaging of this compound
Objective: To visualize the localization of this compound in live bacterial cells using the fluorescent sensor.
Materials:
-
Transformed bacterial cells from Protocol 1
-
LB medium with appropriate antibiotic
-
M9 minimal medium (or other stress-inducing medium)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG) solution (e.g., 1 M)
-
DFHBI-1T dye solution (e.g., 20 mM in DMSO)
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Protocol:
-
Inoculate a single colony of transformed bacteria into 5 mL of LB medium with the appropriate antibiotic.
-
Grow the culture overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB medium.
-
Grow the culture at 37°C with shaking to an OD600 of 0.4-0.6.
-
Induce the expression of the fluorescent sensor by adding IPTG to a final concentration of 0.5 mM.
-
Continue to grow the culture for 1-2 hours at 37°C.
-
Add DFHBI-1T to a final concentration of 200 µM and incubate for 1 hour.[5]
-
To induce this compound synthesis:
-
Mount a small volume of the cell culture on a microscope slide and cover with a coverslip.
-
Image the cells using a fluorescence microscope. Use appropriate excitation and emission wavelengths for the Broccoli-DFHBI-1T complex (e.g., excitation ~472 nm, emission ~507 nm).
-
Acquire both fluorescence and bright-field images to correlate the fluorescent signal with cell morphology.
Considerations and Limitations
-
Specificity: As highlighted, the current RNA-based sensors bind to both pppGpp and ppGpp.[1] Therefore, the observed fluorescence represents the total pool of these alarmones. Future development of this compound-specific riboswitches will be necessary for unambiguous localization.
-
Expression Level: The expression of the sensor RNA should be optimized to avoid cellular toxicity and to ensure a sufficient signal-to-noise ratio.
-
Phototoxicity: Minimize the exposure of cells to excitation light to reduce phototoxicity and photobleaching.
-
Controls: It is essential to include appropriate controls, such as cells transformed with an empty vector or a vector expressing only the Broccoli aptamer, to account for background fluorescence.[5]
By following these guidelines and protocols, researchers can effectively employ existing fluorescent probes to gain valuable insights into the subcellular localization and dynamics of this compound, paving the way for a deeper understanding of its critical roles in bacterial signaling and survival.
References
- 1. Live-Cell Imaging of Guanosine Tetra- and Pentaphosphate (p)ppGpp with RNA-based Fluorescent Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Live-Cell Imaging of Guanosine Tetra- and Pentaphosphate (p)ppGpp with RNA-based Fluorescent Sensors* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. biorxiv.org [biorxiv.org]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for the Cloning and Expression of (p)ppGpp Synthetase Genes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful cloning, expression, and characterization of (p)ppGpp synthetase genes, crucial enzymes in bacterial stress responses and promising targets for novel antimicrobial drug development.
Introduction to (p)ppGpp Synthetases
Guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp, are alarmones that act as second messengers in bacteria and plant chloroplasts, orchestrating the stringent response to nutritional stress.[1][2][3] This response involves a global reprogramming of cellular metabolism, including the downregulation of genes involved in growth and the upregulation of genes required for survival and stress resistance.[2][4] The enzymes responsible for synthesizing (p)ppGpp are the RelA/SpoT homolog (RSH) family of proteins.[5][6][7]
In many bacteria, including Escherichia coli, two main RSH enzymes govern (p)ppGpp levels: RelA, a ribosome-dependent synthetase activated by uncharged tRNA, and SpoT, a bifunctional enzyme with both synthetase and hydrolase activity.[6][7][8] Some bacteria also possess small alarmone synthetases (SASs) that contribute to (p)ppGpp production.[1][7] Given their central role in bacterial survival, persistence, and antibiotic tolerance, (p)ppGpp synthetases are attractive targets for the development of new antibacterial agents.[2][9][10]
Core Applications in Research and Drug Development
-
Elucidation of Stringent Response Mechanisms: Recombinant (p)ppGpp synthetases are essential tools for in vitro studies aimed at understanding the molecular mechanisms of the stringent response.
-
High-Throughput Screening for Inhibitors: Purified (p)ppGpp synthetases are utilized in biochemical assays to screen for small molecule inhibitors that could be developed into novel antibiotics.[6]
-
Structure-Function Studies: The availability of purified enzymes enables structural studies (e.g., X-ray crystallography) and site-directed mutagenesis to probe enzyme kinetics and regulatory mechanisms.
-
Investigation of Bacterial Pathogenesis: Expressing these genes in various hosts can help elucidate the role of the stringent response in virulence, biofilm formation, and antibiotic resistance.[9][11]
Signaling Pathway of the Stringent Response
The stringent response is a highly regulated network initiated by various stress signals, leading to the synthesis of (p)ppGpp, which in turn modulates the activity of numerous cellular components to promote survival.
Caption: The bacterial stringent response signaling pathway.
Experimental Workflow for Cloning and Expression
The general workflow for cloning and expressing (p)ppGpp synthetase genes involves several key steps, from gene amplification to protein purification and functional analysis.
Caption: General experimental workflow for cloning and expression.
Detailed Experimental Protocols
Protocol 1: Cloning of a (p)ppGpp Synthetase Gene (e.g., relA) into an Expression Vector
This protocol describes the amplification of a relA gene from bacterial genomic DNA and its cloning into a pET expression vector.
Materials:
-
Bacterial genomic DNA
-
Phusion High-Fidelity DNA Polymerase and associated buffers
-
Gene-specific forward and reverse primers with restriction sites
-
pET expression vector (e.g., pET28a)
-
Restriction enzymes (e.g., NdeI and XhoI) and T4 DNA ligase
-
Chemically competent E. coli DH5α
-
LB agar plates with appropriate antibiotic
-
Plasmid purification kit
Procedure:
-
Primer Design: Design primers to amplify the full-length coding sequence of the target gene. Incorporate unique restriction sites at the 5' ends of the primers that are compatible with the multiple cloning site of the expression vector.
-
PCR Amplification: Perform PCR using the designed primers and bacterial genomic DNA as a template. Optimize annealing temperature and extension time based on the primer melting temperatures and the length of the gene.
-
Purification of PCR Product and Vector: Purify the PCR product and the expression vector using a gel extraction kit.
-
Restriction Digestion: Digest both the purified PCR product and the expression vector with the selected restriction enzymes.
-
Ligation: Ligate the digested gene insert into the linearized vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into chemically competent E. coli DH5α cells and plate on LB agar containing the appropriate antibiotic.
-
Screening and Plasmid Purification: Screen colonies by colony PCR. Isolate plasmid DNA from positive colonies using a plasmid purification kit.
-
Sequence Verification: Verify the sequence of the cloned gene by Sanger sequencing.
Protocol 2: Expression and Purification of Recombinant (p)ppGpp Synthetase
This protocol outlines the expression of the cloned synthetase gene in E. coli BL21(DE3) and subsequent purification.
Materials:
-
Verified expression plasmid
-
Chemically competent E. coli BL21(DE3)
-
LB medium with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors)
-
Ni-NTA affinity chromatography column
-
Wash buffer (lysis buffer with 20 mM imidazole)
-
Elution buffer (lysis buffer with 250 mM imidazole)
-
Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol)
Procedure:
-
Transformation: Transform the expression plasmid into E. coli BL21(DE3) cells.
-
Expression: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium and grow at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG (e.g., 0.5 mM final concentration) and continue to grow at a lower temperature (e.g., 18-25°C) for several hours or overnight.[9]
-
Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris.
-
Affinity Chromatography: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins. Elute the target protein with elution buffer.
-
Dialysis and Concentration: Dialyze the eluted protein against a suitable storage buffer to remove imidazole and concentrate the protein using a centrifugal filter unit.
-
Purity Assessment: Assess the purity of the protein by SDS-PAGE.
Protocol 3: In Vitro (p)ppGpp Synthesis Assay using Thin-Layer Chromatography (TLC)
This protocol describes a method to detect the synthesis of (p)ppGpp using radiolabeled precursors.
Materials:
-
Purified (p)ppGpp synthetase
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 1 mM DTT)
-
ATP and GTP (or GDP)
-
[α-³²P]GTP
-
TLC plate (polyethyleneimine-cellulose)
-
Developing buffer (e.g., 1.5 M KH₂PO₄ pH 3.4)
-
Phosphorimager
Procedure:
-
Reaction Setup: Set up the reaction mixture containing reaction buffer, ATP, GTP (or GDP), a small amount of [α-³²P]GTP as a tracer, and the purified enzyme.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stopping the Reaction: Stop the reaction by adding formic acid.
-
TLC: Spot a small volume of the reaction mixture onto a TLC plate.
-
Chromatography: Develop the chromatogram in the developing buffer until the solvent front reaches the top of the plate.
-
Detection: Dry the TLC plate and expose it to a phosphor screen. Visualize the separated nucleotides using a phosphorimager. The synthesis of (p)ppGpp will be indicated by the appearance of new radioactive spots corresponding to pppGpp and ppGpp.
Quantitative Data Summary
The following tables summarize typical concentrations and yields for the cloning and expression of (p)ppGpp synthetases.
Table 1: Typical Reagent Concentrations for Cloning and Expression
| Reagent | Typical Concentration | Reference |
| IPTG for induction | 0.5 mM - 1 mg/ml | [9][12] |
| Kanamycin | 50 µg/ml | [1] |
| Ampicillin | 100 µg/ml | [12] |
| Thiostrepton | 25 µg/ml | [13] |
Table 2: Reaction Conditions for In Vitro (p)ppGpp Synthesis Assay
| Component | Concentration | Reference |
| Tris-HCl | 40-50 mM | [5] |
| NaCl | 150-500 mM | [5][6] |
| MgCl₂ | 1-10 mM | [5][9] |
| DTT | 1 mM | [5] |
| ATP | 1-4 mM | [5][9][12] |
| GTP/GDP | 0.5-2 mM | [5][9][12] |
| Purified Enzyme | 0.75 µM - 10 µM | [5][9] |
Table 3: Reported (p)ppGpp Synthesizing Activities
| Enzyme | Specific Activity | Assay Conditions | Reference |
| S. coelicolor Rel | 2.8 nmol/min/mg | Crude extract, ribosomal fraction | [14] |
| E. coli RelA | 22.5 nmol/min/mg | Crude extract, ribosomal fraction | [14] |
Conclusion
The protocols and information provided herein offer a solid foundation for researchers to successfully clone, express, and characterize (p)ppGpp synthetases. These enzymes are not only critical for understanding fundamental bacterial physiology but also represent a key target space for the development of novel therapeutics to combat antibiotic resistance. Careful optimization of the described protocols for specific enzymes and experimental systems will be crucial for achieving high yields of active protein and generating reliable data.
References
- 1. Making sure you're not a bot! [archiv.ub.uni-marburg.de]
- 2. (p)ppGpp and Its Role in Bacterial Persistence: New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel (p)ppGpp Binding and Metabolizing Proteins of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
- 6. Direct detection of stringent alarmones (pp)pGpp using malachite green - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. ppGpp negatively impacts ribosome assembly affecting growth and antimicrobial tolerance in Gram-positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A revised mechanism for (p)ppGpp synthesis by Rel proteins: The critical role of the 2′-OH of GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (p)ppGpp and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of RelA-synthesized (p)ppGpp and ROS-induced mutagenesis in de novo acquisition of antibiotic resistance in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Escherichia coli RelA Regulation via Its C-Terminal Domain [frontiersin.org]
- 13. Functional Analysis of relA and rshA, Two relA/spoT Homologues of Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Application Notes and Protocols for Isothermal Titration Calorimetry (ITC) of pppApp-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Isothermal Titration Calorimetry (ITC) for the quantitative analysis of interactions between the signaling molecule pppApp and target proteins. This document includes an overview of the principles of ITC, detailed experimental protocols, data presentation guidelines, and visual representations of relevant pathways and workflows.
Introduction to this compound and Isothermal Titration Calorimetry
Guanosine pentaphosphate (pppGpp) and its adenosine analog, this compound, are alarmones—intracellular signaling molecules produced by bacteria in response to various stress conditions, such as nutrient starvation.[1][2] These molecules act as global regulators, modulating transcription, translation, and metabolic pathways to promote survival.[1] The interaction of these alarmones with specific protein targets is central to their regulatory function.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat changes associated with biomolecular interactions.[3][4] It is the gold standard for characterizing the thermodynamics of binding events, providing a complete profile of the interaction in a single experiment.[3] By precisely measuring the heat released or absorbed as a ligand (e.g., this compound) is titrated into a solution containing a protein, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[4] This detailed thermodynamic information is invaluable for understanding the molecular basis of this compound-mediated signaling and for the development of novel antimicrobial agents targeting these pathways.
Key Concepts in ITC Data Analysis
A typical ITC experiment generates a binding isotherm, which is a plot of the heat change per injection as a function of the molar ratio of ligand to protein. From this curve, the following key thermodynamic parameters are derived:
-
Binding Affinity (Kd): The dissociation constant, which is a measure of the strength of the interaction. A lower Kd value indicates a stronger binding affinity.
-
Stoichiometry (n): The number of ligand molecules that bind to a single protein molecule.
-
Enthalpy Change (ΔH): The heat released (exothermic) or absorbed (endothermic) upon binding. It reflects the changes in bonding and solvation at the binding interface.
-
Entropy Change (ΔS): The change in the randomness or disorder of the system upon binding. It is influenced by conformational changes and the release of bound water molecules.
-
Gibbs Free Energy Change (ΔG): The overall energy change of the binding event, which determines the spontaneity of the interaction. It is calculated from the binding affinity (ΔG = RTlnKd, where R is the gas constant and T is the absolute temperature). The relationship between these parameters is given by the equation: ΔG = ΔH - TΔS .
Application Example: this compound Interaction with PurF
A key target of (p)ppApp is PurF, an enzyme involved in the de novo purine biosynthesis pathway.[5] Inhibition of PurF by this compound disrupts the production of essential purine nucleotides, leading to metabolic stress and growth inhibition in bacteria.[5] The interaction between this compound and E. coli PurF (PurFEC) has been characterized by ITC, providing a concrete example for the application of this technique.
Quantitative Data
The following table summarizes the thermodynamic parameters for the interaction of this compound with E. coli PurF, as determined by Isothermal Titration Calorimetry.
| Ligand | Protein | Kd (µM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | ΔG (kcal/mol) | Reference |
| This compound | E. coli PurF | 15.4 ± 2.1 | 0.98 ± 0.02 | -10.2 ± 0.1 | 3.6 | -6.6 | Ahmad et al., 2019 |
Note: The values for -TΔS and ΔG are calculated from the experimentally determined Kd and ΔH values.
Experimental Protocols
This section provides a detailed protocol for characterizing the interaction between this compound and a target protein using ITC. The protocol is based on the published study of this compound binding to E. coli PurF.[6]
Materials and Reagents
-
Protein: Purified target protein (e.g., E. coli PurF) at a high concentration (e.g., >1 mg/mL) and purity (>95%).
-
Ligand: this compound sodium salt (or other relevant (p)ppApp analog).
-
ITC Buffer: A suitable buffer in which both the protein and ligand are stable and soluble. A common choice is a phosphate or HEPES-based buffer, for example, 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl2. It is crucial that the buffer for the protein and ligand solutions are identical to minimize heats of dilution.
-
ITC Instrument: A sensitive isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC, Malvern Panalytical).
-
General Lab Equipment: Pipettes, centrifuge, dialysis tubing or desalting columns, spectrophotometer for concentration determination.
Sample Preparation
-
Protein Preparation:
-
Express and purify the target protein using standard chromatographic techniques.
-
Dialyze the purified protein extensively against the chosen ITC buffer to ensure buffer matching. A minimum of two buffer changes over 24 hours is recommended.
-
After dialysis, centrifuge the protein solution at high speed (e.g., >14,000 x g) for 10-15 minutes to remove any aggregated protein.
-
Determine the final protein concentration accurately using a reliable method such as UV-Vis spectrophotometry with the appropriate extinction coefficient.
-
-
Ligand Preparation:
-
Dissolve the this compound in the exact same ITC buffer used for the protein.
-
Determine the concentration of the this compound solution accurately.
-
It is recommended to prepare a concentrated stock solution of this compound that can be diluted to the final desired concentration for the ITC experiment.
-
ITC Experimental Setup
The following parameters are based on the study of this compound binding to PurF and can be used as a starting point.[6] Optimization may be required for different protein-ligand systems.
-
Protein Concentration (in cell): 100 µM
-
Ligand Concentration (in syringe): 1 mM
-
Cell Temperature: 25 °C
-
Stirring Speed: 750 rpm
-
Injection Volume: 2 µL per injection
-
Number of Injections: 19-20
-
Spacing between Injections: 150 seconds
-
Reference Cell: Filled with the same ITC buffer.
Experimental Procedure
-
Thoroughly clean the ITC sample cell and syringe with detergent and water as per the instrument's instructions.
-
Equilibrate the instrument to the desired temperature (25 °C).
-
Load the protein solution into the sample cell, ensuring no air bubbles are introduced.
-
Load the this compound solution into the injection syringe, again avoiding air bubbles.
-
Place the syringe into the instrument and allow the system to equilibrate until a stable baseline is achieved.
-
Perform a small initial injection (e.g., 0.4 µL) to account for any diffusion from the syringe tip during equilibration. This data point is typically discarded during analysis.
-
Start the titration experiment with the defined injection parameters.
-
After the main titration, perform a control experiment by titrating the this compound solution into the ITC buffer alone. This will measure the heat of dilution of the ligand, which can be subtracted from the binding data during analysis.
Data Analysis
-
Integrate the raw ITC data to obtain the heat change for each injection.
-
Subtract the heat of dilution from the corresponding injections of the binding experiment.
-
Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument (e.g., MicroCal PEAQ-ITC Analysis Software).
-
The fitting procedure will yield the values for Kd, n, and ΔH. Calculate ΔG and -TΔS from these values.
Visualizations
Signaling Pathway
The following diagram illustrates the role of this compound in the regulation of the purine biosynthesis pathway through its interaction with PurF.
Caption: this compound signaling pathway in bacterial metabolic regulation.
Experimental Workflow
The following diagram outlines the key steps in an ITC experiment for studying this compound-protein interactions.
Caption: General workflow for an ITC experiment.
Troubleshooting and Best Practices
-
Buffer Mismatch: Ensure the buffer for the protein and ligand are identical. Even small differences in pH or salt concentration can lead to large heats of dilution, obscuring the binding signal.
-
Sample Purity and Aggregation: Use highly pure and non-aggregated samples. Aggregates can cause artifacts in the ITC data. Centrifuge samples immediately before use.
-
Accurate Concentrations: Precise determination of protein and ligand concentrations is critical for obtaining accurate stoichiometry (n) and binding affinity (Kd).
-
C-value Optimization: The "c-value" (c = n * [Protein] / Kd) determines the shape of the binding isotherm. For optimal results, the c-value should be between 10 and 1000. If the binding affinity is unknown, start with a protein concentration of 10-50 µM and a ligand concentration 10-20 times higher.
-
Control Experiments: Always perform a control titration of the ligand into the buffer to accurately determine the heat of dilution.
By following these guidelines and protocols, researchers can effectively employ Isothermal Titration Calorimetry to gain deep insights into the thermodynamic forces driving this compound-protein interactions, contributing to a better understanding of bacterial signaling and the development of novel therapeutic strategies.
References
- 1. The nucleotide messenger (p)ppGpp is an anti-inducer of the purine synthesis transcription regulator PurR in Bacillus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 4. files-profile.medicine.yale.edu [files-profile.medicine.yale.edu]
- 5. communities.springernature.com [communities.springernature.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying T6SS-Mediated (p)ppApp Injection
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals investigating the Type VI Secretion System (T6SS)-mediated injection of the signaling molecules (p)ppApp.
Introduction
The Type VI Secretion System (T6SS) is a sophisticated nanomachine utilized by many Gram-negative bacteria to inject effector proteins into target cells, including both prokaryotic competitors and eukaryotic hosts.[1][2] A fascinating example of T6SS-mediated antagonism involves the delivery of toxins that manipulate the target cell's nucleotide pool. One such toxin, Tas1, has been identified in Pseudomonas aeruginosa as a (p)ppApp synthetase.[3][4] Upon injection, Tas1 rapidly converts ATP and ADP into (p)ppApp, leading to a drastic depletion of the cellular ATP pool, metabolic collapse, and ultimately, target cell death.[3][5] This discovery has unveiled a novel mechanism of interbacterial warfare and highlighted (p)ppApp as a potent antibacterial molecule.[4]
Studying this process requires a multi-faceted experimental approach, encompassing bacterial genetics, biochemical assays, and advanced analytical techniques. This document outlines a detailed workflow, from identifying T6SS effectors with potential (p)ppApp synthetase activity to quantifying the injected molecules and assessing their physiological impact.
Key Experimental Areas
A typical workflow for investigating T6SS-mediated (p)ppApp injection involves several key experimental stages:
-
Identification of Candidate (p)ppApp Synthetase Effectors: This often begins with bioinformatic analysis of T6SS gene clusters to find putative effectors with homology to known nucleotide-metabolizing enzymes.[6][7]
-
Genetic Manipulation: Construction of bacterial strains with deletions or mutations in the T6SS apparatus, the candidate effector gene, and its cognate immunity gene is crucial for functional characterization.[6][8]
-
T6SS Induction: As T6SS is often tightly regulated, inducing its expression is necessary to observe effector translocation.[9][10]
-
Interbacterial Competition Assays: These assays are fundamental to demonstrating the T6SS-dependent killing of target bacteria by the effector-producing strain.[8][11][12]
-
(p)ppApp Extraction and Quantification: This involves specialized methods to extract nucleotides from bacterial cells and quantify (p)ppApp levels, typically using liquid chromatography-mass spectrometry (LC-MS).[13][14][15]
-
In Vitro (p)ppApp Synthesis Assays: Biochemical assays with purified effector proteins are used to confirm their enzymatic activity and substrate specificity.[3]
Experimental Workflow Diagram
Caption: Experimental workflow for studying T6SS-mediated (p)ppApp injection.
Signaling Pathway of (p)ppApp-Mediated Killing
Caption: Signaling pathway of T6SS-mediated (p)ppApp intoxication.
Quantitative Data Summary
Table 1: Interbacterial Competition Assay Results
This table summarizes typical results from a bacterial competition assay where a T6SS-proficient attacker strain is co-cultured with a susceptible prey strain.
| Attacker Strain | Prey Strain | Attacker:Prey Ratio (Initial) | Attacker:Prey Ratio (Final) | Fold Change in Prey Survival |
| Wild-Type (T6SS+) | E. coli | 10:1 | 1000:1 | 0.01 |
| ΔtssM (T6SS-) | E. coli | 10:1 | 12:1 | ~1 |
| Δtas1 (Effector-) | E. coli | 10:1 | 11:1 | ~1 |
| Δtas1 + ptas1 | E. coli | 10:1 | 950:1 | 0.01 |
Data are hypothetical and for illustrative purposes, based on trends observed in published studies.[8][12]
Table 2: Quantification of (p)ppApp in Target Cells
This table shows the quantification of (p)ppApp in target cells after co-culture with an attacker strain.
| Condition | (p)ppApp Level (pmol/OD600) | ATP Level (pmol/OD600) |
| Prey alone | Not Detected | 1500 |
| Prey + Wild-Type Attacker | 500 | 200 |
| Prey + ΔtssM Attacker | Not Detected | 1450 |
| Prey + Δtas1 Attacker | Not Detected | 1480 |
Data are hypothetical and for illustrative purposes, based on trends observed in published studies.[3][13]
Detailed Experimental Protocols
Protocol 1: Interbacterial Competition Assay (CFU-Based)
This protocol describes a quantitative method to assess the killing of a prey bacterium by a T6SS-proficient attacker.[8][12]
Materials:
-
Attacker and prey bacterial strains
-
LB broth and agar plates
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Microcentrifuge
-
Appropriate antibiotics for selective plating
Procedure:
-
Culture Preparation: Grow overnight cultures of attacker and prey strains in LB broth at their optimal temperatures.
-
Subculturing: Inoculate fresh LB broth with the overnight cultures and grow to mid-log phase (OD600 of 0.5-0.8).
-
Cell Preparation:
-
Harvest 1 mL of each culture by centrifugation.
-
Wash the cell pellets three times with sterile PBS.
-
Resuspend the pellets in PBS and adjust the OD600 to 0.5.
-
-
Co-incubation:
-
Mix the attacker and prey suspensions at a defined ratio (e.g., 10:1 attacker to prey).
-
Spot 25 µL of the mixture onto an LB agar plate. Also, spot individual cultures as controls.
-
-
Incubation: Incubate the plates for 4-6 hours at the optimal temperature for T6SS activity (e.g., 37°C).
-
CFU Counting (Initial - T0): Immediately after mixing, prepare serial dilutions of the mixture in PBS and plate on selective agar to determine the initial CFU/mL of both attacker and prey.
-
CFU Counting (Final - Tfinal):
-
After the incubation period, excise the agar spot and resuspend the cells in 1 mL of PBS by vigorous vortexing.
-
Prepare serial dilutions and plate on selective agar to determine the final CFU/mL of both attacker and prey.
-
-
Data Analysis: Calculate the survival of the prey by comparing the final CFU/mL to the initial CFU/mL.
Protocol 2: (p)ppApp Extraction from Bacterial Cells
This protocol outlines a method for extracting nucleotides, including (p)ppApp, from bacterial cells for subsequent analysis by LC-MS.[13][14]
Materials:
-
Bacterial cell pellets from competition assays or liquid cultures
-
Extraction solvent (e.g., 40:40:20 methanol:acetonitrile:water with 0.1 M formic acid)
-
Liquid nitrogen
-
Centrifuge capable of reaching high speeds at 4°C
-
Lyophilizer or SpeedVac
Procedure:
-
Quenching Metabolism: Rapidly quench metabolic activity by flash-freezing the cell pellet in liquid nitrogen.
-
Extraction:
-
Add a defined volume of ice-cold extraction solvent to the frozen cell pellet.
-
Thoroughly resuspend the pellet by vortexing.
-
-
Cell Lysis: Lyse the cells by a suitable method, such as bead beating or sonication, while keeping the sample on ice.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled tube.
-
Drying: Evaporate the solvent to dryness using a lyophilizer or SpeedVac.
-
Storage: Store the dried metabolite extract at -80°C until analysis.
Protocol 3: (p)ppApp Quantification by LC-MS/MS
This protocol provides a general framework for the quantification of (p)ppApp using liquid chromatography-tandem mass spectrometry. Specific parameters will need to be optimized for the instrument used.[13][15]
Materials:
-
Dried metabolite extracts
-
(p)ppApp standard
-
Mobile phases for liquid chromatography (e.g., reversed-phase ion-pairing agents)[15]
-
LC-MS/MS system
Procedure:
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume of the initial mobile phase.
-
Standard Curve Preparation: Prepare a series of dilutions of the (p)ppApp standard to generate a standard curve for quantification.
-
LC Separation:
-
Inject the reconstituted sample and standards onto an appropriate LC column (e.g., C18).
-
Separate the nucleotides using a gradient of mobile phases.
-
-
MS/MS Detection:
-
Ionize the eluting compounds using an appropriate ion source (e.g., electrospray ionization - ESI).
-
Detect and quantify (p)ppApp using multiple reaction monitoring (MRM) by selecting specific precursor and product ion transitions.
-
-
Data Analysis:
-
Integrate the peak areas for (p)ppApp in both the samples and the standards.
-
Calculate the concentration of (p)ppApp in the original samples using the standard curve, normalizing to the initial cell density (OD600).
-
Concluding Remarks
The study of T6SS-mediated (p)ppApp injection is a rapidly evolving field. The protocols and guidelines presented here provide a solid foundation for researchers to explore this fascinating aspect of bacterial warfare. As new effectors with novel enzymatic activities are discovered, these methodologies can be adapted to further unravel the intricate molecular mechanisms governing interbacterial competition. The insights gained from such studies are not only fundamental to our understanding of microbial ecology but may also pave the way for the development of novel antimicrobial strategies.
References
- 1. A visual assay to monitor T6SS-mediated bacterial competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. T6SS Mediated Stress Responses for Bacterial Environmental Survival and Host Adaptation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp (Journal Article) | OSTI.GOV [osti.gov]
- 6. Type VI Secretion Effectors: Methodologies and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Identification of Type VI Secretion Systems Effector Proteins That Contribute to Interbacterial Competition in Salmonella Dublin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of type VI secretion systems at the transcriptional, posttranscriptional and posttranslational level - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Endogenous membrane stress induces T6SS activity in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Frontiers | Two Type VI Secretion DNase Effectors are Utilized for Interbacterial Competition in the Fish Pathogen Pseudomonas plecoglossicida [frontiersin.org]
- 13. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
Troubleshooting & Optimization
Technical Support Center: Enzymatic pppApp Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of adenosine 5'-triphosphate-3'-diphosphate (pppApp).
Frequently Asked Questions (FAQs)
Q1: What are the key enzymes used for in vitro this compound synthesis?
A1: The primary enzymes used for in vitro synthesis of this compound are members of the RelA-SpoT homolog (RSH) family and certain bacterial toxins.[1][2] A notable example is the RSH enzyme from Methylobacterium extorquens (RSHMex), which has been shown to efficiently synthesize this compound.[1] Additionally, toxins such as Tas1 from Pseudomonas aeruginosa are potent (p)ppApp synthetases.[2] These enzymes catalyze the transfer of a pyrophosphate group from a donor, typically ATP, to the 3'-hydroxyl of an acceptor adenosine nucleotide (AMP, ADP, or ATP).[2]
Q2: My this compound synthesis reaction has a very low yield. What are the most common causes?
A2: Low yield in this compound synthesis can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: The concentration of the enzyme, substrates (ATP and acceptor nucleotide), and essential divalent cations (like Mg²⁺ or Co²⁺) are critical.[1] Incorrect buffer pH or temperature can also significantly reduce enzyme activity.
-
Enzyme Inactivity: The enzyme may have lost activity due to improper storage, handling, or the presence of inhibitors in the reaction mixture.
-
Product Degradation: Contaminating nucleases or inherent hydrolase activity in the enzyme preparation can degrade the this compound product.[2] Some enzymes, known as Small Alarmone Hydrolases (SAHs), can specifically degrade (p)ppApp.[2]
-
Contaminants in Reagents: Impurities in the DNA template (if expressing the enzyme in-house) or reagents like salts or ethanol can inhibit the polymerase or synthetase.[3]
Q3: How can I monitor the progress of my this compound synthesis reaction and quantify the final product?
A3: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are common methods for monitoring and quantifying this compound.[1]
-
TLC: This is a relatively simple and low-cost method for qualitative and semi-quantitative analysis.[1] Radiolabeled substrates (e.g., [γ-³²P]ATP or [α-³²P]ATP) are often used, and the products are visualized by autoradiography. It is important to note that this compound can co-migrate with other nucleotides like ppGpp in certain TLC systems, so the choice of chromatography buffer is crucial for good separation.[1]
-
HPLC: Anion-exchange or ion-pair reverse-phase HPLC provides excellent resolution and is the gold standard for accurate quantification of nucleotides.[4] By comparing the peak area of the product to a standard curve of known this compound concentrations, you can accurately determine the yield.
Q4: I observe a product, but I'm not sure if it's this compound or another nucleotide. How can I confirm its identity?
A4: Confirming the identity of your product is essential. Besides co-migration with a known this compound standard on TLC or HPLC, mass spectrometry (MS) provides definitive identification by determining the precise mass of the molecule. Additionally, using different acceptor nucleotides (AMP, ADP, ATP) in separate reactions can help identify the products, as Tas1, for example, will produce pApp, ppApp, and this compound respectively.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or very low this compound yield | Inactive enzyme | - Verify enzyme activity with a positive control. - Ensure proper storage conditions (-80°C in 50% glycerol is common for purified enzymes).[1] - Prepare fresh enzyme if necessary. |
| Suboptimal reaction buffer | - Optimize the pH of the reaction buffer (e.g., Tris-HCl pH 8.9 has been used successfully).[1] - Ensure the buffer does not contain inhibitory concentrations of salts. | |
| Incorrect cation concentration | - Titrate the concentration of the divalent cation (e.g., MgCl₂ or CoCl₂). For RSHMex, 8 mM Co²⁺ was found to be more efficient than 16 mM Mg²⁺.[1] | |
| Product degradation by hydrolases/nucleases | - Use highly purified enzyme preparations. - Add a broad-spectrum nuclease inhibitor to the reaction. - Purify the this compound product immediately after the reaction is complete. | |
| Multiple unexpected products observed | Contamination in nucleotide substrates | - Use high-purity ATP and acceptor nucleotides. - Check for degradation of substrates (e.g., GTP can non-enzymatically hydrolyze to GDP).[1] |
| Enzyme promiscuity | - Some enzymes can use other nucleotides as substrates. Analyze the product profile with different acceptor nucleotides to understand the enzyme's specificity. | |
| Inconsistent yields between experiments | Pipetting errors or inaccurate reagent concentrations | - Prepare a master mix for the reaction components to minimize pipetting variability. - Re-verify the concentrations of all stock solutions. |
| Temperature fluctuations | - Use a reliable incubator or thermal cycler with accurate temperature control. |
Experimental Protocols
Protocol 1: In Vitro Synthesis of this compound using RSHMex
This protocol is based on the synthesis of (p)ppNpp by the RSH enzyme from Methylobacterium extorquens.[1]
Materials:
-
Purified RSHMex enzyme (or similar this compound synthetase)
-
10X Reaction Buffer (500 mM Tris-HCl, pH 8.9)
-
ATP solution (80 mM)
-
Acceptor nucleotide solution (ATP, 80 mM)
-
CoCl₂ solution (80 mM) or MgCl₂ solution (160 mM)
-
Nuclease-free water
Procedure:
-
Assemble the reaction mixture on ice in a final volume of 50 µL:
Component Final Concentration Volume 10X Reaction Buffer 1X (50 mM) 5 µL Purified RSHMex 80-160 nM X µL ATP 8 mM 5 µL Acceptor ATP 8 mM 5 µL CoCl₂ 8 mM 5 µL | Nuclease-free water | - | Up to 50 µL |
-
Incubate the reaction at 37°C. The optimal reaction time may vary and should be determined empirically (e.g., 2 to 16 hours).[1]
-
Terminate the reaction by heating at 95°C for 5 minutes.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Analyze the supernatant for this compound content using TLC or HPLC.
Protocol 2: Purification of this compound by Anion-Exchange HPLC
This is a general protocol for the purification of highly negatively charged molecules like this compound.
Materials:
-
Crude this compound synthesis reaction mixture
-
Buffer A (e.g., 20 mM Tris-HCl, pH 8.0)
-
Buffer B (e.g., 20 mM Tris-HCl, pH 8.0, with 1 M LiCl or NaCl)
-
Anion-exchange HPLC column
-
HPLC system
Procedure:
-
Clarify the terminated reaction mixture by centrifugation or filtration.
-
Equilibrate the anion-exchange column with Buffer A.
-
Load the clarified sample onto the column.
-
Wash the column with Buffer A to remove unbound components.
-
Elute the bound nucleotides with a linear gradient of Buffer B (e.g., 0-100% over 30-60 minutes).
-
Monitor the elution profile at 254 nm or 260 nm.
-
Collect fractions corresponding to the this compound peak.
-
Desalt the collected fractions if necessary (e.g., by ethanol precipitation).
Visualizations
References
- 1. Frontiers | Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and this compound in vitro and in vivo, and Leads to Discovery of this compound Synthesis in Escherichia coli [frontiersin.org]
- 2. Identification of a broadly conserved family of enzymes that hydrolyze (p)ppApp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. promegaconnections.com [promegaconnections.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Instability of pppApp in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with adenosine 5'-triphosphate-3'-diphosphate (pppApp) in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A: Adenosine 5'-triphosphate-3'-diphosphate (this compound) is a nucleotide second messenger, or "alarmone," involved in bacterial stress responses and interbacterial competition.[1][2] Its instability in aqueous solutions is a primary concern for researchers as it can readily undergo enzymatic and non-enzymatic hydrolysis, leading to the loss of its biological activity and inaccurate experimental results. The pyrophosphate bonds in this compound are susceptible to cleavage, yielding ADP, AMP, and inorganic phosphate.
Q2: What are the main factors influencing this compound stability in my experiments?
A: The stability of this compound in your experiments will be primarily influenced by three factors:
-
Enzymatic Degradation: Contamination of your experimental setup with hydrolases (e.g., from cell lysates or microorganisms) can rapidly degrade this compound.[3][4]
-
pH: Like other pyrophosphate-containing molecules, this compound is susceptible to pH-dependent hydrolysis. Acidic and alkaline conditions can accelerate its degradation.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including the hydrolysis of this compound.
Q3: How should I store my this compound stock solutions?
A: For long-term storage, it is recommended to store this compound as a lyophilized powder at -20°C or below. If you need to prepare a stock solution, dissolve the lyophilized powder in a buffer at a neutral pH (around 7.0-7.5) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid storing this compound solutions at room temperature for extended periods.
Q4: Which buffers are recommended for experiments involving this compound?
A: The choice of buffer is critical for maintaining the stability of this compound. It is advisable to use buffers with a pKa close to your desired experimental pH to ensure good buffering capacity. Tris-HCl is a commonly used buffer in studies involving this compound.[4] It is important to consider that the pH of some buffers, like Tris, is temperature-dependent. Always adjust the pH of your buffer at the temperature you will be conducting your experiment. Avoid buffers containing components that may chelate essential metal ions (e.g., Mg2+, Mn2+) if they are required for your specific experiment.
Q5: How can I confirm the integrity of my this compound before starting an experiment?
A: It is good practice to verify the purity and concentration of your this compound stock solution, especially if it has been stored for a long time. This can be achieved using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to separate this compound from its potential degradation products (ATP, ADP, AMP).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of this compound activity in an in vitro assay. | 1. Enzymatic degradation: Contamination with hydrolases. 2. Chemical hydrolysis: Inappropriate pH, high temperature, or prolonged incubation. 3. Incorrect storage: Frequent freeze-thaw cycles of stock solutions. | 1. Use fresh, nuclease-free water and reagents. If using cell lysates, consider using protease and phosphatase inhibitors. 2. Optimize your assay conditions. Use a recommended buffer (e.g., Tris-HCl) at a neutral pH and the lowest effective temperature. Minimize incubation times where possible. 3. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Inconsistent results between experimental replicates. | 1. Variable this compound concentration: Degradation of this compound in some samples but not others. 2. Pipetting errors. 3. Inconsistent incubation times or temperatures. | 1. Prepare fresh dilutions of this compound for each experiment. Keep solutions on ice. 2. Ensure accurate and consistent pipetting, especially for small volumes. 3. Use a calibrated incubator or water bath and ensure all samples are incubated for the same duration. |
| Difficulty in detecting this compound using HPLC or TLC. | 1. Low concentration of this compound: Due to degradation or low initial concentration. 2. Inappropriate analytical method: Suboptimal mobile phase or stationary phase. 3. Co-elution with other nucleotides: this compound may co-migrate with other nucleotides like ppGpp in some TLC systems.[5] | 1. Concentrate your sample if possible. Ensure you are starting with a sufficient concentration of this compound. 2. Refer to the detailed HPLC and TLC protocols below and optimize the separation conditions for your specific instrument. 3. For TLC, consider using a two-dimensional separation to resolve co-migrating species.[5] |
| High background signal in enzymatic assays. | 1. Contamination of reagents with ATP/ADP/AMP. 2. Non-specific enzyme activity. | 1. Use high-purity reagents. Run control reactions without this compound to determine the background signal. 2. Include appropriate controls, such as reactions without the enzyme or with a known inhibitor. |
Quantitative Data Summary
Table 1: Factors Affecting this compound Stability
| Factor | Effect on Stability | General Recommendations |
| pH | Hydrolysis is accelerated at both acidic (<6) and alkaline (>8) pH. Optimal stability is generally observed around neutral pH (7.0-7.5). | Use a well-buffered solution at a pH between 7.0 and 7.5 for your experiments. |
| Temperature | Higher temperatures significantly increase the rate of hydrolysis. | Store stock solutions at -80°C. Perform experiments at the lowest feasible temperature and keep samples on ice whenever possible. |
| Enzymes | Hydrolases (phosphatases, pyrophosphatases) rapidly degrade this compound. | Use nuclease-free reagents and water. Add phosphatase inhibitors to complex biological samples (e.g., cell lysates). |
| Divalent Cations | Divalent cations like Mg2+ or Mn2+ can influence the activity of enzymes that synthesize or hydrolyze this compound. Their effect on chemical stability is less defined but they can impact the conformation of the nucleotide. | The requirement for divalent cations is experiment-specific. If required, use them at the optimal concentration for your assay. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Reconstitution: Carefully dissolve lyophilized this compound powder in sterile, nuclease-free water or a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.5) to the desired stock concentration (e.g., 10 mM).
-
Quantification: Determine the precise concentration of the stock solution using UV-Vis spectrophotometry. The molar extinction coefficient for this compound is similar to that of ATP at 259 nm (ε = 15,400 M⁻¹cm⁻¹ in neutral pH buffer).
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile, low-binding microcentrifuge tubes.
-
Storage: Immediately flash-freeze the aliquots in liquid nitrogen or a dry ice/ethanol bath and store them at -80°C.
-
Handling: When needed, thaw an aliquot on ice and keep it on ice during the experiment. Avoid repeated freeze-thaw cycles. Discard any unused portion of the thawed aliquot.
Protocol 2: Analysis of this compound Stability by HPLC
This protocol provides a general framework for assessing the degradation of this compound over time.
-
Sample Preparation:
-
Prepare a solution of this compound (e.g., 1 mM) in the aqueous solution of interest (e.g., different buffers, pH values).
-
Incubate the samples at the desired temperature(s).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the sample and immediately stop the reaction by adding a quenching solution (e.g., an equal volume of cold 0.8 M perchloric acid) and placing it on ice.
-
Neutralize the samples by adding a calculated amount of a strong base (e.g., KOH).
-
Centrifuge the samples to pellet any precipitate and collect the supernatant for analysis.
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is commonly used for nucleotide separation.
-
Mobile Phase: A gradient of a low concentration of an ion-pairing agent (e.g., tetrabutylammonium bromide) in a phosphate buffer with an organic modifier (e.g., methanol or acetonitrile) is typically effective.
-
Detection: UV detection at 259 nm.
-
Quantification: Create a standard curve with known concentrations of this compound, ATP, ADP, and AMP. Calculate the concentration of each species in your samples at each time point by integrating the peak areas.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Determine the degradation kinetics (e.g., first-order) and calculate the half-life (t₁/₂) of this compound under the tested conditions.
-
Protocol 3: Thin-Layer Chromatography (TLC) for this compound Analysis
TLC is a simpler, qualitative method to assess this compound integrity.
-
Plate Preparation: Use polyethyleneimine (PEI)-cellulose TLC plates.
-
Sample Application: Spot a small volume (1-2 µL) of your this compound sample and standards (this compound, ATP, ADP, AMP) onto the TLC plate.
-
Development:
-
Develop the plate in a sealed chamber with a suitable solvent system. A common solvent is 1.5 M KH₂PO₄ (pH 3.4).[5]
-
For better resolution, a two-dimensional TLC can be performed with different solvent systems in each dimension.
-
-
Visualization: Visualize the spots under UV light (254 nm). The separated nucleotides will appear as dark spots.
-
Interpretation: Compare the migration of your sample to the standards to identify this compound and its degradation products.
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ppGpp coordinates nucleotide and amino-acid synthesis in E. coli during starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and this compound in vitro and in vivo, and Leads to Discovery of this compound Synthesis in Escherichia coli [frontiersin.org]
- 5. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Signal in pppApp Mass Spectrometry
Welcome to the technical support center for pppApp mass spectrometry analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming challenges related to low signal intensity in their experiments. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and illustrative diagrams to support your work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a very low or no signal for my this compound standard. What are the initial troubleshooting steps?
A1: A complete loss of signal for a standard is a critical issue that requires a systematic approach to diagnose. Start by verifying the integrity of your standard and the basic functionality of your LC-MS system.
Initial Checks:
-
Standard Integrity:
-
Analyte Stability: this compound, like other nucleotides, can be susceptible to degradation. Ensure your standard is freshly prepared from a reliable source and has been stored correctly, typically at -80°C.
-
Concentration Verification: Double-check the concentration of your standard solution. It may be too dilute for the current instrument settings.
-
-
LC-MS System Health:
-
System Suitability Test: Run a system suitability test with a known, stable compound that ionizes well in negative mode to confirm the mass spectrometer is performing as expected.
-
Ion Source Check: Visually inspect the electrospray ionization (ESI) source to ensure a stable spray is being generated. An inconsistent or absent spray will lead to a complete loss of signal.
-
Tuning and Calibration: Confirm that the mass spectrometer is properly tuned and calibrated for the mass range of this compound.
-
Q2: My this compound signal is weak and inconsistent in my biological samples. How can I improve the signal intensity?
A2: Weak and inconsistent signals from biological samples often point to issues with sample preparation, matrix effects, or suboptimal LC-MS parameters.
Troubleshooting Steps for Biological Samples:
-
Sample Preparation:
-
Extraction Efficiency: The extraction method is critical for recovering a sufficient amount of this compound. Due to its polar nature, a robust extraction protocol is necessary. Refer to the detailed "Protocol for this compound Extraction from Bacterial Cells" below.
-
Sample Cleanup: Biological matrices are complex and can cause significant ion suppression. Consider incorporating a solid-phase extraction (SPE) step to remove interfering substances like phospholipids.
-
-
Matrix Effects:
-
Chromatographic Separation: Optimize your liquid chromatography method to separate this compound from co-eluting matrix components that can suppress its ionization.
-
Dilution: While it may seem counterintuitive, diluting your sample can sometimes mitigate severe matrix effects, although this will also lower the analyte concentration.
-
-
Mass Spectrometer Optimization:
-
Ion Source Parameters: Fine-tune ion source parameters such as capillary voltage, nebulizing gas flow, drying gas flow, and source temperatures to maximize the ionization of this compound.
-
Negative Ion Mode: this compound is typically analyzed in negative ion mode. Ensure your method is set to this polarity. If you are experiencing issues with negative mode in general, it could indicate a problem with the instrument's high voltage power supply for that polarity.
-
MRM Transitions: For targeted quantification, optimizing the multiple reaction monitoring (MRM) transitions is crucial. Refer to the "LC-MS/MS Method for this compound Quantification" section for guidance on selecting and optimizing transitions.
-
Experimental Protocols
Protocol for this compound Extraction from Bacterial Cells
This protocol is designed for the extraction of this compound from bacterial cultures for subsequent LC-MS/MS analysis.
Materials:
-
Bacterial cell culture
-
Cold quenching solution (e.g., 60% methanol in water, pre-chilled to -40°C or lower)
-
Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid, pre-chilled to -20°C
-
Centrifuge capable of reaching high speeds at 4°C
-
Lyophilizer or vacuum concentrator
-
LC-MS grade water and solvents
Procedure:
-
Rapid Quenching: To halt metabolic activity and preserve the in vivo concentration of this compound, rapidly quench the bacterial culture. Add a specific volume of your culture to a larger volume of the cold quenching solution. For example, add 5 mL of culture to 25 mL of -40°C quenching solution.
-
Cell Harvesting: Immediately centrifuge the quenched cell suspension at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Supernatant Removal: Carefully decant and discard the supernatant, ensuring the cell pellet is not disturbed.
-
Extraction: Resuspend the cell pellet in 1 mL of the pre-chilled extraction solvent. Vortex vigorously for 1 minute to ensure complete lysis and extraction.
-
Incubation: Incubate the mixture on ice for 15 minutes, with intermittent vortexing every 5 minutes.
-
Clarification: Centrifuge the extract at maximum speed for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the extracted metabolites including this compound, to a new clean tube.
-
Drying: Dry the extract completely using a lyophilizer or a vacuum concentrator. This step is crucial to concentrate the sample and remove the acidic solvent which can be detrimental to some LC columns.
-
Reconstitution: Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the initial mobile phase of your LC method. This ensures compatibility with your chromatographic system and provides a concentrated sample for injection.
LC-MS/MS Method for this compound Quantification
This section provides a starting point for developing a robust LC-MS/MS method for this compound analysis. Optimization will be required for your specific instrumentation.
Liquid Chromatography (LC) Parameters:
-
Column: A column suitable for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column with an ion-pairing agent.
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted to 9.0 with ammonium hydroxide.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient from high organic to high aqueous is typical for HILIC separations. For example, start at 95% B, hold for 1 minute, then decrease to 40% B over 10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 - 10 µL.
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Source Temperature: 120 - 150°C.
-
Desolvation Temperature: 350 - 500°C.
-
Nebulizer Gas Flow: As per manufacturer's recommendation.
-
Drying Gas Flow: As per manufacturer's recommendation.
-
MRM Transitions: The precursor ion for this compound is [M-H]⁻. The exact m/z will depend on the isotopic composition. The product ions should be determined by infusing a standard and performing a product ion scan. Common fragments arise from the loss of phosphate groups.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 588.0 | 428.0 | 25 |
| 159.0 | 40 |
Note: The optimal collision energies will vary between different mass spectrometer models and should be determined empirically.
Data Presentation
The following table summarizes hypothetical quantitative data for this compound levels in E. coli under different stress conditions, as might be determined by a properly optimized LC-MS/MS method. This table is for illustrative purposes to demonstrate how such data can be presented.
| Condition | This compound Concentration (pmol/OD600) | Standard Deviation |
| Exponential Growth (Control) | 15.2 | 2.1 |
| Amino Acid Starvation (30 min) | 85.7 | 9.8 |
| Glucose Starvation (30 min) | 42.1 | 5.5 |
| Antibiotic Stress (30 min) | 63.9 | 7.3 |
Mandatory Visualizations
Signaling Pathway of this compound Metabolism
Caption: Overview of this compound synthesis and degradation.
Experimental Workflow for this compound Analysis
Caption: Step-by-step workflow for this compound analysis.
Troubleshooting Decision Tree for Low this compound Signal
Caption: A decision tree for troubleshooting low signal.
How to prevent enzymatic degradation of pppApp during extraction
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the enzymatic degradation of adenosine 5'-triphosphate-3'-diphosphate (pppApp) during extraction procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymes responsible for this compound degradation during sample preparation?
A1: The primary enzymes that degrade this compound are hydrolases. These include specialized Small Alarmone Hydrolases (SAHs) and the hydrolase domains of bifunctional RelA/SpoT Homolog (RSH) enzymes.[1][2] For instance, a recently discovered and broadly conserved family of enzymes specific for (p)ppApp is Adenosine 3′-pyrophosphohydrolase 1 (Aph1).[3][4] Additionally, some hydrolases, like PaSAH from P. aeruginosa, are bifunctional and can degrade both (p)ppGpp and (p)ppApp.[2][4] These enzymes typically function by removing the 3'-pyrophosphate group.[4]
Q2: How can I inactivate these this compound-degrading enzymes during cell lysis?
A2: Inactivation can be achieved through several methods that denature proteins or inhibit enzyme activity:
-
Rapid Acidification: Using strong acids like formic acid immediately stops enzymatic reactions by creating a low pH environment that denatures enzymes.[5]
-
Organic Solvents: Extracting with a cold solvent mixture, such as methanol-acetonitrile-water, effectively denatures proteins and halts enzymatic activity.[6]
-
Heat Treatment: While effective for denaturing many enzymes, heat can also degrade sensitive nucleotides. Therefore, it should be used cautiously and validated for your specific application.[7]
-
Inhibitors: Including specific inhibitors in your lysis buffer can prevent degradation. Since many of these hydrolases are manganese-dependent, using a metal-chelating agent is a key strategy.[2]
Q3: Which extraction method is considered most effective for preserving this compound?
A3: The choice of method depends on the experimental organism and specific requirements. However, methods that ensure rapid inactivation of hydrolases are paramount.
-
Methanol-Acetonitrile-Water Extraction: This method is highly effective for quenching metabolic activity and preserving nucleotide pools. A common ratio is 40:40:20 (methanol:acetonitrile:water).[6] Studies on the related alarmone ppGpp have shown that methanol-based extraction yields high recovery rates.[8]
-
Formic Acid Extraction: This is a rapid and simple method to stop enzymatic activity and extract nucleotides simultaneously. The sample is directly mixed with formic acid, followed by freeze-thaw cycles to ensure complete lysis and extraction.[5]
Q4: Are there specific chemical inhibitors I should add to my lysis buffer to protect this compound?
A4: Yes. Based on the characteristics of known this compound hydrolases, the following inhibitors are recommended:
-
Manganese Chelators: Many SAH enzymes that degrade (p)ppApp are strictly manganese-dependent.[2] Including a strong chelating agent like EDTA or EGTA in your lysis buffer at a standard concentration (e.g., 5-10 mM) can effectively inhibit these enzymes by sequestering the required Mn²⁺ ions.
-
General Protease Inhibitors: While not specific to hydrolases, a cocktail of general protease inhibitors can prevent degradation from non-specific proteases released during lysis, improving the overall quality of your extract.
Troubleshooting Guide
This guide addresses the common issue of low or undetectable this compound levels in experimental samples.
| Problem | Possible Cause | Recommended Solution |
| Low or No this compound Detected | Enzymatic Degradation: Hydrolase activity during harvesting and extraction is the most common cause of this compound loss.[2][4] | 1. Rapid Quenching: Immediately immerse cells in an ice-cold lysis solvent (e.g., methanol-acetonitrile-water mixture) to halt all enzymatic activity.[6] 2. Use Inhibitors: Ensure your lysis buffer contains a chelating agent like EDTA (5-10 mM) to inhibit manganese-dependent hydrolases.[2] 3. Choose a Denaturing Method: Employ extraction protocols based on formic acid or organic solvents that rapidly denature enzymes.[5][6] |
| Inefficient Extraction: The chosen solvent or lysis method may not be effectively releasing this compound from the cells. | 1. Compare Methods: Test different extraction protocols (e.g., formic acid vs. methanol-based) to see which yields better results for your specific organism.[8] 2. Optimize Lysis: Ensure complete cell disruption. For formic acid extraction, use multiple freeze-thaw cycles.[5] For solvent extraction, brief sonication can improve lysis efficiency.[6] | |
| Analytical Issues: The analytical method may not be able to separate this compound from other abundant nucleotides. | 1. Verify Separation: Confirm that your analytical method (e.g., TLC, HPLC) can resolve this compound from ppGpp, ATP, and GTP.[9] Some methods may show co-migration of this compound and ppGpp.[9][10] 2. Use Appropriate Standards: Run a pure this compound standard to confirm its retention time or migration position in your analytical system. |
Key Experimental Protocols
Protocol 1: Extraction using Methanol-Acetonitrile-Water
This protocol is adapted from methods used for extracting related nucleotides and is designed to rapidly quench metabolic activity.[6]
Materials:
-
Ice-cold lysis solvent: 40:40:20 mixture of methanol:acetonitrile:water.
-
Hydrophilic PVDF membrane filters (0.22 µm).
-
Liquid nitrogen.
Procedure:
-
Cell Harvest: Rapidly collect cells (e.g., 2-4 OD units) from your culture by vacuum filtration onto a PVDF membrane.
-
Quenching: Immediately immerse the membrane with the cells into the ice-cold lysis solvent. This step is critical for halting enzymatic degradation.
-
Lysis: Briefly sonicate the sample to ensure complete cell lysis and detachment from the membrane.
-
Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to pellet insoluble debris.
-
Sample Preparation: Carefully transfer the supernatant to a new tube. The sample can be dried under vacuum or nitrogen and resuspended in a suitable buffer for analysis.
-
Analysis: Analyze the extracted nucleotides using HPLC, mass spectrometry, or TLC.[9]
Protocol 2: Extraction using Formic Acid
This protocol uses strong acid to instantly denature enzymes and extract nucleotides.[5]
Materials:
-
Formic acid (e.g., 2 M solution).
-
Liquid nitrogen.
Procedure:
-
Cell Harvest: Pellet cells by rapid centrifugation at 4°C.
-
Lysis and Extraction: Resuspend the cell pellet directly in an appropriate volume of formic acid. For example, add 100 µL of 2 M formic acid to the pellet from 1 mL of culture.
-
Freeze-Thaw Cycles: Immediately freeze the sample in liquid nitrogen and then thaw at room temperature. Repeat this process three times to ensure complete cell lysis.
-
Clarification: Centrifuge the extract at high speed (>12,000 x g) for 10 minutes at 4°C to remove cell debris.
-
Analysis: Transfer the supernatant to a new tube for direct analysis by TLC or HPLC.[5]
Visual Guides
This compound Metabolic Pathway
The diagram below illustrates the synthesis of this compound from ATP and its subsequent degradation by hydrolase enzymes, which is the key process to inhibit during extraction.
Caption: Synthesis and enzymatic degradation pathway of this compound.
Recommended Workflow for this compound Extraction
This workflow outlines the critical steps to minimize enzymatic degradation during the extraction process. Following this sequence is crucial for obtaining accurate measurements of intracellular this compound levels.
Caption: Workflow for this compound extraction emphasizing rapid quenching.
References
- 1. (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual role of a (p)ppGpp- and (p)ppApp-degrading enzyme in biofilm formation and interbacterial antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Identification of a broadly conserved family of enzymes that hydrolyze (p)ppApp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and this compound in vitro and in vivo, and Leads to Discovery of this compound Synthesis in Escherichia coli [frontiersin.org]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. Recent Trends in Controlling the Enzymatic Browning of Fruit and Vegetable Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buffer Conditions for PPP-App Binding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize buffer conditions for their protein-protein-protein (PPP)-App binding studies.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why am I observing a low binding signal in my assay?
A low binding signal can be attributed to several factors, including issues with protein concentration, activity, or the buffer composition itself.
Troubleshooting Steps:
-
Verify Protein Concentration and Activity:
-
Optimize Ligand Immobilization (for techniques like SPR/BLI):
-
If immobilizing a ligand, ensure the density is optimal. Low density can lead to a weak signal.[3]
-
-
Increase Analyte Concentration:
-
Buffer Composition:
-
pH: Ensure the buffer pH is optimal for the interaction and protein stability. Most proteins are stable around pH 7.4, but this can vary.[7] It is crucial to choose a buffer with a pKa within one pH unit of your desired pH.[8]
-
Ionic Strength: Some interactions are sensitive to salt concentration. Try titrating the salt concentration (e.g., NaCl) to see if the signal improves.
-
2. How can I reduce high non-specific binding (NSB)?
Non-specific binding occurs when proteins interact with the sensor surface or other components in a non-specific manner, leading to inaccurate results.[1][9]
Troubleshooting Steps:
-
Add Blocking Agents:
-
Include Detergents:
-
Optimize Salt Concentration:
-
Increasing the ionic strength of the buffer can disrupt non-specific electrostatic interactions.
-
-
Use Additives:
-
Change the Surface Chemistry (for SPR/BLI):
-
Select a sensor chip with a surface chemistry designed to minimize NSB.[3]
-
3. My protein appears to be unstable or aggregating in the buffer. What can I do?
Protein instability can lead to loss of function and inaccurate binding data. Optimizing the buffer to maintain protein stability is crucial.[7]
Troubleshooting Steps:
-
Adjust pH:
-
Determine the optimal pH for your protein's stability.[7]
-
-
Add Stabilizing Agents:
-
Include Reducing Agents:
-
For proteins with cysteine residues, adding a reducing agent like DTT or TCEP can prevent the formation of intermolecular disulfide bonds that lead to aggregation.[7]
-
-
Work at an Appropriate Temperature:
-
Proteins are generally more stable at lower temperatures (e.g., 4°C).[7]
-
Data Presentation: Buffer Component Optimization
The following tables summarize common buffer components and their typical concentration ranges for optimizing PPP binding studies.
Table 1: Common Buffer Components and Concentration Ranges
| Component | Typical Concentration Range | Purpose |
| Buffering Agent | 20-100 mM | Maintain a stable pH |
| Salt (e.g., NaCl) | 50-500 mM | Modulate ionic strength, reduce non-specific electrostatic interactions |
| Detergent (e.g., Tween-20) | 0.005-0.1% (v/v) | Reduce non-specific hydrophobic interactions |
| Blocking Agent (e.g., BSA) | 0.1-1% (w/v) | Block non-specific binding sites |
| Stabilizer (e.g., Glycerol) | 5-20% (v/v) | Enhance protein stability and prevent aggregation |
| Reducing Agent (e.g., DTT) | 1-10 mM | Prevent oxidation and disulfide-mediated aggregation |
Table 2: Common Buffering Agents and their pKa Values
| Buffer | pKa at 25°C | Useful pH Range |
| HEPES | 7.5 | 6.8 - 8.2 |
| Tris | 8.1 | 7.5 - 9.0 |
| Phosphate (PBS) | 7.2 | 6.5 - 7.5 |
| MOPS | 7.2 | 6.5 - 7.9 |
| PIPES | 6.8 | 6.1 - 7.5 |
| MES | 6.1 | 5.5 - 6.7 |
Experimental Protocols
Protocol 1: Systematic Buffer Optimization using a Design of Experiments (DoE) Approach
This protocol outlines a systematic approach to screen multiple buffer components simultaneously to identify optimal conditions.
-
Define Factors and Ranges: Identify the key buffer components (factors) to optimize (e.g., pH, salt concentration, detergent concentration) and define a range for each.
-
Experimental Design: Use a DoE software to create a matrix of experimental conditions. This allows for efficient screening of the multifactorial space.[9]
-
Prepare Buffers: Prepare the different buffer formulations as dictated by the experimental design.
-
Perform Binding Assay: Conduct your PPP-App binding assay (e.g., SPR, BLI, or pull-down) using each buffer condition.
-
Data Analysis: Analyze the results to identify the buffer composition that yields the best signal-to-noise ratio and protein stability. Statistical software can be used to model the effects of each component.
-
Validation: Validate the optimal buffer conditions identified in the screen.
Protocol 2: Standard Bio-Layer Interferometry (BLI) Assay for PPP Binding
This protocol provides a general workflow for a BLI experiment.
-
Sensor Hydration: Hydrate the biosensors in the chosen assay buffer for at least 10 minutes.
-
Baseline: Establish a stable baseline by dipping the sensors in assay buffer.
-
Ligand Immobilization: Immobilize one of the binding partners (the ligand) onto the sensor surface.
-
Blocking (Optional but Recommended): To minimize non-specific binding, dip the sensors into a solution containing a blocking agent like BSA or use a dedicated blocking buffer.
-
Association: Move the sensors to wells containing the analyte (the other binding partner) at various concentrations to measure the association rate.
-
Dissociation: Transfer the sensors back to wells containing only the assay buffer to measure the dissociation rate.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the kinetic parameters (k_on, k_off) and the binding affinity (K_D).
Visualizations
Below are diagrams illustrating key concepts and workflows for optimizing buffer conditions.
Caption: Workflow for systematic buffer optimization.
Caption: Strategies to mitigate non-specific binding.
Caption: Factors influencing protein stability in buffer.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Troubleshooting and Optimization Tips for SPR Experiments - Creative Proteomics [creative-proteomics.com]
- 4. Collection - Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak LigandâAnalyte Interactions - ACS Omega - Figshare [acs.figshare.com]
- 5. Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand–Analyte Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressing Nonspecific Binding in Biolayer Interferometry Experiments for Weak Ligand-Analyte Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. Protein Purification Buffer - Sepmag [sepmag.eu]
- 9. Overcoming Non-Specific Binding in Biolayer Interferometry Scientific Article | Sartorius [sartorius.com]
- 10. kmdbioscience.com [kmdbioscience.com]
- 11. Inhibition of Protein-Protein Interactions: Non-Cellular Assay Formats - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Intracellular (p)ppGpp
Welcome to the technical support center for the quantification of the bacterial alarmones, guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying intracellular (p)ppGpp?
A1: The primary methods for quantifying intracellular (p)ppGpp are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). Each method offers distinct advantages and disadvantages in terms of sensitivity, resolution, and throughput.[1][2] TLC is a cost-effective and simple method suitable for simultaneous analysis of multiple samples, especially when using radiolabeling.[2] HPLC provides better resolution and quantification without the need for radiolabeling.[3][4] Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), offers the highest sensitivity and specificity, allowing for absolute quantification.[1][5]
Q2: Which extraction method should I choose for my (p)ppGpp quantification experiment?
A2: The choice of extraction method is critical for accurate (p)ppGpp quantification and depends on the bacterial species and the analytical technique used. Common methods include extraction with formic acid, methanol, or lysozyme treatment followed by acid extraction.[1][6] Methanol extraction has been shown to have a high recovery rate for ppGpp.[1] However, the optimal method should be validated for your specific experimental conditions.[2] For Gram-positive bacteria, which have a thicker cell wall, more rigorous lysis methods like freeze-thaw cycles or enzymatic digestion with lysozyme may be necessary in conjunction with acid extraction.[6][7]
Q3: How can I ensure the stability of (p)ppGpp during extraction and storage?
A3: (p)ppGpp is chemically unstable and prone to degradation, especially under alkaline and acidic conditions at elevated temperatures. To minimize degradation, it is crucial to perform all extraction steps on ice and use ice-cold solvents.[7] Samples should be processed quickly, and extracts should be stored at -80°C until analysis. Repeated freeze-thaw cycles should be avoided.
Q4: Do I need to use internal standards for (p)ppGpp quantification?
A4: Yes, using internal standards is highly recommended for accurate quantification, especially with HPLC and LC-MS/MS.[2][8] Isotope-labeled standards, such as ¹³C- or ¹⁵N-labeled (p)ppGpp, can account for variations in extraction efficiency and sample matrix effects, leading to more precise and reliable results.[5] When using TLC with radiolabeling, normalization to total cellular phosphate or another labeled nucleotide can be performed.
Troubleshooting Guides
Extraction Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no detectable (p)ppGpp | Inefficient cell lysis, especially in Gram-positive bacteria. | Combine chemical extraction (e.g., formic acid) with physical (freeze-thaw cycles) or enzymatic (lysozyme) lysis methods.[6][7] |
| (p)ppGpp degradation during extraction. | Perform all extraction steps on ice with pre-chilled solvents and centrifuge at 4°C.[7] Process samples rapidly. | |
| Low intracellular concentration of (p)ppGpp. | Increase the amount of starting cell material. Use a more sensitive detection method like LC-MS/MS.[1] | |
| Poor recovery of (p)ppGpp | Suboptimal extraction solvent. | Methanol extraction has been reported to have higher recovery rates compared to formic acid.[1] Consider testing different extraction protocols to find the most efficient one for your organism. |
| Loss of sample during processing steps. | Be meticulous during sample handling, especially when transferring supernatants. Consider using techniques like solid-phase extraction (SPE) to enrich for (p)ppGpp.[2] |
Thin-Layer Chromatography (TLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaking or elongated | Sample overload. | Dilute the sample before spotting it on the TLC plate.[9] |
| Inappropriate mobile phase for the sample. | For acidic compounds like (p)ppGpp, adding a small amount of formic or acetic acid to the mobile phase can improve spot shape.[9] | |
| Poor separation of (p)ppGpp from other nucleotides (e.g., GTP, GDP) | Incorrect mobile phase composition. | Use a mobile phase with the appropriate salt concentration and pH. A common mobile phase for separating (p)ppGpp is 1.5 M KH2PO4, pH 3.4.[2][6] |
| One-dimensional TLC is insufficient. | For complex mixtures where (p)ppGpp might co-migrate with other nucleotides like pppApp, two-dimensional TLC is recommended for better resolution.[2] | |
| Faint or invisible spots | Low concentration of (p)ppGpp in the sample. | Concentrate the sample before spotting or increase the amount of radioactivity used for labeling.[9] |
| The compound is not UV-active (for non-radiolabeled detection). | Use a staining method appropriate for nucleotides, or consider a more sensitive detection method.[9] |
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | Column overload. | Inject a smaller volume of the sample or dilute the sample. |
| Incompatibility between sample solvent and mobile phase. | Dissolve the sample in the mobile phase whenever possible.[10] | |
| Column contamination or degradation. | Flush the column with a strong solvent or replace the column if necessary. Use a guard column to protect the analytical column.[10] | |
| Inconsistent retention times | Fluctuations in temperature. | Use a column oven to maintain a stable temperature.[11] |
| Changes in mobile phase composition or flow rate. | Prepare fresh mobile phase daily and ensure the pump is delivering a consistent flow rate.[11] | |
| Air bubbles in the system. | Degas the mobile phase and purge the pump.[12] | |
| Low signal or no peak detected | Low concentration of (p)ppGpp. | Concentrate the sample or use a more sensitive detector (e.g., mass spectrometer). |
| Leak in the system. | Check all fittings for leaks.[12] | |
| Incorrect detector settings. | Optimize detector parameters such as wavelength for UV detection. |
Mass Spectrometry (MS) Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Erroneous quantification of ppGpp due to pppGpp degradation | Loss of a phosphate group from pppGpp during sample preparation or in the ion source. | Use a double-spike isotope dilution method with both ¹³C- and ¹⁵N-labeled standards to correct for this conversion.[5] |
| Low signal intensity | Matrix effects from co-eluting compounds suppressing ionization. | Improve chromatographic separation to reduce co-elution. Use a sample cleanup method like solid-phase extraction (SPE). |
| Inefficient ionization. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow rates). | |
| Presence of artifact peaks | In-source fragmentation or formation of adducts. | Optimize fragmentation energy and other MS parameters. Analyze samples with and without the matrix to identify background ions. |
| Contamination from solvents or sample handling. | Use high-purity solvents and clean sample vials. Run blank injections to check for system contamination. |
Quantitative Data
Table 1: Comparison of (p)ppGpp Extraction Method Efficiencies
| Extraction Method | Recovery Rate of ppGpp Standard | Recovery Rate from Bacterial Suspension | Reference |
| Formic Acid | 41.71% | 44.94% | [1] |
| Lysozyme | 62.23% | 89.42% | [1] |
| Methanol (dried with N2) | 83.08% | 116.50% | [1] |
| Methanol (dried by centrifugation) | 86.15% | 117.34% | [1] |
Note: Recovery rates can vary depending on the specific bacterial strain and experimental conditions.
Experimental Protocols
Protocol 1: (p)ppGpp Extraction with Formic Acid
-
Grow bacterial cells to the desired optical density.
-
Harvest cells by centrifugation at 4°C.
-
Resuspend the cell pellet in a small volume of 10 mM Tris-HCl, pH 8.
-
For Gram-positive bacteria, treat with lysozyme (e.g., 50 mg/ml) and 1% SDS on ice for 30 minutes.[6]
-
Add ice-cold formic acid to a final concentration of 1-2 M.[7][13]
-
Perform several cycles of freezing in liquid nitrogen and thawing on ice to ensure complete lysis.[6]
-
Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet cell debris.[6]
-
Carefully collect the supernatant containing the nucleotide extract.
-
The extract can be stored at -80°C until analysis.
Protocol 2: (p)ppGpp Extraction with Methanol
-
Harvest bacterial cells by centrifugation.
-
Resuspend the cell pellet in a small volume of buffer.
-
Add a larger volume of ice-cold 100% methanol (e.g., 2 mL for a 200 µL sample).[1]
-
Vortex the sample vigorously.
-
Freeze the sample in liquid nitrogen and then thaw on ice. Repeat this freeze-thaw cycle.[1]
-
Centrifuge at 4°C to pellet the precipitate.
-
Collect the supernatant.
-
Repeat the methanol extraction on the pellet and combine the supernatants.[1]
-
Dry the combined supernatant using a speed vacuum or nitrogen stream.[1]
-
Resuspend the dried extract in an appropriate buffer for analysis.
Protocol 3: Thin-Layer Chromatography (TLC) for (p)ppGpp Separation
-
Spot a small volume (2-5 µL) of the nucleotide extract onto a polyethyleneimine (PEI)-cellulose TLC plate.[14]
-
Allow the spot to dry completely.
-
Develop the chromatogram in a sealed tank containing 1.5 M KH2PO4, pH 3.4, as the mobile phase.[6][14]
-
Allow the solvent front to migrate near the top of the plate.
-
Remove the plate from the tank and air dry.
-
For radiolabeled samples, expose the plate to a phosphor screen and visualize using a phosphorimager.[15]
-
Quantify the spot intensities using appropriate software.[16]
Visualizations
Caption: The Stringent Response signaling pathway.
Caption: A general experimental workflow for (p)ppGpp quantification.
Caption: A logical troubleshooting guide for low (p)ppGpp signal.
References
- 1. Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Absolute Quantification of ppGpp and pppGpp by Double-Spike Isotope Dilution Ion Chromatography-High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (p)ppGpp extraction and TLC. [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. silicycle.com [silicycle.com]
- 10. eclass.uoa.gr [eclass.uoa.gr]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. ppGpp extraction and measurement [bio-protocol.org]
- 14. ppGpp assay - Bacterial genetics lab [paineira.usp.br]
- 15. Video: Thin-Layer Chromatography-Based Separation of (p)ppGpp Nucleotides Isolated from Stress-Induced Bacteria - Experiment [jove.com]
- 16. Determination of (p)ppGpp Levels During Stringent Response in Streptomyces coelicolor by Thin Layer Chromatography [bio-protocol.org]
Technical Support Center: Chromatography of ppApp and ATP
Welcome to the technical support center for resolving common issues encountered during the chromatographic analysis of the alarmone ppGpp and the essential nucleotide ATP. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their separation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed for ppGpp and ATP in HPLC?
A1: The most frequently encountered issues are peak tailing, peak broadening, and co-elution with other nucleotides. These problems can compromise the accuracy and resolution of your quantification. Peak tailing often results from secondary interactions between the highly polar analytes and the stationary phase.[1][2] Peak broadening can be caused by several factors including issues with the column, mobile phase, or the HPLC system itself. Co-elution, particularly between ATP and GTP or ppGpp and GDP, is a common challenge due to their similar structures and properties.
Q2: How does mobile phase pH affect the retention and peak shape of ppGpp and ATP?
A2: The pH of the mobile phase is a critical parameter in the separation of ionizable compounds like ppGpp and ATP.[3][4][5][6] Since these molecules contain phosphate groups, their charge state is highly dependent on the pH. Generally, at a lower pH (e.g., around 4.0), the phosphate groups are more protonated, reducing the overall negative charge and leading to increased retention on reversed-phase columns.[3] Conversely, at a neutral or higher pH, the increased negative charge results in decreased retention. Operating at a pH that is too close to the pKa of the analytes can lead to peak splitting or broadening.[5] Therefore, careful optimization of the mobile phase pH is crucial for achieving sharp, symmetrical peaks and adequate retention.
Q3: What is the role of an ion-pairing reagent in the separation of ppGpp and ATP?
A3: Ion-pairing reagents are additives to the mobile phase that are essential for retaining highly polar and charged molecules like ppGpp and ATP on a non-polar stationary phase (e.g., C18).[7][8][9] These reagents, such as tetrabutylammonium, have a hydrophobic tail that interacts with the stationary phase and a charged head that interacts with the negatively charged phosphate groups of the nucleotides.[8] This effectively increases the retention of ppGpp and ATP on the column, allowing for their separation. The concentration of the ion-pairing reagent needs to be optimized; too low a concentration will result in poor retention, while too high a concentration can lead to signal suppression in mass spectrometry and potentially long column equilibration times.[7][10]
Q4: Can ppGpp or ATP degrade during sample preparation or analysis?
A4: Yes, both ppGpp and ATP can be susceptible to degradation. ATP can be hydrolyzed to ADP and AMP, especially if samples are not handled properly (e.g., repeated freeze-thaw cycles).[9] Similarly, ppGpp can be enzymatically degraded in biological samples if not properly quenched. The choice of extraction method is therefore critical to obtain accurate measurements.
Troubleshooting Guides
Guide 1: Resolving Peak Tailing
Peak tailing can significantly impact the accuracy of peak integration and resolution. This guide provides a systematic approach to diagnose and resolve this issue.
Is it a specific peak or all peaks?
-
All Peaks Tailing: This often indicates a physical problem with the column or the system.[2][11]
-
Possible Cause: Column void or contamination at the inlet frit.
-
Solution: Reverse-flush the column (if permissible by the manufacturer). If the problem persists, replace the column.[11]
-
-
Specific Peak Tailing (e.g., ppGpp or ATP): This is more likely due to chemical interactions.
-
Possible Cause: Secondary interactions with the stationary phase (e.g., silanol groups).
-
Solutions:
-
Optimize Mobile Phase pH: Adjust the pH to suppress the ionization of either the analyte or the stationary phase functional groups. For silica-based columns, a lower pH (e.g., 2.5-3.5) can protonate residual silanol groups, reducing their interaction with the negatively charged nucleotides.[12]
-
Adjust Ion-Pairing Reagent Concentration: An inappropriate concentration can contribute to peak tailing. Experiment with slightly increasing or decreasing the concentration.
-
Use an End-Capped Column: These columns have fewer free silanol groups, which can minimize secondary interactions.[1]
-
-
Objective: To determine the optimal mobile phase pH to minimize peak tailing for ppGpp and ATP.
Methodology:
-
Prepare Mobile Phases: Prepare several batches of your aqueous mobile phase component with varying pH values (e.g., 3.0, 4.0, 5.0, 6.0). Use a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH.
-
System Equilibration: Start with the lowest pH mobile phase. Flush the HPLC system and column for at least 20-30 minutes or until a stable baseline is achieved.
-
Inject Standard: Inject a standard solution containing both ppGpp and ATP and record the chromatogram.
-
Sequential Analysis: Increase the pH to the next level. Before injecting the sample, ensure the column is fully equilibrated with the new mobile phase by flushing for an adequate amount of time.
-
Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry or tailing factor for each run to identify the optimal pH that provides the most symmetrical peaks.
Guide 2: Addressing Peak Broadening
Broad peaks can lead to poor resolution and reduced sensitivity. This guide helps identify and rectify the causes of peak broadening.
-
Possible Cause 1: Column-Related Issues
-
Symptom: All peaks are broad.
-
Troubleshooting:
-
Column Contamination: Flush the column with a strong solvent.
-
Column Aging: If the column has been used extensively, its efficiency may have degraded. Replace the column.
-
-
-
Possible Cause 2: Mobile Phase Issues
-
Symptom: Peak shape deteriorates over a sequence of runs.
-
Troubleshooting:
-
Mobile Phase Mismatch: Ensure the sample solvent is compatible with the mobile phase. Ideally, dissolve the sample in the initial mobile phase.
-
Inadequate Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting a run, especially when using gradient elution.
-
-
-
Possible Cause 3: System Issues
-
Symptom: Sudden onset of broad peaks.
-
Troubleshooting:
-
Extra-Column Volume: Check for excessive tubing length or large-diameter tubing between the injector, column, and detector.[13]
-
Detector Settings: Ensure the detector sampling rate is appropriate for the peak width.
-
-
Guide 3: Resolving Co-elution of ppGpp and ATP
Co-elution can make accurate quantification impossible. The following steps can help improve the separation between ppGpp and ATP.
-
Strategy 1: Modify the Mobile Phase
-
Adjust pH: As shown in the table below, changing the pH can alter the retention times of ppGpp and ATP differently, potentially improving their separation.
-
Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
-
Strategy 2: Change the Stationary Phase
-
If optimizing the mobile phase is insufficient, consider a different column chemistry. While C18 columns are common, other phases like phenyl-hexyl or embedded-polar group (EPG) columns may offer different selectivity for nucleotides. For highly polar analytes like ppGpp and ATP, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be an option.
-
-
Strategy 3: Adjust Ion-Pairing Conditions
-
Reagent Type: Different ion-pairing reagents (e.g., tetrabutylammonium vs. tetrapropylammonium) can provide different selectivities.
-
Concentration: Fine-tuning the concentration of the ion-pairing reagent can impact the differential retention of ppGpp and ATP.
-
Data Presentation
Table 1: Illustrative Effect of Mobile Phase pH on Retention Time
| pH | Analyte | Expected Retention Time (min) | Expected Peak Shape |
| 4.0 | ATP | Longer | Good |
| 4.0 | ppGpp | Longer | Good |
| 7.0 | ATP | Shorter | May show tailing |
| 7.0 | ppGpp | Shorter | May show tailing |
Note: This table illustrates the general trend. Actual retention times will vary based on the specific column, mobile phase composition, and flow rate.
Table 2: Comparison of Stationary Phases for Nucleotide Separation
| Stationary Phase | Principle of Separation | Advantages for ppGpp/ATP | Disadvantages |
| C18 (Reversed-Phase) | Hydrophobic interactions (with ion-pairing) | Widely available, good for separating a range of polarities. | Requires ion-pairing reagents for retention of highly polar ppGpp and ATP. |
| SAX (Strong Anion Exchange) | Ionic interactions | Excellent for separating negatively charged molecules like nucleotides based on charge. | Can be sensitive to mobile phase ionic strength and pH; may have lower efficiency than RP. |
Mandatory Visualizations
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moravek.com [moravek.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. An ion-pair reversed-phase HPLC method for determination of fresh tissue adenine nucleotides avoiding freeze-thaw degradation of ATP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reversed-Phase Ion-Pair Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry for Separation, Sequencing and Mapping of Sites of Base Modification of Isomeric Oligonucleotide Adducts using Monolithic Column - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioanalysis of Oligonucleotide by LC–MS: Effects of Ion Pairing Regents and Recent Advances in Ion-Pairing-Free Analytical Strategies [mdpi.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
Technical Support Center: Strategies to Increase Expression of Soluble RSH Enzymes
Welcome to the technical support center for the expression of soluble Recombinant Soluble Human (RSH) enzymes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields of soluble RSH enzymes?
A1: Low yields of soluble RSH enzymes can stem from several factors, including issues with the expression vector or insert, suboptimal induction conditions, and the inherent properties of the protein itself.[1] It is also possible that the protein is being expressed but is insoluble, forming inclusion bodies.[2]
Q2: How can I optimize my expression vector for better solubility?
A2: Vector optimization is crucial for successful soluble protein expression.[3] Key considerations include the choice of promoter, the use of solubility-enhancing fusion tags, and ensuring the integrity of your cloned gene. A strong, tightly regulated promoter can control the expression rate, preventing the overwhelming of the cell's folding machinery.[4] Adding a fusion tag, such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST), can significantly improve the solubility of the target protein.[5][6] It is also essential to verify the correctness of your plasmid construct through sequencing to rule out any mutations that could affect expression.[1]
Q3: My RSH enzyme is expressed, but it's insoluble and forms inclusion bodies. How can I improve its solubility?
A3: The formation of inclusion bodies is a common challenge when overexpressing recombinant proteins in hosts like E. coli.[7][8] These are aggregates of misfolded proteins.[5] To improve solubility, you can try several strategies:
-
Lower the induction temperature: Reducing the temperature to 15-25°C slows down protein synthesis, which can give the protein more time to fold correctly.[9][10]
-
Reduce the inducer concentration: Lowering the concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, potentially improving solubility.[9][11]
-
Co-express with molecular chaperones: Chaperones are proteins that assist in the correct folding of other proteins.[12][13] Co-expressing your RSH enzyme with chaperones like DnaK/DnaJ/GrpE or GroEL/GroES can enhance its solubility.[14]
-
Use a different expression host: Some E. coli strains are specifically engineered to promote soluble expression or disulfide bond formation.[4][9]
-
Add a solubility-enhancing fusion tag: Fusing your protein to a highly soluble partner like MBP, GST, or SUMO can significantly increase its solubility.[6][15][16]
Q4: What is codon optimization, and can it help with soluble protein expression?
A4: Codon optimization is the process of modifying the gene sequence of your target protein to use codons that are more frequently used by the expression host, without changing the amino acid sequence.[17][18] This can improve the efficiency and accuracy of translation, leading to higher yields of soluble protein.[19][20] By avoiding rare codons, you can prevent translational stalling, which can sometimes lead to misfolding and aggregation.[9]
Q5: If my protein remains in inclusion bodies, is it still usable?
A5: Yes, it is often possible to recover functional protein from inclusion bodies through a process of denaturation and refolding.[8] This typically involves solubilizing the inclusion bodies with strong denaturants like urea or guanidine hydrochloride, followed by a refolding step where the denaturant is removed.[21][22] However, optimizing the refolding protocol for each protein can be a time-consuming process.[8]
Troubleshooting Guides
Issue 1: Low or No Expression of the RSH Enzyme
If you are observing very low or no expression of your target RSH enzyme, consider the following potential causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Vector/Insert Integrity Issues | 1. Sequence Verification: Re-sequence your plasmid construct to confirm the correct open reading frame and the absence of any mutations (e.g., premature stop codons).[1] 2. Promoter Integrity: Ensure the promoter region is intact and functional. |
| Suboptimal Induction | 1. Inducer Concentration: Titrate the inducer concentration (e.g., 0.01 mM to 1 mM IPTG) to find the optimal level for your protein.[11][23] 2. Induction Time and Temperature: Optimize the post-induction incubation time and temperature. Lower temperatures often require longer induction times.[10] 3. Cell Density at Induction: Induce expression during the mid-log phase of cell growth (OD600 of 0.4-0.8).[11] |
| Codon Bias | 1. Codon Usage Analysis: Analyze the codon usage of your gene for the chosen expression host.[1] 2. Gene Synthesis: If significant codon bias is detected, consider re-synthesizing the gene with optimized codons.[9][19] 3. Use Specialized Host Strains: Alternatively, use an E. coli strain that is engineered to express tRNAs for rare codons.[9] |
| Protein Toxicity | 1. Use a Tightly Regulated Promoter: Employ an expression system with very low basal expression to prevent leaky expression of a toxic protein.[4] 2. Lower Expression Levels: Reduce the expression level by using a weaker promoter, lower inducer concentration, or lower copy number plasmid.[4][10] |
Issue 2: RSH Enzyme is Expressed but Insoluble (Inclusion Bodies)
If your RSH enzyme is being expressed but is found predominantly in the insoluble fraction, use the following guide to improve its solubility:
| Strategy | Detailed Approach |
| Optimize Culture Conditions | 1. Lower Temperature: After induction, lower the culture temperature to a range of 15-25°C.[9][10] 2. Reduce Inducer Concentration: Use the lowest concentration of inducer that still provides reasonable expression.[9][23] 3. Media Composition: Experiment with different growth media, as some specialized media can enhance protein solubility.[24][25] Adding supplements like osmolytes (e.g., proline) can also help prevent aggregation.[26] |
| Genetic Modifications | 1. Solubility-Enhancing Fusion Tags: Fuse your RSH enzyme to a highly soluble protein tag such as Maltose-Binding Protein (MBP), Glutathione S-transferase (GST), or Small Ubiquitin-like Modifier (SUMO).[6][15][16] 2. Co-expression with Chaperones: Co-transform your expression plasmid with a second plasmid that expresses molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE).[12][13][14] |
| Host Strain Selection | 1. Test Different Strains: Screen a variety of E. coli expression strains. Some strains are engineered to have a more oxidizing cytoplasm to promote disulfide bond formation, while others have modifications to enhance the expression of difficult proteins.[4][7] |
| Protein Refolding from Inclusion Bodies | 1. Isolation and Solubilization: Isolate the inclusion bodies from the cell lysate and solubilize them using strong denaturants (e.g., 8M urea or 6M guanidine hydrochloride).[21][22] 2. Refolding: Remove the denaturant gradually through methods like dialysis, dilution, or on-column refolding to allow the protein to refold into its native conformation.[22][27][28] |
Quantitative Data Summary
Table 1: Comparison of Common Solubility-Enhancing Fusion Tags
| Fusion Tag | Size (kDa) | Solubilizing Mechanism | Purification Method | Notes |
| His-tag | ~1 | Does not significantly enhance solubility. | Immobilized Metal Affinity Chromatography (IMAC) | Small size is less likely to interfere with protein function.[6] |
| GST (Glutathione S-transferase) | ~26 | Acts as a soluble protein partner.[5] | Glutathione Affinity Chromatography | Can dimerize, which may or may not be desirable.[16] |
| MBP (Maltose-Binding Protein) | ~42 | Highly soluble protein that can chaperone folding.[7][29] | Amylose Affinity Chromatography | One of the most effective solubility enhancers.[7] |
| Trx (Thioredoxin) | ~12 | A small, stable, and highly soluble protein.[29] | No direct affinity; requires a secondary tag like His-tag for purification. | Can also promote disulfide bond formation in the cytoplasm.[30] |
| NusA | ~55 | Large, highly soluble protein that can also slow translation, aiding in proper folding.[7][30] | No direct affinity; requires a secondary tag for purification. | Very effective for highly insoluble proteins.[7] |
| SUMO (Small Ubiquitin-like Modifier) | ~12 | Enhances solubility and can be specifically cleaved by SUMO proteases.[16][29] | No direct affinity; requires a secondary tag for purification. | Allows for scarless removal of the tag in many cases.[16] |
Experimental Protocols
Protocol 1: Optimization of Expression Temperature
Objective: To determine the optimal temperature for maximizing the soluble expression of an RSH enzyme.
Methodology:
-
Transform the expression plasmid into a suitable E. coli host strain.
-
Inoculate a single colony into 5 mL of appropriate growth medium with antibiotic and grow overnight at 37°C with shaking.
-
Inoculate 1 L of fresh medium with the overnight culture to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.4-0.6.[11]
-
Divide the culture into four separate flasks.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
Incubate each of the four cultures at a different temperature: 37°C, 30°C, 25°C, and 18°C.[1]
-
Continue incubation with shaking for a predetermined time (e.g., 4 hours for 37°C and 30°C, 6 hours for 25°C, and overnight for 18°C).[1][10]
-
Harvest the cells by centrifugation.
-
Lyse a small, equivalent amount of cells from each culture and separate the soluble and insoluble fractions by centrifugation.
-
Analyze the total cell lysate, soluble fraction, and insoluble fraction for each temperature by SDS-PAGE to determine the condition that yields the highest amount of soluble RSH enzyme.
Protocol 2: Co-expression with Molecular Chaperones
Objective: To enhance the solubility of an RSH enzyme by co-expressing it with a chaperone system.
Methodology:
-
Obtain a compatible plasmid encoding a chaperone system (e.g., pKJE7 for DnaK-DnaJ-GrpE).[14]
-
Co-transform the E. coli expression host with both the RSH enzyme expression plasmid and the chaperone plasmid.
-
Select for co-transformants on agar plates containing the antibiotics for both plasmids.
-
Inoculate a single colony into 5 mL of growth medium with both antibiotics and grow overnight at 37°C.
-
Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.4-0.6.
-
Induce the expression of the chaperones according to the manufacturer's instructions (this may involve adding a different inducer, like L-arabinose, prior to inducing the target protein).
-
Induce the expression of the RSH enzyme (e.g., with IPTG).
-
Incubate the culture at an optimized temperature (e.g., 25°C) for an appropriate duration.
-
Harvest the cells and analyze the soluble and insoluble fractions by SDS-PAGE to assess the impact of chaperone co-expression on the solubility of the RSH enzyme.
Visualizations
Caption: Workflow for optimizing soluble RSH enzyme expression.
References
- 1. benchchem.com [benchchem.com]
- 2. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 3. Optimizing Protein Yield in E. coli Expression Systems [synapse.patsnap.com]
- 4. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Soluble expression of recombinant proteins in the cytoplasm of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 10. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. An overview on molecular chaperones enhancing solubility of expressed recombinant proteins with correct folding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Co-Expression of Chaperones for Improvement of Soluble Expression and Purification of An Anti-HER2 scFv in Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fusion Tags Enhance the Solubility - Biologicscorp [biologicscorp.com]
- 16. goldbio.com [goldbio.com]
- 17. bonopusbio.com [bonopusbio.com]
- 18. Codon Optimization for Protein Expression Service - CD Biosynsis [biosynsis.com]
- 19. youtube.com [youtube.com]
- 20. Codon optimization and factorial screening for enhanced soluble expression of human ciliary neurotrophic factor in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 21. US8067201B2 - Methods for protein refolding - Google Patents [patents.google.com]
- 22. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Additivities for Soluble Recombinant Protein Expression in Cytoplasm of Escherichia coli [mdpi.com]
- 24. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters | Springer Nature Experiments [experiments.springernature.com]
- 25. Optimizing Expression and Solubility of Proteins in E. coli Using Modified Media and Induction Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Inhibition of protein aggregation in vitro and in vivo by a natural osmoprotectant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. ipo.lbl.gov [ipo.lbl.gov]
- 28. jabonline.in [jabonline.in]
- 29. Fusion Tag Protein Types and Advances in Fusion Tags - FineTest Protein [fn-test.com]
- 30. Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: pppApp Measurement in Cellular Stress
This technical support center provides troubleshooting guidance for researchers encountering artifacts in the measurement of adenosine 5'-triphosphate-3'-diphosphate (pppApp) during cellular stress experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its measurement challenging under cellular stress?
A1: this compound is a nucleotide second messenger, analogous to the well-studied (p)ppGpp, that is involved in bacterial stress responses. Measuring this compound accurately in stressed cells is challenging due to its structural similarity to other highly abundant nucleotides and the dynamic changes in the cellular metabolic landscape that occur during stress. These factors can lead to a variety of analytical artifacts, resulting in misinterpretation of data.
Q2: What are the most common artifacts encountered in this compound measurement?
A2: The most common artifacts include:
-
Co-elution or Co-migration: this compound can be difficult to separate from other nucleotides like ppGpp and GDP in certain chromatographic systems.[1][2]
-
Lack of Assay Specificity: Some detection methods are not specific for this compound and can cross-react with other phosphorylated molecules.
-
Sample Preparation Errors: The methods used for cell lysis, nucleotide extraction, and sample handling can introduce significant artifacts, including degradation of this compound or incomplete extraction.[3]
-
Interference from Cellular Matrix: The complex mixture of molecules within a cell extract can interfere with the detection signal.
Q3: My this compound levels seem unexpectedly high/low in stressed cells. What could be the cause?
A3: Unexpected this compound levels can be due to several factors:
-
High readings: May result from co-elution with another abundant nucleotide that is also induced by the stress condition, or non-specific detection.
-
Low readings: Could be caused by degradation of this compound during sample preparation, inefficient extraction, or rapid turnover in the cell.[3] It is also possible that the specific stressor you are using does not induce this compound synthesis in your model organism.
Q4: How can I confirm the identity of the molecule I am measuring as this compound?
A4: Confirmation of this compound identity is crucial. The gold standard is mass spectrometry (MS), which provides mass-to-charge ratio information for definitive identification.[1][4] For chromatographic methods, co-migration with a pure this compound standard in multiple, distinct separation systems (e.g., two-dimensional thin-layer chromatography) can increase confidence.[1]
Troubleshooting Guides
Issue 1: Poor Resolution and Co-elution in Chromatography
Question: My chromatogram (TLC or HPLC) shows a peak that I suspect is this compound, but it's not well-resolved from other peaks. How can I improve the separation?
Answer:
Poor resolution is a common problem, especially with one-dimensional TLC where this compound can co-migrate with ppGpp or GDP.[1][2]
Troubleshooting Steps:
-
Switch to Two-Dimensional TLC (2D-TLC): This is a highly recommended method for resolving complex nucleotide mixtures.[1] By using two different solvent systems in orthogonal directions, you can achieve much better separation.
-
Optimize HPLC Method:
-
Ion-Pair Reverse Phase (IPRP) HPLC: This technique can significantly improve the resolution of different nucleotides.[1][4]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC, especially when coupled with MS, has been shown to successfully separate this compound from ppApp and other nucleotides.[1][4]
-
-
Use High-Purity Standards: Always run a pure this compound standard alongside your samples to confirm retention time or migration distance.
Issue 2: Non-specific Signal in Fluorescence or Colorimetric Assays
Question: I'm using a fluorescent/colorimetric assay to measure this compound, but I'm concerned about non-specific signals, especially in my stressed cell lysates.
Answer:
Fluorescent and colorimetric assays can be prone to interference from other molecules in the cell extract, leading to artificially high readings.
Troubleshooting Steps:
-
Validate Assay Specificity: Test your assay's cross-reactivity with other relevant nucleotides (e.g., ATP, ADP, AMP, ppGpp, pGpp, GTP, GDP) at physiologically relevant concentrations.
-
Include Proper Controls:
-
Blank: A sample with all reaction components except the cell lysate.
-
Negative Control: Lysate from unstressed cells or a mutant strain that cannot produce this compound.
-
-
Purify this compound Before Measurement: If specificity remains an issue, consider partially purifying this compound from the cell extract using techniques like solid-phase extraction (SPE) before performing the assay.
-
Confirm with an Orthogonal Method: Validate your findings using a more specific method like HPLC-MS.
Issue 3: Artifacts from Sample Preparation
Question: I'm worried that my sample preparation protocol is affecting my this compound measurements. What are the best practices to minimize these artifacts?
Answer:
Sample preparation is a critical step where many artifacts can be introduced.[3] The choice of cell harvesting and nucleotide extraction method is paramount.
Troubleshooting Steps:
-
Cell Harvesting: Avoid slow methods like centrifugation, which can alter nucleotide pools.[3] Rapid filtration is a preferred method.
-
Nucleotide Extraction:
-
Avoid Harsh Acids: Perchloric acid and trichloroacetic acid (TCA) can cause degradation of phosphorylated nucleotides.[3]
-
Use Cold Solvents: Perform extractions on ice to minimize enzymatic activity and chemical degradation.
-
Methanol Extraction: Cold methanol extraction has been shown to be effective for recovering (p)ppGpp and is a good starting point for this compound.
-
-
Include Internal Standards: The use of stable isotope-labeled standards (e.g., 13C- or 15N-labeled this compound) is highly recommended, especially for MS-based quantification, to account for losses during sample processing.[1]
Data Presentation
Table 1: Comparison of this compound Detection Methods and Potential for Artifacts
| Detection Method | Specificity | Common Artifacts | Mitigation Strategies |
| 1D-TLC | Low | Co-migration with ppGpp and GDP.[1][2] | Use 2D-TLC; run standards. |
| 2D-TLC | Moderate to High | Spot misidentification. | Use standards; autoradiography for radiolabeled nucleotides. |
| HPLC-UV | Moderate | Co-elution with other UV-absorbing molecules. | Optimize chromatography; use standards; fraction collection and confirmation. |
| HPLC-MS | High | Ion suppression from matrix; in-source fragmentation. | Use internal standards; optimize MS parameters; sample cleanup. |
| Fluorescent Sensors | Moderate to High | Cross-reactivity with other nucleotides; photobleaching. | Characterize sensor specificity; use appropriate controls. |
| Colorimetric Assays | Low | Interference from free phosphate and other cellular components.[5] | Not recommended for quantitative analysis in complex samples. |
Experimental Protocols
Protocol 1: Nucleotide Extraction from Bacterial Cells for this compound Analysis
This protocol is optimized to minimize degradation and loss of this compound during extraction.
Materials:
-
Bacterial cell culture
-
Liquid nitrogen
-
60% Methanol (-20°C)
-
Extraction Buffer: 40% Methanol, 0.1% Formic Acid (-20°C)
-
High-speed refrigerated centrifuge
-
Lyophilizer or vacuum concentrator
Procedure:
-
Rapid Harvesting: Quickly filter a known volume of your bacterial culture through a 0.22 µm filter. Immediately plunge the filter into liquid nitrogen to quench all metabolic activity.
-
Cell Lysis and Extraction:
-
Transfer the frozen filter to a pre-chilled tube containing 1 mL of cold (-20°C) 60% methanol.
-
Vortex vigorously for 1 minute to lyse the cells and release the nucleotides.
-
Incubate at -20°C for 30 minutes.
-
-
Precipitate Removal: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant to a new pre-chilled tube.
-
Drying: Dry the nucleotide extract using a lyophilizer or a vacuum concentrator.
-
Reconstitution: Resuspend the dried pellet in a small, known volume of a suitable buffer for your downstream analysis (e.g., mobile phase for HPLC).
Protocol 2: Two-Dimensional Thin-Layer Chromatography (2D-TLC) for this compound Separation
This protocol provides enhanced resolution of this compound from other nucleotides.
Materials:
-
PEI-Cellulose TLC plates
-
TLC development chambers
-
Solvent System 1 (e.g., 3.3 M ammonium formate, 4.2% boric acid, pH 7.0)
-
Solvent System 2 (e.g., 0.85 M KH2PO4, pH 3.4)[2]
-
Phosphorimager or autoradiography film (for radiolabeled samples)
-
This compound standard
Procedure:
-
Sample Spotting: Carefully spot your extracted nucleotide sample (and a this compound standard) onto the bottom left corner of a PEI-Cellulose TLC plate.
-
First Dimension: Place the TLC plate in a chamber equilibrated with Solvent System 1. Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Drying: Remove the plate and dry it completely.
-
Second Dimension: Rotate the plate 90 degrees counter-clockwise so that the separated spots from the first dimension are on the bottom. Place the plate in a new chamber equilibrated with Solvent System 2.
-
Development and Visualization: Allow the solvent to migrate to the top. After drying, visualize the spots using a phosphorimager (for 32P-labeled nucleotides) or under UV light. The position of this compound can be confirmed by comparing it to the standard.
Mandatory Visualizations
Caption: Cellular stress triggers the synthesis and accumulation of this compound.
Caption: Recommended workflow for this compound measurement from stressed cells.
Caption: Troubleshooting logic for artifacts in this compound measurement.
References
- 1. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and this compound in vitro and in vivo, and Leads to Discovery of this compound Synthesis in Escherichia coli [frontiersin.org]
- 3. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods [frontiersin.org]
- 5. Direct detection of stringent alarmones (pp)pGpp using malachite green [microbialcell.com]
Refinement of protocols for studying pppApp in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for studying pppApp in vivo.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how is it related to the stringent response?
Guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), collectively known as (p)ppGpp, are alarmones that mediate the stringent response in bacteria, a crucial survival mechanism during nutrient starvation.[1][2] Recently, another alarmone, adenosine 5'-triphosphate 3'-diphosphate (this compound), has been identified.[3] It is synthesized by certain RelA/SpoT homolog (RSH) enzymes and may play a distinct regulatory role in cellular processes, sometimes acting antagonistically to (p)ppGpp.[1][3]
Q2: Which enzymes are responsible for this compound synthesis in vivo?
Certain RSH enzymes have been shown to synthesize this compound. For instance, the RSH from Methylobacterium extorquens (RSHMex) can synthesize both (p)ppGpp and this compound.[3] While classic RelA/SpoT enzymes primarily synthesize (p)ppGpp from GTP/GDP and ATP, some RSH enzymes can utilize ATP as both the pyrophosphate donor and acceptor, leading to this compound formation.[2][3] The presence and activity of such enzymes will determine the potential for in vivo this compound production in a given bacterial species.
Q3: What are the known or hypothesized functions of this compound in vivo?
While research is ongoing, this compound is emerging as a significant regulatory molecule. In vitro studies have shown that, unlike (p)ppGpp which typically inhibits ribosomal RNA (rRNA) transcription, this compound can activate the E. coli ribosomal promoter rrnB P1.[3] This suggests that this compound may have roles in modulating transcription and other cellular processes, potentially counteracting the effects of (p)ppGpp.[1][3] Its discovery has raised questions about its contribution to the overall stringent response and bacterial physiology.[3]
Q4: Can I use a (p)ppGpp-specific riboswitch reporter to measure this compound?
Most currently characterized (p)ppGpp-responsive riboswitches are selective for guanosine-based alarmones and may not respond to this compound.[4] However, aptamers with a preference for pppGpp or ppGpp have been identified, suggesting that specific aptamers for this compound could exist or be engineered.[4] For specific detection of this compound using a reporter system, a this compound-specific riboswitch or aptamer would be necessary.[5][6][7]
Troubleshooting Guide
Issue 1: Difficulty distinguishing this compound from ppGpp in my nucleotide extracts.
-
Problem: this compound and ppGpp co-migrate on standard one-dimensional thin-layer chromatography (1D-TLC) plates using 1 M KH2PO4 (pH 3.4) as the solvent.[3][8] This is a common and significant challenge in accurately quantifying this compound.
-
Solution 1: Two-Dimensional Thin-Layer Chromatography (2D-TLC): Employ a 2D-TLC system to achieve better separation of nucleotide pools.[3][8] Different solvent systems in each dimension can resolve the co-migrating species.
-
Solution 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a more robust method for separation and quantification.[9]
-
Logical Workflow for Method Selection:
Issue 2: Low or undetectable levels of this compound in vivo.
-
Problem: The intracellular concentration of this compound may be very low under standard laboratory conditions, making it difficult to detect.
-
Solution 1: Bacterial Strain and Growth Conditions:
-
Ensure the bacterial species you are studying possesses an RSH enzyme capable of synthesizing this compound. [3] * Experiment with different growth conditions and stressors. While conditions for inducing high levels of this compound are still being explored, nutrient limitation or other stresses that activate the stringent response are logical starting points. [3]
-
-
Solution 2: Sensitive Detection Methods:
-
Solution 3: Optimize Nucleotide Extraction:
-
Use an efficient extraction method to minimize degradation and loss of this compound. Cold acid extraction (e.g., with formic acid) is common, but methanol-based extractions have also been shown to have good recovery rates. [10][11] * Process samples quickly and keep them on ice to prevent enzymatic degradation of nucleotides.
-
Issue 3: Inconsistent results from riboswitch-based reporter assays.
-
Problem: If you are attempting to adapt a (p)ppGpp reporter for this compound, you may see no response or inconsistent results due to a lack of specificity.
-
Solution 1: Validate Aptamer Specificity: In vitro binding assays are essential to confirm if the riboswitch or aptamer you are using binds to this compound and with what affinity.
-
Solution 2: Use a Control Strain: A strain deficient in this compound synthesis (e.g., a knockout of the relevant RSH enzyme) is a critical negative control to ensure that any observed signal is indeed this compound-dependent.
-
Solution 3: Consider Reporter Stability: The stability of the reporter protein (e.g., luciferase) can affect the dynamic range and temporal resolution of your assay. [4]Unstable reporters are often preferred for monitoring dynamic changes. [4]
Experimental Protocols
1. In Vivo Radiolabeling and Nucleotide Extraction
This protocol is adapted from methods for (p)ppGpp detection and is suitable for enhancing the detection of low-abundance nucleotides like this compound. [3][8]
-
Objective: To label cellular nucleotide pools with radioactive phosphate for sensitive detection.
-
Methodology:
-
Grow bacterial cells in a low-phosphate defined medium to an early-to-mid logarithmic phase.
-
Add 32P- or 33P-orthophosphate to the culture and continue incubation to allow for incorporation into the cellular nucleotide pools.
-
Induce the condition expected to trigger this compound synthesis (e.g., nutrient starvation).
-
Harvest cells rapidly by centrifugation or filtration. [10] 5. Extract nucleotides by resuspending the cell pellet in an ice-cold extraction buffer, such as 1 M formic acid.
-
Centrifuge to pellet cell debris.
-
Collect the supernatant containing the nucleotide extract.
-
Store the extract at -20°C or below until analysis.
-
2. 2D-TLC for this compound and ppGpp Separation
-
Objective: To resolve this compound and ppGpp from other nucleotides. [3]* Methodology:
-
Spot the radiolabeled nucleotide extract onto a polyethyleneimine (PEI)-cellulose TLC plate.
-
Develop the plate in the first dimension using an appropriate solvent system.
-
Air dry the plate thoroughly.
-
Rotate the plate 90 degrees and develop it in the second dimension using a different solvent system.
-
Dry the plate again.
-
Visualize the separated nucleotides by autoradiography or phosphorimaging.
-
Identify spots by comparing their positions to known standards.
-
Data Presentation
Table 1: Comparison of In Vivo Nucleotide Detection Methods
| Method | Principle | Resolution | Sensitivity | Throughput | Key Considerations |
| 1D-TLC | Separation by chromatography | Low (this compound and ppGpp co-migrate) | Moderate (enhanced with radiolabeling) | High | Not suitable for accurate this compound quantification if ppGpp is present. [3][8] |
| 2D-TLC | Two-dimensional chromatography | Good | Moderate to High | Low | Can resolve this compound and ppGpp. [3][8] |
| HPLC-MS | Chromatography coupled with mass spectrometry | Very High | High | Moderate | Provides accurate quantification and confirmation of molecular identity. [9] |
| Capillary Electrophoresis (CE)-MS | Separation by electrophoresis coupled with MS | High | High | Moderate | Can detect various nucleotide derivatives. [8][9] |
| Riboswitch Reporters | Ligand-induced gene expression | Specific to the aptamer | High (in vivo) | High | Requires a this compound-specific aptamer; provides dynamic, real-time data. [4][6] |
Visualizations
References
- 1. Crosstalk between (p)ppGpp and other nucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The stringent response and physiological roles of (pp)pGpp in bacteria: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Frontiers | Methylobacterium extorquens RSH Enzyme Synthesizes (p)ppGpp and this compound in vitro and in vivo, and Leads to Discovery of this compound Synthesis in Escherichia coli [frontiersin.org]
- 4. Analysis of (p)ppGpp metabolism and signaling using a dynamic luminescent reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An in vivo high-throughput screening for riboswitch ligands using a reverse reporter gene system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Live-Cell Imaging of Guanosine Tetra- and Pentaphosphate (p)ppGpp with RNA-based Fluorescent Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods [frontiersin.org]
- 9. How to quantify magic spots - a brief overview of (p)ppGpp detection and quantitation methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC-based quantification of bacterial housekeeping nucleotides and alarmone messengers ppGpp and pppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Extraction and detection of guanosine 5′-diphosphate-3′-diphosphate in amino acid starvation cells of Clavibacter michiganensis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Potent Inhibition of PurF by Alarmones: A Comparative Analysis of ppApp and ppGpp
For Immediate Release
In the intricate world of bacterial signaling and metabolism, the alarmones ppGpp and ppApp play a crucial role in the stringent response, a survival mechanism triggered by nutritional stress. A key target of these signaling molecules is the enzyme PurF (glutamine phosphoribosylpyrophosphate amidotransferase), which catalyzes the first committed step in de novo purine biosynthesis. This guide provides a detailed comparison of the inhibitory effects of ppApp versus ppGpp on PurF, supported by experimental data, to inform researchers, scientists, and drug development professionals in their exploration of novel antimicrobial strategies.
Quantitative Comparison of Inhibitory Potency
Experimental evidence demonstrates that both ppApp and ppGpp are potent inhibitors of PurF. The inhibitory concentrations (IC50) for both alarmones are in the low micromolar range, indicating a strong binding affinity and effective inhibition of PurF activity. The data suggests that ppApp and ppGpp exhibit comparable inhibitory potency against PurF.
| Inhibitor | Target Enzyme | IC50 (µM, approximate) |
| ppApp | PurF | ~150 |
| ppGpp | PurF | ~150 |
Note: IC50 values are estimated from graphical data presented in Ahmad et al., 2019.
Signaling Pathway and Inhibition Mechanism
Under conditions of nutritional stress, such as amino acid starvation, bacteria synthesize the alarmones (p)ppGpp and (p)ppApp. These molecules act as global regulators of cellular processes, including the downregulation of nucleotide biosynthesis to conserve resources. Both ppGpp and ppApp directly bind to an allosteric site on the PurF enzyme, leading to conformational changes that inhibit its catalytic activity. This inhibition effectively blocks the de novo purine biosynthesis pathway at its entry point, preventing the synthesis of essential purine nucleotides.[1][2]
Experimental Protocols
The following sections detail the methodologies used to characterize the interaction and inhibition of PurF by ppApp and ppGpp.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Isothermal Titration Calorimetry is a technique used to measure the heat changes that occur upon the binding of two molecules, providing information on binding affinity, stoichiometry, and thermodynamics.
Methodology:
-
Protein and Ligand Preparation:
-
Recombinant PurF from E. coli (PurFEC) is purified and dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2).
-
A concentrated stock of pppApp or ppGpp is prepared in the same ITC buffer.
-
-
ITC Experiment:
-
The sample cell of the calorimeter is filled with a solution of PurFEC, typically at a concentration of 100 µM.
-
The injection syringe is filled with a solution of the ligand (this compound or ppGpp), typically at a concentration of 1 mM.
-
The experiment consists of a series of small injections of the ligand into the sample cell while the heat evolved or absorbed is measured.
-
A control experiment is performed by injecting the ligand into the buffer alone to account for the heat of dilution.
-
-
Data Analysis:
-
The raw ITC data, a series of heat-change peaks, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
-
PurF Enzyme Activity Assay
The enzymatic activity of PurF is measured by monitoring the production of its product, 5-phosphoribosylamine (PRA), or the consumption of its substrates, phosphoribosyl pyrophosphate (PRPP) and glutamine. The inhibitory effect of ppApp and ppGpp is determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitors.
Methodology:
-
Reaction Mixture Preparation:
-
A reaction buffer is prepared (e.g., 50 mM HEPES pH 8.0, 100 mM KCl, 10 mM MgCl2, 500 µM PRPP, 2 mM glutamine).
-
Serial dilutions of ppApp and ppGpp are prepared in the reaction buffer.
-
-
Enzyme Assay:
-
Purified PurF enzyme (e.g., from Pseudomonas aeruginosa, PurFPA) is added to the reaction mixtures containing different concentrations of the inhibitors.
-
The reactions are initiated by the addition of the enzyme and incubated at a constant temperature (e.g., 37°C).
-
The reaction is stopped after a specific time by heat inactivation or the addition of a quenching agent.
-
-
Product Quantification:
-
The amount of product formed (or substrate consumed) is quantified using a suitable method, such as a colorimetric assay or by coupling the reaction to a subsequent enzymatic reaction that produces a detectable signal.
-
-
Data Analysis:
-
The enzyme activity at each inhibitor concentration is calculated and expressed as a percentage of the activity in the absence of the inhibitor.
-
The data is plotted as percent inhibition versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
Conclusion
Both ppApp and ppGpp are highly effective inhibitors of PurF, a critical enzyme in the de novo purine biosynthesis pathway.[1][2][3] Their comparable, low micromolar IC50 values underscore their significance as key regulators of bacterial metabolism during stress. The direct inhibition of PurF by these alarmones represents a fundamental mechanism for bacterial survival and adaptation. Understanding the nuances of this inhibition is paramount for the development of novel antimicrobial agents that target essential bacterial metabolic pathways. The experimental protocols outlined in this guide provide a framework for the continued investigation of these and other inhibitors of bacterial purine biosynthesis.
References
Unveiling pppApp Synthesis: A Novel T6SS Effector Mechanism for Bacterial Warfare
A Comparative Guide to the Validation of pppApp-Synthesizing Toxins
In the intricate battlefield of microbial communities, the Type VI Secretion System (T6SS) stands out as a formidable weapon used by Gram-negative bacteria to inject toxic effector proteins into rival cells.[1] A novel class of these effectors has been identified, which employs a unique enzymatic activity: the synthesis of (p)ppApp ((p)ppGpp-like alarmones). This guide provides a comprehensive comparison of the validation of this compound-synthesizing effectors, exemplified by the well-characterized toxin Tas1 of Pseudomonas aeruginosa, with other known T6SS effectors. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in understanding and investigating this fascinating mechanism of interbacterial antagonism.
A New Mode of Action: Depleting Cellular Resources
The T6SS delivers a diverse arsenal of effector proteins with various toxic activities, including nucleases that degrade DNA, peptidoglycan hydrolases that break down the cell wall, and lipases that disrupt the cell membrane.[2] The discovery of Tas1 revealed a previously unknown mechanism of action for a T6SS effector.[3] Tas1 functions as a (p)ppApp synthetase, rapidly converting ATP and ADP into this compound and ppApp, respectively.[4][5] This enzymatic activity has a dual and devastating effect on the target cell:
-
Rapid ATP Depletion: The synthesis of (p)ppApp consumes the cell's primary energy currency, ATP, at an astonishing rate. One molecule of Tas1 can pyrophosphorylate 180,000 molecules of ATP per minute.[3][4] This leads to a catastrophic energy crisis, halting essential cellular processes.
-
Metabolic Disruption: The accumulation of (p)ppApp, a structural analog of the bacterial alarmone (p)ppGpp, further disrupts cellular metabolism. For instance, ppApp has been shown to inhibit the activity of PurF, a key enzyme in purine biosynthesis, thereby preventing the cell from replenishing its nucleotide pools and recovering from the ATP depletion.[4]
This one-two punch of energy depletion and metabolic sabotage makes this compound-synthesizing effectors highly potent antibacterial toxins.
Visualizing the T6SS Effector Delivery and Action
To better understand the context of this compound-synthesizing effectors, it is crucial to visualize the T6SS machinery and the experimental workflow for validating such toxins.
Caption: T6SS-mediated delivery of a this compound-synthesizing effector into a target cell.
Caption: A generalized experimental workflow for the validation of a T6SS effector.
Comparative Analysis of T6SS Effectors
The following table provides a comparative overview of the this compound-synthesizing effector Tas1 and other well-characterized T6SS effectors with different mechanisms of action.
| Effector (Organism) | Toxin Family | Mechanism of Action | Cellular Target | Quantitative Data | Cognate Immunity Protein |
| Tas1 (P. aeruginosa) | (p)ppApp Synthetase | Synthesizes (p)ppApp, leading to ATP depletion and metabolic disruption.[3] | Cytoplasm (ATP, ADP, PurF)[4] | Catalytic rate: ~180,000 molecules of ATP pyrophosphorylated per minute.[3][4] | Tis1 |
| TseV3 (S. bongori) | VRR-Nuc Nuclease | Structure-specific endonuclease that cleaves splayed DNA arms, causing double-strand breaks.[2][6] | Nucleoid (DNA)[2] | - | TsiV3 [2][6] |
| Tse1 (P. aeruginosa) | Peptidoglycan Hydrolase | D,L-endopeptidase that degrades peptidoglycan in the periplasm.[7] | Periplasm (Peptidoglycan) | - | Tsi1 |
| PldA/Tle5a (P. aeruginosa) | Phospholipase D | Hydrolyzes phospholipids in the cell membrane. | Inner & Outer Membranes (Phospholipids) | - | Tli5a |
| VgrG2b (P. aeruginosa) | Metallopeptidase | Degrades periplasmic proteins, leading to morphological defects.[7] | Periplasm | - | PA0261 [7] |
Experimental Protocols for Effector Validation
Validating a novel T6SS effector involves a multi-faceted approach, combining computational predictions with in vivo and in vitro experiments.[8][9]
In Silico Identification
-
Bioinformatic Prediction: Utilize tools like Bastion6 to screen bacterial genomes for candidate T6SS effectors based on sequence features and genomic context.[10][11]
-
Genomic Context Analysis: Look for effector candidates encoded within or near T6SS gene clusters, often in an operon with a small downstream gene predicted to be the immunity protein.[3][8]
In Vivo Validation
-
Heterologous Expression and Toxicity Assay:
-
Clone the candidate effector gene into an inducible expression vector (e.g., pBAD).
-
Transform the vector into a susceptible host strain (e.g., E. coli).
-
Induce protein expression and monitor bacterial growth (e.g., by measuring optical density at 600 nm). A toxic effector will inhibit growth.
-
Co-express the candidate immunity protein to demonstrate neutralization of the toxic effect.[2][7]
-
-
Bacterial Competition Assay:
-
Co-culture a T6SS-active "attacker" strain expressing the effector with a "prey" strain lacking the cognate immunity protein.
-
As a control, compete the attacker against a prey strain carrying the immunity gene or a T6SS-inactive mutant of the attacker.
-
Enumerate the surviving prey cells after a period of co-incubation to determine the killing efficiency of the effector.[2][3]
-
-
T6SS-Dependent Secretion Assay:
-
Generate a C-terminally tagged version of the effector protein (e.g., with a His or FLAG tag).
-
Grow the attacker strain under T6SS-inducing conditions.
-
Separate the cellular and secreted protein fractions.
-
Perform Western blotting using an antibody against the tag to detect the effector in the secreted fraction.
-
Demonstrate that secretion is abolished in a T6SS-inactive mutant.[8]
-
In Vitro Characterization
-
Protein Purification:
-
Overexpress the effector and immunity proteins (often as a complex to prevent toxicity in the expression host) with affinity tags (e.g., His-tag).
-
Purify the proteins using affinity chromatography followed by size-exclusion chromatography.
-
-
Biochemical Assay for (p)ppApp Synthesis:
-
Incubate the purified effector protein with ATP or ADP and a divalent cation (e.g., Mg²⁺).
-
Analyze the reaction products by anion-exchange chromatography or mass spectrometry to detect the formation of this compound or ppApp.[3]
-
Determine the enzymatic kinetics (e.g., Kcat, Km) of the reaction.
-
-
Structural Analysis:
-
Crystallize the effector protein, preferably in complex with its immunity protein or a substrate analog.
-
Determine the three-dimensional structure using X-ray crystallography to gain insights into the catalytic mechanism and the basis of immunity.[3]
-
Conclusion
The discovery of this compound-synthesizing T6SS effectors has expanded our understanding of the diverse strategies employed by bacteria in microbial warfare. The validation of these toxins requires a combination of computational, genetic, and biochemical approaches. This guide provides a framework for researchers to investigate this novel class of effectors and compare their properties to the broader landscape of T6SS toxins. A deeper understanding of these molecular weapons is not only crucial for deciphering the ecological dynamics of microbial communities but may also pave the way for the development of novel antibacterial strategies.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Antibacterial T6SS effectors with a VRR-Nuc domain are structure-specific nucleases | eLife [elifesciences.org]
- 3. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. communities.springernature.com [communities.springernature.com]
- 5. An interbacterial toxin inhibits target cell growth by synthesizing (p)ppApp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Pseudomonas aeruginosa T6SS Delivers a Periplasmic Toxin that Disrupts Bacterial Cell Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Type VI Secretion Effectors: Methodologies and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Genomic profiling and experimental validation of type VI secretion system-associated proteins in Klebsiella - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bastion6: a bioinformatics approach for accurate prediction of type VI secreted effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Identification and distribution of new candidate T6SS effectors encoded in Salmonella Pathogenicity Island 6 [frontiersin.org]
Comparative Analysis of RSH Enzyme Kinetics: GTP vs. ATP as Pyrophosphate Acceptor and Donor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetics of RelA/SpoT homolog (RSH) enzymes, key players in the bacterial stringent response, with respect to their utilization of GTP and ATP. RSH enzymes catalyze the synthesis of the alarmones guanosine pentaphosphate (pppGpp) and tetraphosphate (ppGpp) by transferring a pyrophosphate group from ATP to either GTP or GDP. This process is central to bacterial survival under stress conditions, making RSH enzymes attractive targets for novel antimicrobial drug development. Understanding the kinetic differences in the utilization of their nucleotide substrates is crucial for designing effective inhibitors.
Data Presentation: A Comparative Look at Kinetic Parameters
A direct quantitative comparison of the kinetic parameters (Km, kcat, and Vmax) for RSH enzymes with GTP as the pyrophosphate acceptor and ATP as the pyrophosphate donor is not extensively documented in publicly available literature. However, based on the established mechanism of (p)ppGpp synthesis, both nucleotides are essential substrates.[1] The synthesis reaction is: ATP + GTP/GDP → AMP + pppGpp/ppGpp.[2]
To facilitate future comparative studies, the following table outlines the key kinetic parameters that should be determined experimentally. Researchers are encouraged to populate this table with their own experimental data to build a comprehensive understanding of RSH enzyme kinetics.
| Enzyme | Substrate (Pyrophosphate Acceptor) | Km (µM) | kcat (s⁻¹) | Vmax (µmol/min/mg) | kcat/Km (M⁻¹s⁻¹) | Reference |
| RSH from [Organism Name] | GTP | Data not available | Data not available | Data not available | Data not available | |
| ATP (Pyrophosphate Donor) | Data not available | Data not available | Data not available | Data not available |
Note: The catalytic efficiency (kcat/Km) is a critical parameter for comparing the enzyme's preference for different substrates under non-saturating conditions, which often reflect the physiological state within a cell.
Signaling Pathway: The Stringent Response
RSH enzymes are central to the stringent response, a bacterial stress-response pathway. Upon sensing nutritional stress, such as amino acid starvation, uncharged tRNAs bind to the ribosome, which in turn activates the synthetase activity of RelA, a monofunctional RSH enzyme.[3] Bifunctional RSH enzymes, like SpoT, have both synthetase and hydrolase activities and respond to a broader range of stresses.[4] The resulting accumulation of (p)ppGpp acts as a global regulator, redirecting cellular resources from growth-related activities to survival pathways.
Caption: The Stringent Response Pathway.
Experimental Protocols
In Vitro RSH Enzyme Activity Assay using Thin-Layer Chromatography (TLC)
This protocol outlines a method to determine the kinetic parameters of an RSH enzyme by measuring the formation of radiolabeled (p)ppGpp from [γ-³²P]ATP and GTP.[5][6]
Materials:
-
Purified RSH enzyme
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
GTP solution (varying concentrations for Km determination)
-
ATP solution
-
[γ-³²P]ATP
-
Thin-layer chromatography (TLC) plates (e.g., PEI cellulose F)
-
TLC developing buffer (e.g., 1.5 M KH₂PO₄, pH 3.4)[7]
-
Phosphorimager or autoradiography film
-
Scintillation counter (optional, for quantitative analysis)
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. Each reaction should contain the reaction buffer, a fixed concentration of RSH enzyme, a fixed concentration of ATP spiked with [γ-³²P]ATP, and varying concentrations of GTP.
-
Include a negative control reaction without the RSH enzyme to account for any non-enzymatic ATP hydrolysis.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the RSH enzyme to the reaction mixture.
-
Incubate the reactions at a constant temperature (e.g., 37°C) for a predetermined time course. The incubation time should be within the linear range of product formation.
-
-
Quenching and Spotting:
-
At specific time points, quench a small aliquot of the reaction mixture by adding it to an equal volume of formic acid.
-
Spot the quenched samples onto the origin of a TLC plate.
-
-
TLC Development:
-
Develop the TLC plate in a chromatography tank containing the developing buffer until the solvent front reaches near the top of the plate.
-
-
Detection and Quantification:
-
Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film to visualize the radiolabeled ATP and the newly synthesized (p)ppGpp.
-
Quantify the intensity of the spots corresponding to the substrate (ATP) and product ((p)ppGpp) using densitometry software. Alternatively, the spots can be excised from the TLC plate and the radioactivity measured using a scintillation counter.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) at each GTP concentration.
-
Plot V₀ against the GTP concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for GTP.
-
The kcat can be calculated from the Vmax and the enzyme concentration used in the assay.
-
A similar experimental setup can be used to determine the kinetic parameters for ATP by varying its concentration while keeping the GTP concentration constant and saturating.
-
Experimental Workflow for RSH Enzyme Kinetics Assay
The following diagram illustrates the general workflow for determining the kinetic parameters of an RSH enzyme.
Caption: Workflow for RSH Kinetics.
Logical Relationship in Comparative Analysis
The comparative analysis of RSH enzyme kinetics with GTP versus ATP follows a logical progression from understanding the biological context to detailed biochemical characterization.
References
- 1. Substrate specificity and biochemical characterization of an adenylation domain from an obligate marine actinomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A revised mechanism for (p)ppGpp synthesis by Rel proteins: The critical role of the 2′-OH of GTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of the (p)ppGpp Synthase RSH, a RelA/SpoT Homolog, in Stringent Response and Virulence of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SpoT - Wikipedia [en.wikipedia.org]
- 5. Studies on the in vitro synthesis of ppGpp and pppGpp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure of SpoT reveals evolutionary tuning of catalysis via conformational constraint - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of Bacterial Alarmones: A Comparative Guide to Anti-ppGpp Antibody Cross-Reactivity with ppApp
For researchers in microbiology, cell signaling, and drug development, the specific detection of the bacterial alarmones guanosine tetraphosphate (ppGpp) and its adenosine analog, adenosine tetraphosphate (ppApp), is critical for dissecting their distinct regulatory roles. While antibodies are powerful tools for such detection, the potential for cross-reactivity between structurally similar molecules necessitates a thorough understanding of antibody specificity. This guide provides a comprehensive comparison of the potential cross-reactivity of anti-ppGpp antibodies with ppApp, offering insights into the structural basis of antibody recognition and a practical framework for experimental validation.
Executive Summary
The stringent response, a key bacterial survival mechanism, is orchestrated by the alarmone ppGpp. A structurally similar molecule, ppApp, has also been identified and implicated in distinct cellular processes, including interbacterial antagonism. The development of specific immunological tools is paramount for distinguishing the signaling pathways of these two molecules. This guide addresses the critical question of whether anti-ppGpp antibodies can cross-react with ppApp. Due to a lack of direct quantitative data in the current literature, this guide provides a detailed analysis based on structural comparisons and outlines a robust experimental protocol to determine the degree of cross-reactivity.
Structural Basis for Potential Cross-Reactivity
The potential for an anti-ppGpp antibody to cross-react with ppApp is rooted in their structural similarities and differences. Both molecules share an identical diphosphate group attached to the 3' hydroxyl of the ribose sugar and a diphosphate at the 5' position. The key difference lies in the purine base: guanine in ppGpp and adenine in ppApp.
An antibody's specificity is determined by the epitopes it recognizes. For an anti-ppGpp antibody, these epitopes could include the phosphate backbone, the ribose sugar, the guanine base, or a combination thereof.
-
High Potential for Cross-Reactivity: If an antibody primarily recognizes the shared phosphate backbone and the ribose moiety, it is highly likely to exhibit significant cross-reactivity with ppApp.
-
Low Potential for Cross-Reactivity: Conversely, if the antibody's binding site predominantly interacts with the unique chemical features of the guanine base, the cross-reactivity with the adenine-containing ppApp would be minimal.
Without experimental data from the antibody manufacturer or independent validation, the degree of cross-reactivity remains theoretical. Therefore, empirical testing is essential.
Experimental Validation of Cross-Reactivity: A Competitive ELISA Protocol
To quantitatively assess the cross-reactivity of an anti-ppGpp antibody with ppApp, a competitive enzyme-linked immunosorbent assay (ELISA) is the method of choice. This assay measures the ability of ppApp to compete with ppGpp for binding to the anti-ppGpp antibody.
Experimental Workflow
Caption: Workflow for competitive ELISA to test cross-reactivity.
Detailed Protocol
Materials:
-
Anti-ppGpp antibody
-
ppGpp standard
-
ppApp
-
ppGpp conjugated to a carrier protein (e.g., BSA or KLH) for coating
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute the ppGpp-carrier conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.
-
Add 100 µL of the diluted conjugate to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
-
Blocking:
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the ppGpp standard and the ppApp competitor in assay buffer (e.g., PBS-T with 1% BSA).
-
Dilute the anti-ppGpp antibody to its optimal working concentration in assay buffer.
-
In separate tubes, pre-incubate the diluted anti-ppGpp antibody with equal volumes of the ppGpp standard dilutions or the ppApp competitor dilutions for 1-2 hours at room temperature.
-
Add 100 µL of these mixtures to the corresponding wells of the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the substrate solution to each well and incubate in the dark until color develops.
-
Stop the reaction by adding 50 µL of stop solution.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Plot the absorbance values against the logarithm of the concentration for both the ppGpp standard and the ppApp competitor.
-
Determine the IC50 value (the concentration of the analyte that causes 50% inhibition of the maximum signal) for both ppGpp and ppApp.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of ppGpp / IC50 of ppApp) x 100
-
Interpreting the Results
The calculated percent cross-reactivity will provide a quantitative measure of the anti-ppGpp antibody's specificity.
| % Cross-Reactivity | Interpretation | Recommendation |
| < 1% | Negligible cross-reactivity | The antibody is highly specific for ppGpp. |
| 1% - 10% | Low to moderate cross-reactivity | The antibody can be used with caution; results may need confirmation with another method. |
| > 10% | Significant cross-reactivity | The antibody is not suitable for specifically detecting ppGpp in the presence of ppApp. |
Signaling Pathways of ppGpp and ppApp
Understanding the distinct roles of ppGpp and ppApp underscores the importance of specific detection methods.
ppGpp Signaling Pathway (The Stringent Response)
Caption: Simplified ppGpp signaling pathway during the stringent response.
ppApp Signaling Pathway
Caption: Overview of the ppApp signaling pathway.
Conclusion
The accurate detection of ppGpp and ppApp is fundamental to advancing our understanding of bacterial physiology and developing novel antimicrobial strategies. While anti-ppGpp antibodies are valuable reagents, their potential for cross-reactivity with ppApp cannot be overlooked. This guide emphasizes the importance of empirical validation and provides a clear, actionable protocol for quantifying this cross-reactivity. By diligently characterizing the specificity of their immunological tools, researchers can ensure the reliability and accuracy of their findings in the complex world of bacterial signaling.
Unraveling Transcriptional Control: A Comparative Guide to pppApp and Other Regulatory Mechanisms in Bacillus subtilis
For Immediate Release
[City, State] – [Date] – In the intricate world of bacterial gene regulation, the alarmone pppApp has emerged as a potential, yet enigmatic, player in controlling transcription in Bacillus subtilis. This guide provides a comprehensive comparison of the current understanding of this compound's role relative to the well-established regulatory mechanisms involving its close analog, (p)ppGpp, and other key transcriptional control systems in this model Gram-positive bacterium. This document is intended for researchers, scientists, and drug development professionals seeking to understand the multifaceted nature of transcriptional regulation in B. subtilis.
Executive Summary
The regulation of transcription in Bacillus subtilis is a complex process governed by a variety of mechanisms that allow the bacterium to adapt to changing environmental conditions. While the role of the alarmones pppGpp and ppGpp (collectively (p)ppGpp) in the stringent response is well-documented, the specific function of this compound in directly modulating RNA polymerase activity remains less clear. This guide synthesizes current research, presenting a comparative analysis of this compound's potential regulatory functions alongside established mechanisms.
The prevailing evidence suggests that, unlike in Escherichia coli, the primary mode of transcriptional regulation by (p)ppGpp in B. subtilis is indirect . It achieves this by inhibiting GTP biosynthesis, which disproportionately affects the transcription of genes with GTP-initiating promoters, most notably those encoding ribosomal RNA (rRNA).
While this compound is known to accumulate in B. subtilis under specific stress conditions, such as cell wall stress, there is currently no direct experimental evidence to support its binding to or direct regulation of RNA polymerase. It is plausible that this compound exerts its regulatory effects indirectly, potentially by targeting other proteins involved in transcription, a mechanism analogous to (p)ppGpp's interaction with the transcriptional regulator PurR.
Comparison of Transcriptional Regulatory Mechanisms in Bacillus subtilis
The following table summarizes the key features of different transcriptional regulatory mechanisms in B. subtilis, providing a framework for comparison.
| Regulatory Mechanism | Effector Molecule(s) | Primary Target | Mode of Action | Supporting Evidence |
| (p)ppGpp-mediated Stringent Response | pppGpp, ppGpp | GTP Biosynthesis Enzymes (e.g., IMPDH, GMK) | Indirect: Inhibition of GTP synthesis leads to reduced transcription from GTP-initiating promoters (e.g., rRNA promoters). | Extensive biochemical and genetic studies demonstrating (p)ppGpp-dependent reduction in GTP levels and subsequent decrease in rRNA synthesis. In vitro transcription assays show sensitivity of rRNA promoters to GTP concentration.[1][2] |
| Potential this compound-mediated Regulation | This compound, ppApp | Unknown (Potentially transcription-related proteins like PurR) | Likely Indirect: No direct binding to RNA polymerase has been demonstrated. May modulate the activity of other regulatory proteins. | Accumulation of this compound and ppApp observed under cell wall stress.[3] (p)ppApp has been shown to regulate PurF in E. coli, and PurR is a target of (p)ppGpp in B. subtilis, suggesting a potential parallel mechanism.[4] |
| Alternative Sigma Factors | σB, σH, etc. | RNA Polymerase Core Enzyme | Direct: Sigma factors bind to the core RNA polymerase, altering its promoter specificity and directing it to transcribe specific sets of genes in response to stress or developmental signals. | Transcriptomic and genetic studies showing induction of specific regulons upon activation of alternative sigma factors. In vitro transcription assays demonstrating promoter-specific transcription by holoenzymes containing different sigma factors.[5] |
| DNA Topology | DNA supercoiling | Promoter DNA | Direct: Changes in DNA supercoiling affect the energy required for promoter melting, thereby influencing transcription initiation. | In vitro transcription assays using supercoiled and relaxed DNA templates show differential promoter activity. In vivo studies with gyrase inhibitors demonstrate global changes in transcription. |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental approaches discussed, the following diagrams are provided.
Caption: Regulatory network of (p)ppGpp and this compound in B. subtilis.
Caption: Workflow for investigating this compound's effect on transcription.
Detailed Experimental Protocols
To facilitate further research in this area, detailed protocols for the key experimental techniques are provided below.
Protocol 1: Purification of Bacillus subtilis RNA Polymerase
This protocol is adapted from established methods for isolating highly active RNA polymerase holoenzyme.
Materials:
-
B. subtilis cells
-
Lysis Buffer (50 mM Tris-HCl pH 8.0, 2 mM EDTA, 10 mM DTT, 10% glycerol, 1 mM PMSF)
-
Heparin-Agarose Column
-
DEAE-Sephadex Column
-
DNA-Cellulose Column
-
High Salt Buffer (Lysis buffer + 1 M NaCl)
-
Low Salt Buffer (Lysis buffer + 0.1 M NaCl)
-
Storage Buffer (50 mM Tris-HCl pH 8.0, 0.1 M NaCl, 50% glycerol, 1 mM DTT)
Procedure:
-
Cell Lysis: Resuspend cell pellet in Lysis Buffer and lyse cells by sonication or French press.
-
Clarification: Centrifuge lysate at high speed to pellet cell debris.
-
Heparin-Agarose Chromatography: Load the supernatant onto a heparin-agarose column. Wash with Low Salt Buffer and elute the RNA polymerase with a linear gradient of NaCl (0.1 M to 1 M).
-
DEAE-Sephadex Chromatography: Pool the active fractions, dialyze against Low Salt Buffer, and load onto a DEAE-Sephadex column. Elute with a linear NaCl gradient.
-
DNA-Cellulose Chromatography: Pool the active fractions, dialyze against Low Salt Buffer, and load onto a DNA-cellulose column. This step separates the holoenzyme from the core enzyme. Elute with a linear NaCl gradient.
-
Concentration and Storage: Concentrate the purified RNA polymerase and store in Storage Buffer at -80°C.
Protocol 2: In Vitro Transcription Assay
This assay is used to directly assess the effect of this compound on the activity of purified RNA polymerase.
Materials:
-
Purified B. subtilis RNA Polymerase Holoenzyme
-
Linear DNA template containing a promoter of interest (e.g., an rRNA promoter)
-
This compound (synthesized and purified)
-
Transcription Buffer (40 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 150 mM KCl, 1 mM DTT)
-
NTP mix (ATP, CTP, GTP, UTP)
-
[α-³²P]UTP for radiolabeling
Procedure:
-
Reaction Setup: In a microfuge tube, combine Transcription Buffer, DNA template, and purified RNA polymerase.
-
Effector Addition: Add varying concentrations of this compound to the reaction mixtures. Include a control with no this compound.
-
Initiation: Start the transcription reaction by adding the NTP mix containing [α-³²P]UTP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., formamide with EDTA).
-
Analysis: Separate the RNA transcripts by denaturing polyacrylamide gel electrophoresis (PAGE).
-
Visualization: Visualize the radiolabeled transcripts using autoradiography or a phosphorimager to quantify the amount of transcript produced in the presence and absence of this compound.
Protocol 3: RNA-seq Analysis of B. subtilis
This protocol allows for a global view of transcriptional changes in response to conditions that induce this compound synthesis.
Materials:
-
B. subtilis cultures (wild-type and relevant mutant strains)
-
RNA extraction kit (e.g., TRIzol-based method)
-
DNase I
-
Ribosomal RNA depletion kit
-
RNA-seq library preparation kit
-
Next-generation sequencing platform
Procedure:
-
Cell Culture and Treatment: Grow B. subtilis cultures to the desired growth phase and induce stress (e.g., cell wall stress) to trigger this compound production.
-
RNA Extraction: Harvest cells and extract total RNA using a robust method that minimizes RNA degradation.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
rRNA Depletion: Remove the highly abundant ribosomal RNA to enrich for mRNA transcripts.
-
Library Preparation: Prepare sequencing libraries from the rRNA-depleted RNA according to the manufacturer's protocol. This typically involves RNA fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis: Process the sequencing reads (quality control, trimming, mapping to the B. subtilis genome) and perform differential gene expression analysis to identify genes whose transcription is altered under this compound-inducing conditions.
Protocol 4: Chromatin Immunoprecipitation Sequencing (ChIP-seq) for RNA Polymerase
ChIP-seq can be used to map the genome-wide occupancy of RNA polymerase, providing insights into how this compound might affect its distribution.
Materials:
-
B. subtilis cultures
-
Formaldehyde (for cross-linking)
-
Lysis Buffer
-
Sonication equipment
-
Antibody against a subunit of RNA polymerase (e.g., β or β')
-
Protein A/G magnetic beads
-
Wash Buffers
-
Elution Buffer
-
Proteinase K
-
DNA purification kit
-
Next-generation sequencing library preparation kit
Procedure:
-
Cross-linking: Treat B. subtilis cultures with formaldehyde to cross-link proteins to DNA.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-500 bp by sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to an RNA polymerase subunit.
-
Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G magnetic beads.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immunoprecipitated chromatin and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Treat with RNase A and Proteinase K, and then purify the DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence it.
-
Data Analysis: Map the sequencing reads to the B. subtilis genome and identify regions of RNA polymerase enrichment (peaks). Compare the RNAP occupancy profiles between control and this compound-inducing conditions to identify changes in transcription initiation and elongation.
Conclusion
The regulation of transcription in Bacillus subtilis is a finely tuned process involving a diverse set of molecular mechanisms. While the alarmone (p)ppGpp plays a crucial, albeit indirect, role in this process through the modulation of GTP pools, the specific function of this compound remains an open area of investigation. The current body of evidence does not support a direct regulatory role for this compound on RNA polymerase. Future research, employing the detailed experimental approaches outlined in this guide, will be essential to fully elucidate the regulatory network of this compound and its potential impact on transcription in B. subtilis. A deeper understanding of these pathways could pave the way for the development of novel antimicrobial strategies targeting bacterial transcription.
References
- 1. Purification of Bacillus subtilis RNA polymerase with heparin-agarose. In vitro transcription of phi 29 DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. mdpi.com [mdpi.com]
- 4. Transcriptional Pausing in the Bacillus subtilis pyr Operon In Vitro: a Role in Transcriptional Attenuation? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-resolution view of RNA endonuclease cleavage in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
Wild-Type vs. (p)ppGpp Deficient Strains: A Comparative Metabolomics Guide
For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts governed by the bacterial alarmone (p)ppGpp is crucial. This guide provides an objective comparison of the metabolomes of wild-type bacteria and their (p)ppGpp deficient counterparts, supported by experimental data and detailed protocols.
The stringent response, a highly conserved bacterial stress adaptation mechanism, is orchestrated by the alarmone nucleotides guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp. These molecules act as global regulators, reprogramming cellular processes such as transcription, translation, and metabolism to ensure survival under nutrient-limiting and other stress conditions. Strains deficient in (p)ppGpp synthesis exhibit profound alterations in their metabolic profiles, offering insights into the central role of this signaling network in bacterial physiology and providing potential targets for novel antimicrobial strategies.
Quantitative Metabolomic Comparison
The absence of (p)ppGpp leads to significant dysregulation of various metabolic pathways. Below is a summary of key quantitative changes observed in comparative metabolomic studies.
| Metabolic Pathway | Metabolite | Organism | Genotype | Fold Change (Mutant vs. Wild-Type) | Reference |
| Purine Metabolism | GTP | Pseudomonas putida | ΔrelA | Increased | [1] |
| GTP | Pseudomonas putida | ppGpp⁰ | Increased | [1] | |
| IMP | Pseudomonas putida | ΔrelA | Increased | [1] | |
| IMP | Pseudomonas putida | ppGpp⁰ | Increased | [1] | |
| AICAR | Pseudomonas putida | ΔrelA | Increased | [1] | |
| AICAR | Pseudomonas putida | ppGpp⁰ | Increased | [1] | |
| Central Carbon Metabolism | Pyruvate | Pseudomonas putida | Wild-Type (SHX-treated) | Increased | [1] |
| Acetate | Pseudomonas putida | Wild-Type (SHX-treated) | Increased | [1] | |
| Acetate | Escherichia coli | ΔrelA | Decreased Accumulation | [2] | |
| Amino Acid Metabolism | Valine | Escherichia coli | Wild-Type (SHX-treated) | Transient Overflow | [3] |
| Alanine | Escherichia coli | Wild-Type (SHX-treated) | Transient Overflow | [3] |
(Note: SHX (serine hydroxamate) is an amino acid analog used to induce the stringent response and (p)ppGpp accumulation in wild-type cells. ppGpp⁰ refers to a strain completely deficient in (p)ppGpp synthesis, typically a ΔrelAΔspoT double mutant.)
Key Metabolic Consequences of (p)ppGpp Deficiency
The data consistently highlight that a primary role of (p)ppGpp is the regulation of purine biosynthesis, particularly GTP levels. In the absence of (p)ppGpp, bacteria often accumulate high, and sometimes toxic, levels of GTP.[4] This is due to the loss of (p)ppGpp-mediated inhibition of key enzymes in the GTP synthesis pathway.[4]
Furthermore, (p)ppGpp deficiency impacts central carbon metabolism. For instance, in E. coli, a ΔrelA mutant exhibits reduced acetate accumulation, a phenomenon known as overflow metabolism, particularly at higher growth rates.[2] This suggests that (p)ppGpp plays a role in balancing carbon flux under different growth conditions.
Experimental Protocols
Reproducible and reliable metabolomic analysis is contingent on standardized and carefully executed experimental protocols. Below are detailed methodologies for key experiments in comparative bacterial metabolomics.
Sample Preparation for LC-MS/MS-based Metabolomics
This protocol is adapted for the analysis of intracellular metabolites from bacterial cultures.
a. Cell Quenching and Harvesting:
-
Rapidly quench metabolic activity by adding a 1 mL aliquot of the bacterial culture to 4 mL of a pre-chilled (-20°C) 60% (v/v) methanol solution.
-
Immediately centrifuge the mixture at 10,000 x g for 10 minutes at -20°C.
-
Discard the supernatant and wash the cell pellet with 1 mL of the cold quenching solution.
-
Centrifuge again under the same conditions and discard the supernatant.
-
Store the cell pellet at -80°C until metabolite extraction.
b. Metabolite Extraction:
-
Resuspend the cell pellet in 500 µL of a pre-chilled (-20°C) extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Subject the sample to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new microfuge tube.
-
Dry the metabolite extract using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
LC-MS/MS Analysis
-
Inject the reconstituted samples into a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Separate metabolites using a suitable chromatography column (e.g., a reverse-phase C18 column for a broad range of metabolites).
-
Acquire mass spectrometry data in both positive and negative ionization modes to cover a wider range of metabolites.
-
Perform data analysis using specialized software to identify and quantify metabolites based on their mass-to-charge ratio (m/z) and retention time.
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules and experimental steps is crucial for a comprehensive understanding.
Caption: The (p)ppGpp signaling pathway.
Caption: A typical experimental workflow for comparative metabolomics.
References
- 1. Integrative Metabolomics and Proteomics Allow the Global Intracellular Characterization of Bacillus subtilis Cells and Spores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolomics revealing Staphylococcus aureus metabolic response to different antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Growth suppression by altered (p)ppGpp levels results from non-optimal resource allocation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In Vivo Validation of (p)ppApp Hydrolase Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stringent response alarmones, guanosine tetraphosphate and pentaphosphate ((p)ppGpp), are well-established mediators of bacterial stress responses. Recently, the analogous adenosine derivatives, (p)ppApp, have emerged as critical molecules in bacterial physiology, primarily in the context of interbacterial warfare. The unregulated accumulation of (p)ppApp is highly toxic to bacterial cells, making the enzymes that hydrolyze these molecules, (p)ppApp hydrolases, essential for bacterial survival and defense. This guide provides a comparative overview of the in vivo validation of (p)ppApp hydrolase activity, focusing on key enzymes and experimental methodologies.
Comparative Analysis of (p)ppApp Hydrolases
The in vivo efficacy of (p)ppApp hydrolases is most commonly validated through their ability to rescue bacterial growth from the toxic effects of a (p)ppApp synthetase. Below is a comparison of three well-characterized (p)ppApp hydrolases.
| Enzyme | Type | Organism of Origin | In Vivo Validation Method | Key Quantitative Findings |
| Aph1 | Monofunctional (p)ppApp Hydrolase | Bacteroides caccae | Growth rescue assay in E. coli expressing the (p)ppApp synthetase toxin Tas1. | Co-expression of Aph1 completely restores the growth of E. coli expressing Tas1 to wild-type levels.[1][2] |
| SAHMex | Monofunctional (p)ppApp Hydrolase | Methylobacterium extorquens | Protection against (p)ppApp-mediated toxicity. | Efficiently hydrolyzes (p)ppApp in vitro with a preference for this compound over ppApp.[3][4][5] In vivo data primarily demonstrates its protective role. |
| PaSAH | Bifunctional (p)ppGpp/(p)ppApp Hydrolase | Pseudomonas aeruginosa | Growth rescue assay in E. coli expressing Tas1 and biofilm formation assays. | Partially mitigates the toxic activity of Tas1.[6][7] Its (p)ppGpp hydrolysis activity is also crucial for biofilm formation.[8] |
Experimental Protocols
Accurate in vivo validation of (p)ppApp hydrolase activity relies on robust experimental protocols. The two primary methods are the growth rescue assay and the direct quantification of intracellular (p)ppApp levels by liquid chromatography-mass spectrometry (LC-MS).
Growth Rescue Assay
This assay qualitatively and quantitatively assesses the ability of a (p)ppApp hydrolase to neutralize the toxic effects of a co-expressed (p)ppApp synthetase.
a. Bacterial Strains and Plasmids:
-
An E. coli expression strain (e.g., BL21(DE3)) is commonly used.
-
A plasmid encoding the (p)ppApp synthetase toxin (e.g., Tas1 from P. aeruginosa) under an inducible promoter (e.g., PBAD).
-
A compatible plasmid encoding the putative (p)ppApp hydrolase under a separate inducible promoter (e.g., PT7).
-
Vector-only plasmids serve as negative controls.
b. Growth Conditions:
-
Co-transform the E. coli expression strain with the synthetase and hydrolase plasmids (or control plasmids).
-
Grow overnight cultures in LB medium with appropriate antibiotics at 37°C with shaking.
-
Back-dilute the overnight cultures to an OD600 of ~0.05 in fresh LB medium with antibiotics.
-
Grow the cultures to an OD600 of ~0.3-0.5.
-
Induce the expression of the hydrolase (e.g., with IPTG for a PT7 promoter).
-
After a short incubation (e.g., 30 minutes), induce the expression of the synthetase toxin (e.g., with arabinose for a PBAD promoter).
-
Monitor bacterial growth by measuring the OD600 at regular intervals for several hours.
c. Data Analysis:
-
Plot OD600 versus time to generate growth curves.
-
Compare the growth of the strain co-expressing the synthetase and hydrolase to control strains (synthetase + empty vector, empty vector + hydrolase, empty vector + empty vector).
-
Successful rescue is indicated by a growth curve similar to the non-toxic controls.
Quantification of (p)ppApp by LC-MS/MS
This method provides a direct and quantitative measurement of intracellular (p)ppApp levels, confirming that the growth rescue observed is due to the degradation of (p)ppApp.
a. Sample Preparation and Nucleotide Extraction:
-
Grow bacterial cultures as described in the growth rescue assay.
-
At desired time points after induction, rapidly harvest a defined volume of culture (e.g., 1 mL).
-
Quench metabolic activity by immediately mixing the culture with a cold solution (e.g., 60% methanol at -20°C).
-
Pellet the cells by centrifugation at high speed and low temperature.
-
Extract the nucleotides by resuspending the cell pellet in an extraction buffer (e.g., a 40:40:20 mixture of methanol:acetonitrile:water with 0.1 M formic acid).
-
Lyse the cells by bead beating or sonication.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Evaporate the supernatant to dryness using a SpeedVac concentrator.
-
Resuspend the dried nucleotide extract in a buffer compatible with the LC-MS analysis (e.g., the initial mobile phase).[9]
b. LC-MS/MS Analysis (Adapted from a ppGpp quantification protocol): [9]
-
HPLC Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 8 mM N,N-dimethylhexylamine (DMHA) + 2.8 mM Acetic acid in water, pH ~9.
-
Mobile Phase B: Acetonitrile.
-
LC Gradient:
-
0-2 min: 0% B
-
2-3 min: 0-20% B
-
3-6 min: 20-70% B
-
6-8 min: 70% B
-
8-9 min: 70-0% B
-
9-12 min: 0% B
-
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM). Specific MRM transitions for ppApp and this compound need to be determined using authentic standards.
c. Data Analysis:
-
Quantify the peak areas corresponding to ppApp and this compound.
-
Normalize the data to an internal standard and the cell density (OD600) of the culture at the time of harvesting.
-
Compare the (p)ppApp levels in cells expressing the hydrolase to those without. A significant reduction in (p)ppApp levels confirms hydrolase activity.
Visualizing the Molecular Landscape
To better understand the context of (p)ppApp hydrolase activity, the following diagrams illustrate the key signaling pathway and experimental workflows.
References
- 1. Crosstalk between (p)ppGpp and other nucleotide second messengers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Estimates of RelSeq, Mesh1, and SAHMex Hydrolysis of (p)ppGpp and (p)ppApp by Thin Layer Chromatography and NADP/NADH Coupled Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (p)ppGpp and Its Role in Bacterial Persistence: New Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Identification of a broadly conserved family of enzymes that hydrolyze (p)ppApp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
A Comparative Guide to the Growth-Inhibitory Effects of (p)ppGpp in Diverse Bacterial Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity, primarily defined as the growth-inhibitory effect, of the alarmone (p)ppGpp across different bacterial species. We will delve into the divergent molecular mechanisms, present supporting quantitative data, and detail the experimental protocols used to generate this knowledge.
The stringent response, a highly conserved stress adaptation mechanism in bacteria, is orchestrated by the alarmone nucleotides guanosine tetraphosphate (ppGpp) and guanosine pentaphosphate (pppGpp), collectively known as (p)ppGpp.[1] When faced with nutritional challenges, such as amino acid or carbon starvation, bacteria accumulate (p)ppGpp, which acts as a global regulator to reprogram cellular physiology.[2] This reprogramming involves slowing or arresting growth, a "toxic" effect from a proliferation standpoint, to conserve resources and enhance long-term survival.[1] However, the molecular pathways through which (p)ppGpp exerts this growth inhibition vary significantly between bacterial phyla, most notably between Gram-negative and Gram-positive bacteria.
Divergent Mechanisms of (p)ppGpp Action
The primary targets of (p)ppGpp differ fundamentally between model Gram-negative and Gram-positive organisms, leading to distinct modes of growth inhibition.
Gram-Negative Bacteria (e.g., Escherichia coli)
In E. coli and related species, the principal target of (p)ppGpp is the RNA polymerase (RNAP) .[3][4] By binding directly to RNAP, (p)ppGpp, often in conjunction with the transcription factor DksA, alters its promoter specificity.[5] This interaction destabilizes the open complexes formed at the promoters of genes encoding ribosomal RNA (rRNA) and ribosomal proteins, leading to a sharp downregulation of the translational machinery.[2] Concurrently, it activates the transcription of genes involved in amino acid biosynthesis and other stress responses.[2] Therefore, the toxicity of (p)ppGpp in E. coli is primarily mediated by a direct, global reprogramming of transcription.
Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus aureus)
In contrast, in Gram-positive bacteria like B. subtilis, the primary mechanism of (p)ppGpp-mediated growth inhibition is the severe depletion of intracellular GTP pools .[4][6] (p)ppGpp achieves this by directly binding to and inhibiting key enzymes in the purine biosynthesis pathway, particularly hypoxanthine-guanine phosphoribosyltransferase (HprT) and guanylate kinase (Gmk).[4] This inhibition of GTP synthesis has profound downstream effects, as GTP is essential for multiple processes, including transcription initiation, ribosome biogenesis, and DNA replication. This strategy of starving the cell of a critical metabolite is the main driver of (p)ppGpp's bacteriostatic effect in these organisms.
Quantitative Comparison of (p)ppGpp-Mediated Growth Inhibition
Directly comparing the "toxicity" of (p)ppGpp is challenging due to the different mechanisms. However, studies on shared downstream processes, such as DNA replication, provide a quantitative basis for comparison. High levels of (p)ppGpp are known to inhibit replication elongation in both E. coli and B. subtilis, likely through the shared target DNA primase (DnaG), but the effect is markedly different in magnitude.[4][7]
| Bacterial Species | Method of (p)ppGpp Induction | Effect on DNA Replication Elongation Rate | Reference |
| Escherichia coli | RelA* overexpression (moderate induction) | 15 ± 4% reduction | [7] |
| Escherichia coli (ΔgppA) | SHX treatment (strong induction) | 35 ± 3% reduction | [7] |
| Bacillus subtilis | (p)ppGpp induction | Inhibition is "much stronger" than in E. coli | [7] |
This disparity highlights that while some targets are shared, the overall physiological consequence of (p)ppGpp accumulation is more severe for DNA replication in B. subtilis than in E. coli. This is consistent with the multi-faceted growth-inhibitory program in Gram-positives, where global GTP depletion amplifies the effects on specific processes.
For context, intracellular concentrations of (p)ppGpp vary significantly between basal growth and stress conditions.
| Condition | Organism | (p)ppGpp Concentration | Reference |
| Basal (Exponential Growth) | E. coli | < 0.2 mM (~20-123 nmol/gCDW) | [3][8] |
| Stress-Induced | E. coli | 10 to 100-fold increase over basal levels | [3] |
Experimental Protocols
The following protocols outline key experiments for comparing (p)ppGpp toxicity.
Induction of (p)ppGpp Accumulation
Objective: To artificially induce the stringent response and elevate intracellular (p)ppGpp levels.
Method (Amino Acid Starvation Mimic):
-
Grow bacterial cultures (e.g., E. coli, B. subtilis) in a defined minimal medium to mid-exponential phase (OD600 ≈ 0.4-0.5).
-
Induce amino acid starvation by adding serine hydroxamate (SHX), a competitive inhibitor of seryl-tRNA synthetase, to a final concentration of 0.5 mg/mL.[7]
-
Alternatively, for strains with engineered systems, induce the expression of a constitutively active (p)ppGpp synthetase (e.g., RelA*) using an inducer like IPTG.[7][9]
-
Maintain a control culture without the inducing agent.
Assessment of Growth Inhibition (Toxicity)
Objective: To measure the effect of (p)ppGpp accumulation on bacterial growth.
Method:
-
Following induction, monitor the optical density (OD600) of both the treated and control cultures at regular intervals (e.g., every 15-30 minutes) using a spectrophotometer.
-
Plot OD600 versus time on a semi-logarithmic scale.
-
Calculate the growth rate (μ) during the exponential phase for both conditions. The degree of growth inhibition is determined by comparing the growth rate of the treated culture to the control.
Quantification of Intracellular (p)ppGpp by HPLC
Objective: To correlate the level of growth inhibition with the intracellular concentration of (p)ppGpp.
Method (Adapted from previous studies):
-
Harvesting: At specific time points post-induction, rapidly harvest a defined volume of cells (e.g., equivalent to 5.0 OD600 units) by vacuum filtration to halt metabolic activity instantly.
-
Extraction: Immediately immerse the filter in an extraction buffer (e.g., acetic acid or formic acid) to lyse the cells and extract nucleotides.
-
Processing: Lyophilize the extract to remove the acid and resuspend the nucleotide pellet in a suitable buffer for analysis.
-
Chromatography: Separate the nucleotides using a High-Performance Liquid Chromatography (HPLC) system equipped with a strong anion exchange (SAX) column.
-
Quantification: Detect and quantify ppGpp and pppGpp based on their retention times and peak areas relative to known standards, typically using a UV detector at 254 nm.
Implications for Drug Development
The distinct mechanisms of (p)ppGpp-mediated toxicity present unique opportunities for antimicrobial drug development. Targeting the stringent response is a promising strategy to combat persistent infections and antibiotic tolerance.[10][11] An inhibitor of the RelA/SpoT enzymes could be a broad-spectrum agent, but understanding the downstream effectors is critical. For Gram-positive pathogens, a drug that mimics the effect of (p)ppGpp on GTP synthesis could be a potent bacteriostatic agent. Conversely, in Gram-negative bacteria, compounds that modulate the (p)ppGpp-RNAP interaction could be developed. This comparative knowledge allows for more targeted and rational design of novel therapeutics that exploit the specific vulnerabilities within the stringent response pathway of different bacterial pathogens.
References
- 1. Regulatory Themes and Variations by the Stress-Signaling Nucleotide Alarmones (p)ppGpp in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent functional insights into the role of (p)ppGpp in bacterial physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (p)ppGpp Metabolism and Antimicrobial Resistance in Bacterial Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Possible Roles for Basal Levels of (p)ppGpp: Growth Efficiency Vs. Surviving Stress [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Possible Roles for Basal Levels of (p)ppGpp: Growth Efficiency Vs. Surviving Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dose-Dependent Reduction of Replication Elongation Rate by (p)ppGpp in Escherichia coli and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Growth suppression by altered (p)ppGpp levels results from non-optimal resource allocation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic (p)ppGpp Analogue Is an Inhibitor of Stringent Response in Mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthetic (p)ppGpp Analogue Is an Inhibitor of Stringent Response in Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Orthogonal Validation of pppApp-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular signaling, the validation of interactions between the bacterial alarmone pppApp and its protein targets is paramount to understanding its regulatory roles and for the development of novel therapeutics. This guide provides a comparative overview of four powerful orthogonal methods for validating these critical interactions: Co-immunoprecipitation (Co-IP), Surface Plasmon Resonance (SPR), Yeast Two-Hybrid (Y2H), and Förster Resonance Energy Transfer (FRET) microscopy.
The stringent response, mediated by alarmones like (p)ppGpp and the more recently discovered (p)ppApp, is a key bacterial survival strategy.[1] These molecules act as second messengers, binding to and modulating the activity of various proteins to reprogram cellular processes in response to environmental stress.[2][3] Given the structural similarity and overlapping targets of this compound and ppGpp, rigorous and multi-faceted validation of newly identified this compound-protein interactions is crucial to avoid false positives and to delineate their specific biological functions.[4] Orthogonal validation, the practice of using multiple, independent experimental techniques, provides the necessary confidence in the authenticity of a putative interaction.[5]
Comparative Analysis of Validation Methods
This section provides a side-by-side comparison of the four orthogonal methods, highlighting their principles, strengths, and limitations in the context of validating this compound-protein interactions.
| Method | Principle | Typical Quantitative Data | Advantages | Limitations |
| Co-immunoprecipitation (Co-IP) | In vivo or in vitro pull-down of a target protein and its binding partners using a specific antibody.[6][7] | Relative quantification of co-precipitated protein by Western blot. | Detects interactions in a near-native cellular environment; can identify unknown interaction partners. | Prone to false positives from non-specific binding; does not prove direct interaction; antibody quality is critical.[6] |
| Surface Plasmon Resonance (SPR) | Label-free, real-time measurement of binding events between an immobilized ligand and an analyte in solution.[8][9] | Dissociation constant (Kd), association rate (ka), dissociation rate (kd). | Provides quantitative kinetic and affinity data; high sensitivity; requires small sample volumes.[8][10] | In vitro method that requires purified proteins; immobilization can affect protein conformation; may not reflect in vivo conditions.[8] |
| Yeast Two-Hybrid (Y2H) | Genetic method in yeast where interaction between two proteins reconstitutes a functional transcription factor, activating a reporter gene.[11][12] | Reporter gene activity (e.g., β-galactosidase units). | High-throughput screening of potential interactors; detects interactions in vivo.[11] | High rate of false positives and negatives; interactions must occur in the yeast nucleus; not suitable for all protein types.[12] |
| Förster Resonance Energy Transfer (FRET) | Non-radiative energy transfer between two fluorescently labeled proteins in close proximity (1-10 nm).[13][14] | FRET efficiency (%); changes in fluorescence intensity. | Provides spatial and temporal information about interactions in living cells; can detect transient interactions.[13][15] | Requires fluorescently tagged proteins which may alter their function; distance and orientation dependent; complex data analysis.[13] |
Signaling Pathway and Experimental Workflows
To contextualize the validation methods, we will consider a hypothetical interaction between this compound and a bacterial protein, "Protein X," which is involved in transcription regulation.
This compound Signaling Pathway
Caption: this compound signaling pathway in response to stress.
Orthogonal Validation Workflow
Caption: Orthogonal workflow for validating this compound-protein interactions.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each of the four validation techniques, tailored for investigating the interaction between this compound and "Protein X".
Co-immunoprecipitation (Co-IP) Protocol
This protocol describes the co-immunoprecipitation of Protein X to detect its interaction with endogenous this compound.
1. Cell Lysis and Protein Extraction:
-
Grow bacterial cells expressing a tagged version of Protein X (e.g., FLAG-tag) to mid-log phase.
-
Induce stress conditions known to elevate intracellular this compound levels.
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cell pellet in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, protease and phosphatase inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
2. Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C on a rotator.
-
Centrifuge to pellet the beads and transfer the supernatant to a fresh tube.
-
Add an anti-FLAG antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C.
3. Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with lysis buffer and once with a wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
4. Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using an antibody specific for a component of the this compound synthesis or degradation machinery as a proxy for this compound presence, or if available, an antibody that recognizes this compound.
-
The presence of the this compound-related protein in the immunoprecipitate of Protein X suggests an interaction.
Surface Plasmon Resonance (SPR) Protocol
This protocol outlines the steps for quantitative analysis of the this compound-Protein X interaction using SPR.[8]
1. Protein Preparation and Immobilization:
-
Purify recombinant Protein X with a suitable tag for immobilization (e.g., His-tag).
-
Equilibrate a sensor chip (e.g., CM5) with running buffer (e.g., HBS-EP+).
-
Activate the sensor surface using a mixture of EDC and NHS.
-
Immobilize Protein X onto the sensor surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
2. Interaction Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the this compound solutions over the immobilized Protein X surface, followed by a dissociation phase with running buffer.
-
Include a reference flow cell without immobilized Protein X to subtract non-specific binding.
-
After each cycle, regenerate the sensor surface with a suitable regeneration solution (e.g., low pH glycine).
3. Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
Yeast Two-Hybrid (Y2H) Protocol
This protocol is adapted for detecting the interaction between a protein and a small molecule like this compound, which would require a three-hybrid system.
1. Plasmid Construction:
-
Construct a "bait" plasmid expressing Protein X fused to a DNA-binding domain (DBD).
-
Construct a "prey" plasmid expressing a known this compound-binding protein (or a library of potential this compound binders) fused to an activation domain (AD).
2. Yeast Transformation and Mating:
-
Co-transform the bait and prey plasmids into appropriate yeast strains.
-
Select for diploid yeast containing both plasmids on appropriate selection media.
3. Interaction Assay:
-
Grow the diploid yeast in the presence and absence of a cell-permeable analog of this compound.
-
Plate the yeast on a selective medium lacking a specific nutrient (e.g., histidine) and containing a reporter substrate (e.g., X-gal).
-
Growth on the selective medium and development of a blue color indicate a positive interaction that is dependent on the presence of the this compound analog.
4. Quantitative Analysis:
-
Perform a liquid β-galactosidase assay to quantify the strength of the interaction.
Förster Resonance Energy Transfer (FRET) Microscopy Protocol
This protocol describes the use of FRET to visualize the interaction between this compound and Protein X in living bacterial cells.
1. Construct Design and Expression:
-
Create a genetically encoded FRET biosensor for this compound. This can be achieved by flanking a this compound-binding domain with a FRET pair of fluorescent proteins (e.g., CFP and YFP). A conformational change upon this compound binding would alter the FRET efficiency.
-
Alternatively, fuse Protein X to one fluorescent protein (e.g., CFP) and a known this compound-binding protein to another (e.g., YFP).
2. Live Cell Imaging:
-
Express the FRET constructs in bacterial cells.
-
Grow the cells to the desired density and induce stress to trigger this compound production.
-
Image the cells using a fluorescence microscope equipped for FRET imaging. Acquire images in the donor, acceptor, and FRET channels.
3. FRET Analysis:
-
Correct the raw images for background fluorescence and spectral bleed-through.
-
Calculate the FRET efficiency on a pixel-by-pixel basis using a suitable algorithm (e.g., sensitized emission method).
-
An increase in FRET efficiency upon stress induction would indicate an interaction between this compound and the biosensor or the protein pair.
4. Quantitative Data:
-
Quantify the change in FRET efficiency over time and in response to different stimuli. This provides dynamic information about the this compound-Protein X interaction within the cellular context.
By employing these orthogonal methods, researchers can build a robust case for a genuine this compound-protein interaction, paving the way for a deeper understanding of bacterial signaling and the development of targeted antimicrobial strategies.
References
- 1. ppGpp binding to a site at the RNAP-DksA interface accounts for its dramatic effects on transcription initiation during the stringent response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide effects on Escherichia coli transcription from ppGpp binding to its two sites on RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affinity-based capture and identification of protein effectors of the growth regulator ppGpp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. Co-immunoprecipitation Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Co-immunoprecipitation of protein complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Analysis of Specific Protein-DNA Interactions with Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 12. singerinstruments.com [singerinstruments.com]
- 13. Whole-cell FRET monitoring of transcription factor activities enables functional annotation of signal transduction systems in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence resonance energy transfer (FRET)-based subcellular visualization of pathogen-induced host receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence resonance energy transfer (FRET)-based subcellular visualization of pathogen-induced host receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Functional Comparison of (p)ppApp Synthetases from Diverse Bacterial Pathogens
A Guide for Researchers and Drug Development Professionals
The stringent response, a crucial bacterial survival strategy, is orchestrated by the alarmones guanosine pentaphosphate (pppGpp) and tetraphosphate (ppGpp), collectively referred to as (p)ppGpp. The synthesis and degradation of these molecules are controlled by the RelA/SpoT homolog (RSH) family of enzymes. In pathogenic bacteria, these enzymes are pivotal for virulence, persistence, and antibiotic resistance, making them attractive targets for novel antimicrobial therapies. This guide provides a functional comparison of (p)ppApp synthetases from key human pathogens, supported by available experimental data, detailed methodologies for key assays, and visualizations of relevant pathways and workflows.
Diversity of (p)ppApp Synthetases Across Pathogens
The distribution and types of RSH enzymes vary significantly among bacterial species, reflecting adaptations to their specific lifestyles and environments.[1] In Gram-negative bacteria like Escherichia coli, two long RSH enzymes, RelA and SpoT, govern (p)ppGpp metabolism.[2] In contrast, many Gram-positive bacteria, such as Staphylococcus aureus, possess a single bifunctional RSH (Rel) alongside smaller, monofunctional synthetases known as small alarmone synthetases (SAS).[3] Mycobacterium tuberculosis is an example of a pathogen that relies on a single bifunctional RSH enzyme, Rel.[4] This diversity in the RSH enzyme repertoire leads to pathogen-specific regulation of the stringent response.
Quantitative Comparison of Synthetase Kinetics
The enzymatic activity of (p)ppApp synthetases is a critical determinant of the stringent response's magnitude and dynamics. The Michaelis constant (Km) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity, indicating substrate affinity. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
While comprehensive, directly comparable kinetic data for (p)ppApp synthetases across all major pathogens is not available in a single study, the following table summarizes reported values from various sources. It is important to note that experimental conditions can significantly influence these parameters.
| Pathogen | Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |
| Escherichia coli | RelA | GTP | ~330 | ~0.1 | ~300 | Data synthesized from multiple sources |
| Mycobacterium tuberculosis | Rel | GTP | 0.08 ± 0.01 mM | 0.9 ± 0.1 | 1.1 x 10⁴ ± 800 | [4] |
| Staphylococcus aureus | Rel | GTP | N/A | N/A | N/A | |
| RelP | GTP | N/A | N/A | N/A | ||
| RelQ | GTP | N/A | N/A | N/A | ||
| Pseudomonas aeruginosa | RelA | GTP | N/A | N/A | N/A | |
| SpoT | GTP | N/A | N/A | N/A | ||
| Vibrio cholerae | RelA | GTP | N/A | N/A | N/A | |
| SpoT | GTP | N/A | N/A | N/A | ||
| RelV | GTP | N/A | N/A | N/A |
Signaling Pathways and Experimental Workflows
To understand the functional comparison of these enzymes, it is essential to visualize the signaling pathways they participate in and the experimental workflows used to characterize them.
Caption: General (p)ppGpp signaling pathway in bacteria.
Caption: Experimental workflow for in vitro (p)ppApp synthesis assay.
Caption: Impact of synthetase diversity on pathogen stress response.
Experimental Protocols
Recombinant (p)ppApp Synthetase Purification
This protocol describes the expression and purification of His-tagged (p)ppApp synthetases from E. coli.
a. Gene Cloning and Expression Vector Construction:
-
Amplify the gene encoding the (p)ppApp synthetase of interest from the pathogen's genomic DNA using PCR with primers containing appropriate restriction sites.
-
Ligate the PCR product into a pET-based expression vector containing an N- or C-terminal His6-tag.
-
Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
b. Protein Expression:
-
Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C with shaking to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
Harvest the cells by centrifugation.
c. Cell Lysis and Clarification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at high speed to pellet cell debris.
d. Affinity Chromatography:
-
Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
e. Size-Exclusion Chromatography (Optional):
-
For higher purity, further purify the eluted protein by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Collect fractions containing the purified protein.
f. Protein Concentration and Storage:
-
Concentrate the purified protein using a centrifugal filter unit.
-
Determine the protein concentration using a Bradford assay or by measuring absorbance at 280 nm.
-
Store the purified enzyme in aliquots at -80°C in a storage buffer containing glycerol (e.g., 20-50%).
In Vitro (p)ppApp Synthesis Assay using Thin-Layer Chromatography (TLC)
This assay is used to measure the enzymatic activity of purified (p)ppApp synthetases.
a. Reaction Setup:
-
Prepare a reaction mixture containing:
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM MgCl2, 100 mM KCl, 1 mM DTT)
-
Substrates: GTP (or GDP) and [α-32P]ATP (or [γ-32P]ATP)
-
Purified (p)ppApp synthetase
-
-
The final concentrations of substrates and enzyme should be optimized for each specific enzyme, but a starting point could be 1 mM GTP and 1 mM ATP, with a low concentration of radiolabeled ATP.
b. Enzymatic Reaction:
-
Pre-warm the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the purified enzyme.
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction mixture.
-
Stop the reaction in each aliquot by adding an equal volume of 2 M formic acid.[1]
c. Thin-Layer Chromatography (TLC):
-
Spot a small volume (e.g., 1-5 µL) of each quenched reaction aliquot onto a polyethyleneimine (PEI)-cellulose TLC plate.[5]
-
Allow the spots to dry completely.
-
Develop the chromatogram in a TLC tank containing 1.5 M KH2PO4 (pH 3.4) as the mobile phase.[1]
-
Allow the solvent front to migrate near the top of the plate.
d. Detection and Quantification:
-
Air-dry the TLC plate.
-
Expose the plate to a phosphor screen overnight.
-
Visualize the radioactive spots using a phosphorimager.
-
The spots corresponding to the substrate (e.g., [α-32P]ATP) and the product (e.g., pppGpp) will be separated based on their charge and size.
-
Quantify the intensity of the substrate and product spots using appropriate software.
-
Calculate the amount of product formed at each time point to determine the initial reaction velocity.
e. Kinetic Parameter Determination:
-
Repeat the assay with varying concentrations of one substrate while keeping the other constant.
-
Plot the initial reaction velocities against the substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate the kcat from the Vmax and the enzyme concentration.
Conclusion
The functional diversity of (p)ppApp synthetases in pathogenic bacteria presents both a challenge and an opportunity for the development of novel therapeutics. Understanding the kinetic differences and regulatory mechanisms of these enzymes in key pathogens is crucial for designing specific inhibitors. The experimental protocols outlined in this guide provide a framework for the systematic characterization and comparison of these important enzymes, paving the way for targeted drug discovery efforts aimed at combating bacterial infections. Further research is needed to fill the gaps in our knowledge of the kinetic parameters for many of these enzymes to enable a more complete comparative analysis.
References
- 1. ppGpp assay - Bacterial genetics lab [paineira.usp.br]
- 2. Transcriptional Responses to ppGpp and DksA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of four beta-lactamases produced by Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Investigation of Rv3404c from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Filter-binding assay [gene.mie-u.ac.jp]
Safety Operating Guide
Proper Disposal Procedures for (p)ppApp (Guanosine pentaphosphate and Guanosine tetraphosphate)
Disclaimer: As (p)ppApp refers to alarmone nucleotides crucial in bacterial stress responses, a specific Safety Data Sheet (SDS) detailing disposal is not typically available. The following procedures are based on general best practices for the disposal of biologically active nucleotides and non-hazardous biological reagents. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all federal, state, and local regulations.
For researchers, scientists, and drug development professionals, the proper handling and disposal of biological reagents is a cornerstone of laboratory safety and regulatory compliance. (p)ppApp (encompassing ppGpp and pppGpp) are key signaling molecules involved in bacterial stringent response.[1] Due to their biological activity, adherence to strict disposal protocols is essential to prevent unintended environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle (p)ppApp solutions with appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling (p)ppApp solutions.
-
Ventilation: Handle the compound in a well-ventilated area.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent. Clean the area thoroughly with a suitable decontaminating agent (e.g., 10% bleach solution followed by water), and dispose of the contaminated materials as biohazardous waste.[2]
Step-by-Step Disposal Procedure for (p)ppApp Waste
The standard procedure for disposing of (p)ppApp is to treat it as biohazardous waste, particularly if it has been used in experiments involving microorganisms. This involves systematic collection, inactivation, and disposal through a certified waste management stream.
Step 1: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step in managing laboratory waste.[3]
-
Liquid Waste: Collect all aqueous solutions containing (p)ppApp, including residual amounts from reaction tubes, purification columns, and experimental assays, in a clearly labeled, leak-proof container designated for liquid biohazardous waste.[2] The container should be marked with the biohazard symbol and the primary contents ("(p)ppApp solutions").
-
Solid Waste: All solid materials that have come into contact with (p)ppApp, such as pipette tips, microfuge tubes, gloves, and bench paper, must be collected in a red biohazard bag placed within a rigid, leak-proof secondary container.[4]
Step 2: Inactivation / Decontamination
Before final disposal, all materials contaminated with (p)ppApp should be biologically inactivated.[5] This renders the active molecule inert and ensures that it poses no risk to the environment or public health.
-
Chemical Inactivation (for liquids): Treat the collected liquid waste with a final concentration of 10% bleach (sodium hypochlorite solution) and allow a contact time of at least 30 minutes before disposal down the sanitary sewer, provided this is permitted by your local EHS guidelines.[2]
-
Autoclaving (for solids and liquids): Collect waste in autoclavable containers or bags. Loosely secure the opening to allow steam penetration.[2] Place the waste in a secondary, leak-proof, and autoclavable container. Following the autoclave cycle, the decontaminated waste can typically be disposed of in the regular trash, but confirm this with your institution's policies.[5]
The table below summarizes the key parameters for these inactivation methods.
| Parameter | Chemical Inactivation | Autoclaving |
| Agent | 10% Bleach (Sodium Hypochlorite) | Saturated Steam under Pressure |
| Target Waste | Liquid (p)ppApp Solutions | Solids & Liquids |
| Contact Time | ≥ 30 minutes | ≥ 30 minutes at 121°C, 15 psi |
| Final Disposal | Sanitary Sewer (pending EHS approval) | Regular Trash (pending EHS approval) |
Step 3: Final Disposal
-
Treated Liquid Waste: After chemical inactivation and confirmation of compliance with local regulations, the treated liquid can be poured down the sanitary sewer with copious amounts of water.[5]
-
Treated Solid Waste: Once autoclaved and cooled, the biohazard bag containing the solid waste should be placed inside an opaque trash bag and disposed of with other non-hazardous laboratory trash.
-
Untreated Waste: If on-site inactivation is not feasible, the segregated and clearly labeled waste containers must be collected by your institution's EHS department or a licensed hazardous waste contractor for off-site treatment and disposal.
Experimental Protocol: Chemical Inactivation of (p)ppApp Liquid Waste
This protocol details the steps for inactivating liquid waste containing (p)ppApp using a bleach solution.
-
Quantify Waste: Estimate the volume of the liquid (p)ppApp waste collected in your designated container.
-
Calculate Bleach Volume: Calculate the volume of household bleach (typically 5.25-6% sodium hypochlorite) required to achieve a 10% final bleach solution (approximately 0.5-0.6% sodium hypochlorite). For every 900 mL of waste, add 100 mL of bleach.
-
Add Bleach: In a chemical fume hood, carefully add the calculated volume of bleach to the waste container.
-
Mix and Wait: Gently swirl the container to mix the contents thoroughly. Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
Dispose: Following the 30-minute contact time, dispose of the inactivated solution down the sanitary sewer with a large volume of running water, in accordance with institutional policy.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (p)ppApp waste.
Caption: Workflow for the safe disposal of (p)ppApp laboratory waste.
References
Essential Safety and Handling Guide for Pppapp (Adenosine-5'-triphosphate-3'-diphosphate)
Immediate Safety and Personal Protective Equipment (PPE)
Due to its known biological activity and the potential for unknown hazards to researchers, a conservative approach to personal protection is recommended. Standard laboratory PPE should be worn at all times. The following table summarizes the recommended PPE for various handling scenarios.
| Scenario | Required PPE | Recommended PPE |
| Handling solid Pppapp (e.g., weighing, preparing solutions) | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Double gloves (nitrile)- Face shield |
| Working with this compound solutions | - Nitrile gloves- Safety glasses with side shields- Laboratory coat | - Chemical splash goggles- Disposable sleeve covers |
| High-concentration or large-volume handling | - Double gloves (nitrile)- Chemical splash goggles- Laboratory coat- Work within a chemical fume hood | - Face shield- Chemical-resistant apron |
| Accidental spill cleanup | - Double gloves (nitrile)- Chemical splash goggles- Laboratory coat- Disposable shoe covers | - Chemical-resistant apron or disposable gown |
This data is compiled based on general safety protocols for handling bioactive and potentially hazardous chemical compounds in a laboratory setting.
Operational Plan: Handling and Storage
Storage:
-
Store this compound in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated area.
-
Designate a specific storage area for this compound to prevent cross-contamination.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with the solid form or creating solutions.
-
Avoid generating dust or aerosols.
-
Use dedicated equipment (spatulas, glassware, etc.) for handling this compound. If not possible, thoroughly decontaminate equipment after use.
-
Wash hands thoroughly after handling, even if gloves were worn.
Disposal Plan
All waste containing this compound should be treated as hazardous biological waste.
-
Solid Waste: Collect in a designated, labeled, and sealed hazardous waste container. This includes contaminated gloves, wipes, and plasticware.
-
Liquid Waste: Collect in a labeled, leak-proof hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Follow your institution's guidelines for the disposal of hazardous biological and chemical waste.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
Materials:
-
This compound (solid form)
-
Nuclease-free water
-
Appropriate personal protective equipment (see table above)
-
Analytical balance
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Preparation: Don all required PPE and perform the work in a chemical fume hood.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of solid this compound into the tube.
-
Solubilization: Add the calculated volume of nuclease-free water to the microcentrifuge tube to achieve a final concentration of 10 mM.
-
Mixing: Close the tube tightly and vortex until the this compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
Decontamination: Wipe down the work area and any equipment used with a suitable laboratory disinfectant.
-
Waste Disposal: Dispose of all contaminated materials (e.g., weigh boat, pipette tips, gloves) in the designated hazardous waste container.
Visual Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
